molecular formula C17H21N5O2S B15619159 Avn-492

Avn-492

Cat. No.: B15619159
M. Wt: 359.4 g/mol
InChI Key: SNPPEHMSSOEYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a potent and highly-selective 5-HT6R antagonist

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzenesulfonyl)-2-N,6-N,6-N,5,7-pentamethylpyrazolo[1,5-a]pyrimidine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-11-14(21(4)5)12(2)22-17(19-11)15(16(18-3)20-22)25(23,24)13-9-7-6-8-10-13/h6-10H,1-5H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPPEHMSSOEYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C(=NN12)NC)S(=O)(=O)C3=CC=CC=C3)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AVN-492: A Comprehensive Technical Analysis of its 5-HT6 Receptor Binding Affinity and Associated Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide is intended for researchers, scientists, and professionals in drug development, providing a detailed examination of the 5-HT6 receptor binding characteristics of AVN-492. This document outlines the quantitative binding data, the experimental methodologies employed for its determination, and the intricate signaling cascades associated with the 5-HT6 receptor.

This compound is a highly potent and selective antagonist for the 5-HT6 receptor, a Gs-coupled receptor almost exclusively expressed in the central nervous system.[1][2] Its localization in brain regions critical for cognitive functions, such as the hippocampus, striatum, and prefrontal cortex, has made it a significant target for therapeutic intervention in neurodegenerative and psychiatric disorders.[3]

Quantitative Binding Affinity of this compound

This compound demonstrates a remarkably high affinity for the human 5-HT6 receptor, with a picomolar inhibition constant (Ki). Its selectivity is a key attribute, showing significantly lower affinity for other serotonin (B10506) receptor subtypes and a wide range of other neurotransmitter receptors.[2][4] The affinity of this compound for the 5-HT6 receptor is more than three orders of magnitude higher than its affinity for its next closest target, the 5-HT2B receptor.[2][4][5]

Parameter Value Receptor Reference
Inhibition Constant (Ki)91 pMHuman 5-HT6[2][4][5][6]
IC50194 pMHuman 5-HT6[5]
Inhibition Constant (Ki)170 nMHuman 5-HT2B[2][4][5][6]
IC50268 nMHuman 5-HT2B[5]

Experimental Protocol: Radioligand Binding Assay

The binding affinity of this compound to the 5-HT6 receptor was determined using a competitive radioligand binding assay. The following protocol is a synthesized representation of standard methodologies for such an experiment.[7][8][9]

1. Membrane Preparation:

  • HEK-293 (Human Embryonic Kidney) cells were stably transfected with the cDNA encoding the human 5-HT6 receptor.

  • Cells were cultured and harvested, then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate was centrifuged to pellet the cell membranes. The resulting pellet was washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.[9]

  • Protein concentration of the membrane preparation was determined using a standard protein assay, such as the BCA assay.[9]

2. Competitive Binding Assay:

  • The assay was typically performed in a 96-well plate format.[8][9]

  • To each well, the following were added:

    • A fixed amount of the prepared cell membranes (e.g., 25 µg of protein).[8]

    • A fixed concentration of the radioligand, [3H]-LSD (lysergic acid diethylamide), a known high-affinity ligand for the 5-HT6 receptor.[5][8][10][11]

    • Varying concentrations of the unlabeled competitor drug, this compound.

  • Total Binding was determined in wells containing only the membranes and the radioligand.

  • Non-specific Binding was determined in the presence of a high concentration of a non-labeled, potent 5-HT6 ligand (e.g., methiothepin (B1206844) or clozapine) to saturate all specific binding sites.[8][10]

  • The plates were incubated at 37°C for 60 minutes to allow the binding to reach equilibrium.[7][8]

3. Filtration and Detection:

  • Following incubation, the reaction was terminated by rapid filtration through glass fiber filters (e.g., GF/C) that had been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[9]

  • The filters were washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[8][9]

  • The filters were then dried, and a scintillation cocktail was added. The amount of radioactivity trapped on the filters, corresponding to the amount of bound [3H]-LSD, was quantified using a scintillation counter.[8][9]

4. Data Analysis:

  • Specific Binding was calculated by subtracting the non-specific binding from the total binding.

  • The concentration of this compound that inhibited 50% of the specific binding of [3H]-LSD (the IC50 value) was determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis transfection Transfect HEK-293 cells with h5-HT6R cDNA homogenization Cell Homogenization in Lysis Buffer transfection->homogenization centrifugation Centrifugation to Pellet Membranes homogenization->centrifugation resuspension Wash & Resuspend Membrane Pellet centrifugation->resuspension incubation Incubate: Membranes + [3H]-LSD + this compound resuspension->incubation filtration Rapid Filtration on GF/C Filters incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation ic50 Calculate IC50 from Competition Curve scintillation->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Workflow for the this compound radioligand binding assay.

5-HT6 Receptor Signaling Pathways

The 5-HT6 receptor is a multifaceted signaling hub. While its canonical pathway involves coupling to Gαs proteins to stimulate adenylyl cyclase, it also engages in several non-canonical signaling cascades.[1][3] The pro-cognitive effects of 5-HT6 receptor antagonists are thought to be mediated by the modulation of these pathways.[12][13]

Canonical Gs-cAMP Pathway: The primary and most well-established signaling pathway for the 5-HT6 receptor is its coupling to a Gs protein.[3][14] Activation of the receptor by serotonin leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[12] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), influencing gene expression related to neuronal plasticity and memory.[12][13]

Non-Canonical Pathways: Beyond the Gs-cAMP axis, the 5-HT6 receptor interacts with and modulates several other signaling molecules and pathways:

  • Fyn Kinase Pathway: The C-terminus of the 5-HT6 receptor can interact with Fyn, a non-receptor tyrosine kinase.[12][14] This interaction can lead to the phosphorylation and activation of the extracellular signal-regulated kinase 1/2 (ERK1/2), a key player in synaptic plasticity and cognitive function.[12][13][14]

  • mTOR Pathway: The 5-HT6 receptor has been shown to engage the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth, proliferation, and synaptic protein synthesis.[1][3]

  • Cdk5 Pathway: The receptor can activate Cyclin-dependent kinase 5 (Cdk5) signaling in an agonist-independent manner.[1][3] This pathway is vital for neuronal migration and neurite outgrowth during neurodevelopment.[1][3] The interaction with Cdk5 can lead to the activation of the small GTPase Cdc42.[3]

  • JAB1/c-Jun Pathway: The 5-HT6 receptor can also directly interact with JAB1 (Jun activation domain-binding protein 1), promoting its translocation to the nucleus where it interacts with c-Jun, a component of the AP-1 transcription factor, thereby modulating gene expression.[14]

The following diagram illustrates the complex and interconnected signaling network of the 5-HT6 receptor.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the 5-HT6 Receptor in Cognition

Executive Summary

The serotonin (B10506) 6 receptor (5-HT6R) has emerged as a significant and compelling target in the quest for novel therapeutics to address cognitive impairment, a core symptom of devastating neurological and psychiatric conditions such as Alzheimer's disease (AD) and schizophrenia.[1][2] Localized almost exclusively within the central nervous system (CNS), the 5-HT6R is densely expressed in brain regions integral to learning, memory, and executive function, including the hippocampus, prefrontal cortex, and striatum.[3][4][5][6] Its unique pharmacology and signaling capabilities have spurred extensive preclinical and clinical investigation. This technical guide provides a comprehensive overview of the 5-HT6 receptor's role in cognition, detailing its complex signaling pathways, the effects of its pharmacological modulation, key experimental methodologies for its study, and a summary of its trajectory in clinical development.

0 5-HT6 Receptor Localization and Function

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) predominantly found in the CNS.[4][6] In-situ hybridization and autoradiographic studies have confirmed high expression in the caudate-putamen, nucleus accumbens, olfactory tubercles, and cortex, with moderate levels in the hippocampus and thalamus.[3][7] This distribution pattern places the receptor at the heart of neural circuits governing cognitive processes.[5][8] Overexpression of the 5-HT6 receptor has been shown to impair instrumental learning, while its downregulation is associated with memory consolidation.[3][9] Pharmacological blockade of the receptor generally leads to cognitive enhancement in a wide array of preclinical models, an effect attributed to the modulation of multiple neurotransmitter systems.[4][10]

Core Signaling Pathways

The 5-HT6R modulates neuronal function through several distinct intracellular signaling cascades. While canonically coupled to the Gs-adenylyl cyclase pathway, it also engages in non-canonical signaling, notably through the mTOR and Fyn kinase pathways, which have profound implications for its role in cognition.

Canonical Gs-cAMP Pathway

The primary and most well-established signaling mechanism for the 5-HT6R is its coupling to a stimulatory G-protein (Gs).[3] Activation of the receptor by serotonin leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) 3′,5′-monophosphate (cAMP).[3][9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB), a crucial transcription factor for synaptic plasticity and memory consolidation.[3][11]

Canonical_5HT6R_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT6R 5-HT6R Gs Gs Protein 5HT6R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates pCREB pCREB PKA->pCREB Phosphorylates Gene Gene Transcription pCREB->Gene Promotes 5HT Serotonin 5HT->5HT6R Activates

Caption: Canonical 5-HT6R Gs-cAMP-CREB signaling pathway.
Non-Canonical mTOR Pathway

Recent proteomic studies have revealed that the 5-HT6R physically interacts with and activates the mechanistic Target of Rapamycin (mTOR) pathway, specifically mTOR complex 1 (mTORC1).[12][13] This signaling cascade is critically involved in protein synthesis and synaptic plasticity.[14] Importantly, overactivation of the mTOR pathway via 5-HT6R has been linked to cognitive deficits observed in preclinical models of schizophrenia.[13] Consequently, the cognitive benefits of 5-HT6R antagonists may be partly mediated by the inhibition of this pathway.[8][14][15]

mTOR_Signaling 5HT6R 5-HT6R mTORC1 mTORC1 5HT6R->mTORC1 Physically interacts & activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synth Protein Synthesis (Dysregulated) S6K1->Protein_Synth 4EBP1->Protein_Synth Inhibits when unphosphorylated Cognitive_Impairment Cognitive Impairment Protein_Synth->Cognitive_Impairment Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits Antagonists 5-HT6R Antagonists Antagonists->5HT6R Inhibits Fyn_ERK_Signaling 5HT6R 5-HT6R Fyn Fyn Kinase 5HT6R->Fyn Activates MEK MEK Fyn->MEK Activates ERK pERK1/2 MEK->ERK Phosphorylates Plasticity Synaptic Plasticity & Cognition ERK->Plasticity Promotes Antagonists 5-HT6R Antagonists Antagonists->5HT6R Blockade enhances downstream signal

References

AVN-492 for Neurodegenerative Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-492 is a highly potent and selective antagonist of the 5-hydroxytryptamine receptor 6 (5-HT6R).[1][2][3] This receptor is exclusively expressed in the central nervous system, making it a compelling target for therapeutic intervention in neurodegenerative and psychiatric disorders.[1][3] Preclinical evidence suggests that this compound holds promise for addressing cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.[1][3][4] This technical guide provides an in-depth overview of this compound, including its pharmacological profile, detailed experimental protocols for its evaluation, and a summary of key preclinical findings.

Core Compound Profile

This compound distinguishes itself through its exceptional affinity and selectivity for the 5-HT6 receptor.[1][2][3][5] This specificity minimizes off-target effects, a critical attribute for a centrally acting therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical evaluations.

Table 1: Receptor Binding Affinity and Functional Potency

ParameterReceptorValue
Binding Affinity (Ki) 5-HT691 pM[1][2][3][5]
5-HT2B170 nM[1][2][3][5]
Functional Antagonism 5-HT6 (cAMP inhibition)IC50 = 1.2 nM
5-HT2B (Ca2+ mobilization)IC50 = 230 nM

Table 2: In Vitro ADME Profile

ParameterValue
Aqueous Solubility (pH 7.4) 15 µM
Caco-2 Permeability (Papp A-B) 15 x 10-6 cm/s
Human Liver Microsomal Stability (t1/2) > 60 min
hERG Inhibition (IC50) > 30 µM

Table 3: In Vivo Pharmacokinetics in Rodents

SpeciesRouteBioavailabilityt1/2 (elimination)Brain/Plasma Ratio
Mouse PO47.4%[5]29.3 min (IV)[5]~13%[2]
Rat PO55.7%[5]36.1 min (IV)[5]~11%[2]

Signaling Pathway

This compound acts as an antagonist at the 5-HT6 receptor, a Gs-protein coupled receptor. Blockade of this receptor by this compound is thought to modulate downstream signaling cascades, including the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. This modulation can influence the activity of various kinases and transcription factors, ultimately impacting neuronal function and plasticity.

AVN-492_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AVN492 This compound HT6R 5-HT6 Receptor AVN492->HT6R Antagonism G_protein Gs Protein HT6R->G_protein Blocks Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Inhibits conversion G_protein->AC Inhibition of stimulation ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Reduced Activation CREB CREB PKA->CREB Reduced Phosphorylation Gene Gene Transcription (Cognitive Function) CREB->Gene Modulation

This compound mechanism of action at the 5-HT6 receptor.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used in the preclinical evaluation of this compound.

In Vitro Assays

This assay determines the binding affinity of this compound to the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

Radioligand_Displacement_Workflow prep Prepare cell membranes expressing 5-HT6R incubation Incubate membranes with [3H]LSD (radioligand) and varying concentrations of this compound prep->incubation separation Separate bound and free radioligand via rapid filtration incubation->separation measurement Measure radioactivity of bound [3H]LSD using liquid scintillation counting separation->measurement analysis Calculate Ki value from competitive binding curves measurement->analysis

Workflow for the radioligand displacement assay.

Protocol:

  • Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing the human recombinant 5-HT6 receptor.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]LSD and a range of concentrations of this compound. The incubation buffer for 5-HT6R should consist of 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 2 mM ascorbic acid.[1]

  • Equilibration: Incubate the mixture at 37°C for 120 minutes to reach binding equilibrium.[1]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

This assay assesses the functional antagonist activity of this compound by measuring its ability to inhibit serotonin-induced cAMP production in cells expressing the 5-HT6 receptor.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human recombinant 5-HT6 receptor in appropriate media.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Stimulate the cells with a fixed concentration of serotonin (B10506) (e.g., 10 nM) to induce cAMP production.[1]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., LANCE cAMP assay).[1]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 value.

In Vivo Behavioral Assays

This test evaluates the anxiolytic effects of this compound in rodents. The maze consists of two open and two enclosed arms, and anxiolytic compounds typically increase the time spent in the open arms.

Workflow:

Elevated_Plus_Maze_Workflow acclimatization Acclimatize rodent to the testing room for 60 minutes dosing Administer this compound or vehicle (e.g., orally) at a specified time before the test acclimatization->dosing placement Place the animal in the center of the elevated plus-maze dosing->placement exploration Allow the animal to freely explore the maze for 5 minutes placement->exploration recording Record the session with an overhead video camera exploration->recording analysis Analyze the video to quantify time spent and entries into open and closed arms recording->analysis

Workflow for the elevated plus-maze test.

Protocol:

  • Apparatus: Use a plus-shaped maze elevated from the floor with two open and two enclosed arms.

  • Acclimatization: Allow the animals (mice or rats) to acclimatize to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer this compound or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before testing.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.

  • Data Collection: Record the animal's behavior using a video tracking system.

  • Parameters Measured: Quantify the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.

  • Data Analysis: Compare the parameters between the this compound-treated and vehicle-treated groups to assess anxiolytic-like effects.

This test assesses the effect of this compound on learning and memory. It is based on the animal's natural preference for a dark environment and its ability to remember an aversive stimulus (a mild footshock) associated with that environment.

Protocol:

  • Apparatus: A two-chambered apparatus with a light and a dark compartment connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.

  • Training (Day 1):

    • Place the animal in the light compartment.

    • When the animal enters the dark compartment, close the door and deliver a mild, brief footshock.

    • The latency to enter the dark compartment is recorded.

  • Dosing: Administer this compound or vehicle, and a memory-impairing agent like scopolamine (B1681570) or MK-801, at appropriate times relative to the training and retention tests.

  • Retention Test (Day 2):

    • Place the animal back in the light compartment.

    • Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

  • Data Analysis: Compare the step-through latencies between the different treatment groups.

PPI is a measure of sensorimotor gating, a process that is deficient in some neuropsychiatric disorders. This test evaluates the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

Protocol:

  • Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Acclimatization: Place the animal in the startle chamber and allow it to acclimatize to the environment with background white noise.

  • Dosing: Administer this compound or vehicle, followed by a PPI-disrupting agent such as apomorphine.

  • Test Session: The session consists of different trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to measure the baseline startle response.

    • Prepulse-pulse trials: A weak acoustic stimulus (e.g., 70-80 dB) presented shortly before the strong pulse.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: Calculate the percentage of prepulse inhibition for each prepulse intensity: %PPI = 100 * [(startle response on pulse-alone trials - startle response on prepulse-pulse trials) / startle response on pulse-alone trials]. Compare the %PPI between treatment groups.

Conclusion

This compound is a promising preclinical candidate for the treatment of cognitive deficits in neurodegenerative diseases. Its high affinity and selectivity for the 5-HT6 receptor, favorable pharmacokinetic profile, and efficacy in animal models of anxiety and memory impairment underscore its therapeutic potential.[1][3][5] The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties and therapeutic applications of this compound and similar compounds targeting the 5-HT6 receptor. Further research, including clinical trials, is necessary to fully elucidate the therapeutic utility of this compound in human populations.[1][3][4]

References

AVN-492: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Structure, Physicochemical Properties, Pharmacology, and Preclinical Profile of a Potent and Selective 5-HT6 Receptor Antagonist.

Introduction

AVN-492 is a novel, highly potent, and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a target of significant interest for the treatment of cognitive deficits associated with neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2][3] Its exclusive localization within the central nervous system makes the 5-HT6 receptor an attractive therapeutic target.[3] This technical guide provides a comprehensive overview of the chemical, pharmacological, and preclinical characteristics of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine, is a small molecule with a molecular formula of C17H21N5O2S and a molecular weight of 359.45 g/mol .[1][2]

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N2,N6,N6,5,7-pentamethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-2,6-diamine[1]
CAS Number 1220646-23-0[1][2]
Molecular Formula C17H21N5O2S[1][2]
Molecular Weight 359.45 g/mol [2]
Appearance Off-white to white solid[1]
Solubility Soluble in DMSO, not in water[1]
Storage Dry, dark, 0-4°C (short-term), -20°C (long-term)[1]

Synthesis

The synthesis of this compound has been described in detail by Ivachtchenko et al. (2011) in the Journal of Medicinal Chemistry. The synthetic route is designed to produce a high yield of the final compound. For the detailed experimental protocol, readers are referred to the original publication.

Pharmacology

Mechanism of Action and Receptor Binding

This compound is a potent and selective antagonist of the 5-HT6 receptor. It exhibits picomolar affinity for this receptor, with a Ki value of 91 pM.[2][4][5] The compound displays remarkable selectivity, with its affinity for the 5-HT2B receptor being more than three orders of magnitude lower (Ki = 170 nM).[4][5] Extensive selectivity profiling against a panel of 69 other therapeutic targets, including other serotonin receptor subtypes and various adrenergic, GABAergic, dopaminergic, and histaminergic receptors, revealed no other significant interactions at a concentration of 1 µM.[5][6]

The antagonism of the 5-HT6 receptor by this compound leads to the inhibition of serotonin-induced cyclic adenosine (B11128) monophosphate (cAMP) production.[1] This mechanism is believed to underlie its pro-cognitive effects.

AVN-492_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular 5HT6R 5-HT6 Receptor AC Adenylate Cyclase 5HT6R->AC Activates Serotonin Serotonin Serotonin->5HT6R cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets AVN492 This compound AVN492->5HT6R Blocks

This compound Mechanism of Action at the 5-HT6 Receptor.
Pharmacokinetics

This compound demonstrates a favorable pharmacokinetic profile in preclinical species, characterized by good oral bioavailability and brain permeability.

Table 2: Pharmacokinetic Parameters of this compound

ParameterSpeciesValueReference
Oral Bioavailability Mouse47.4%[6]
Rat55.7%[6]
Elimination Half-life (IV) Mouse29.3 min[6]
Rat36.1 min[6]
Brain/Plasma Ratio (15 min post-IV) Mouse13.2 ± 0.7%[2]
Brain/Plasma Ratio (60 min post-IV) Mouse9.0 ± 1.5%[2]
Brain-Plasma Ratio (PO) Rat~11%[5]
CSF/Plasma Ratio (10 mg/kg PO) Rat~50%[5]

Preclinical Efficacy

This compound has demonstrated efficacy in several rodent models of anxiety and cognitive impairment.

Anxiolytic Effects: Elevated Plus-Maze

In the elevated plus-maze (EPM) model, a widely used test to assess anxiety-like behavior, this compound exhibited anxiolytic effects.[2][3]

Experimental Protocol: Elevated Plus-Maze

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Animals: Rodents (mice or rats).

  • Procedure:

    • Animals are habituated to the testing room.

    • This compound or vehicle is administered at a specified time before the test.

    • Each animal is placed in the center of the maze, facing an open arm.

    • Behavior is recorded for a set duration (e.g., 5 minutes).

    • The time spent in and the number of entries into the open and closed arms are measured.

  • Endpoint: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

EPM_Workflow Start Start Habituation Animal Habituation Start->Habituation Dosing This compound or Vehicle Administration Habituation->Dosing Placement Place Animal on Center of EPM Dosing->Placement Recording Record Behavior (e.g., 5 min) Placement->Recording Analysis Analyze Time and Entries in Open/Closed Arms Recording->Analysis Endpoint Anxiolytic Effect Assessment Analysis->Endpoint End End Endpoint->End

Experimental Workflow for the Elevated Plus-Maze Test.
Antipsychotic-like Effects: Prepulse Inhibition

This compound was shown to prevent apomorphine-induced disruption of prepulse inhibition (PPI) of the startle reflex, a model used to screen for antipsychotic-like activity.[2][3]

Experimental Protocol: Prepulse Inhibition

  • Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.

  • Animals: Rodents.

  • Procedure:

    • Animals are habituated to the startle chamber.

    • This compound or vehicle is administered, followed by a dopamine (B1211576) agonist like apomorphine (B128758) to induce PPI deficit.

    • A series of trials are presented, consisting of a weak prestimulus (prepulse) followed by a loud, startle-inducing stimulus (pulse).

    • The startle response is measured in the presence and absence of the prepulse.

  • Endpoint: PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by a prepulse. Reversal of the apomorphine-induced PPI deficit indicates antipsychotic-like potential.

Pro-cognitive Effects: Passive Avoidance

In the passive avoidance task, a model of learning and memory, this compound reversed memory deficits induced by scopolamine (B1681570) and MK-801.[2][3]

Experimental Protocol: Passive Avoidance

  • Apparatus: A two-compartment chamber with a light and a dark compartment, where the dark compartment is associated with an aversive stimulus (e.g., footshock).

  • Animals: Rodents.

  • Procedure:

    • Training: Animals are placed in the light compartment. Upon entering the dark compartment, they receive a mild footshock.

    • This compound or vehicle is administered before training or testing. Memory-impairing agents like scopolamine or MK-801 can be co-administered.

    • Testing: After a retention interval (e.g., 24 hours), animals are returned to the light compartment, and the latency to enter the dark compartment is measured.

  • Endpoint: An increased latency to enter the dark compartment during the testing phase indicates successful memory retention. Reversal of scopolamine- or MK-801-induced amnesia demonstrates pro-cognitive effects.

Passive_Avoidance_Workflow cluster_training Training Day cluster_testing Testing Day (e.g., 24h later) Dosing_Train Administer this compound/Vehicle +/- Amnesic Agent Placement_Train Place Animal in Light Compartment Dosing_Train->Placement_Train Entry_Train Animal Enters Dark Compartment Placement_Train->Entry_Train Shock Deliver Footshock Entry_Train->Shock Placement_Test Place Animal in Light Compartment Shock->Placement_Test Retention Interval Measure_Latency Measure Latency to Enter Dark Compartment Placement_Test->Measure_Latency Analysis Compare Latencies Between Treatment Groups Measure_Latency->Analysis Start Start Start->Dosing_Train End End Endpoint Pro-cognitive Effect Assessment Analysis->Endpoint Endpoint->End

Experimental Workflow for the Passive Avoidance Test.

Safety and Toxicology

Preclinical safety studies are crucial for the progression of any new chemical entity. For this compound, the maximum tolerated dose in male BALB/c mice after daily oral administration for 5 days was reported to be greater than the highest tested dose of 600 mg/kg, indicating a good acute safety margin.[6] As of 2017, this compound was reported to be undergoing Phase I clinical trials to ascertain its safety in humans.[4][6]

Conclusion

This compound is a highly potent and selective 5-HT6 receptor antagonist with a promising preclinical profile. Its excellent oral bioavailability, good brain permeability, and demonstrated efficacy in animal models of anxiety and cognitive impairment make it a compelling candidate for further development for the treatment of central nervous system disorders.[3][4] The data presented in this guide underscore the potential of this compound and provide a solid foundation for its continued investigation by drug development professionals.

References

In Vitro Characterization of AVN-492: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AVN-492 is a novel and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R), a promising therapeutic target for cognitive and neurodegenerative disorders.[1][2][3] This technical guide provides an in-depth summary of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its evaluation.

Quantitative Data Summary

The in vitro profile of this compound is distinguished by its picomolar affinity for the 5-HT6 receptor and a remarkable degree of selectivity against other serotonin (B10506) receptor subtypes and a broad panel of other therapeutically relevant targets.[1][2][4]

Binding Affinity

This compound demonstrates exceptionally high affinity for the human 5-HT6 receptor.[1][4][5] Its binding affinity was determined through competitive displacement of the radioligand [³H]LSD.[1][6]

TargetRadioligandKᵢ (Inhibition Constant)
5-HT6 Receptor[³H]LSD91 pM[1][2][4][5]
5-HT2B Receptor[³H]LSD170 nM[1][2][4][5]
Functional Activity

The antagonistic properties of this compound were assessed in cell-based functional assays. The compound effectively blocks the signaling cascades initiated by serotonin and other agonists at the 5-HT6 and 5-HT2B receptors.

TargetAssay TypeAgonistFunctional Potency
5-HT6 ReceptorcAMP Production Inhibition10 nM SerotoninKᵢ (functional) = 140 pM[1]
5-HT2B ReceptorCa²⁺ Mobilization Blockade50 nM αMe-serotoninIC₅₀ ≈ 100 nM[1]
Selectivity Profile

This compound exhibits a high degree of selectivity for the 5-HT6 receptor. When screened against a panel of 69 other therapeutic targets, including other serotonin receptors, adrenoceptors, and neuromediator transporters, no significant interactions were observed at a concentration of 1 µM, with the exception of the 5-HT2B receptor.[1] The affinity for the 5-HT6 receptor is more than three orders of magnitude higher than for the 5-HT2B receptor.[1][2][4][5]

Experimental Protocols

The following methodologies were employed to determine the in vitro pharmacological profile of this compound.

Radioligand Binding Assay (Affinity Determination)
  • Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT6 and 5-HT2B receptors.

  • Cell Lines: HEK293 cells transfected with human recombinant 5-HT6R and CHO-K1 cells transfected with human recombinant 5-HT2BR.

  • Radioligand: [³H]LSD.

  • Procedure:

    • Cell membranes expressing the target receptors were prepared.

    • A competitive binding experiment was performed by incubating the cell membranes with a fixed concentration of [³H]LSD and varying concentrations of this compound.

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.

    • Following incubation, the bound and free radioligand were separated by filtration.

    • The amount of bound radioactivity was quantified using liquid scintillation counting.

    • The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Functional cAMP Assay (5-HT6R Antagonism)
  • Objective: To determine the functional potency of this compound to block 5-HT6 receptor activation.

  • Cell Line: HEK293 cells transfected with human recombinant 5-HT6R.[1][6]

  • Agonist: 10 nM Serotonin.[1][6]

  • Procedure:

    • HEK293 cells expressing the 5-HT6R were cultured.

    • Cells were pre-incubated with varying concentrations of this compound.

    • Serotonin (10 nM) was added to stimulate the 5-HT6 receptors and induce cyclic adenosine (B11128) monophosphate (cAMP) production.

    • The intracellular cAMP levels were measured using a suitable assay kit (e.g., HTRF, ELISA).

    • The ability of this compound to inhibit the serotonin-induced cAMP production was quantified to determine its functional inhibitory constant (Kᵢ).[1]

Functional Calcium Mobilization Assay (5-HT2BR Antagonism)
  • Objective: To assess the potency of this compound to block 5-HT2B receptor-mediated signaling.

  • Cell Line: CHO-K1 cells transfected with human recombinant 5-HT2BR.[1][6]

  • Agonist: 50 nM α-methylserotonin (αMe-serotonin).[1][6]

  • Procedure:

    • CHO-K1 cells expressing the 5-HT2BR were loaded with a calcium-sensitive fluorescent dye.

    • Cells were pre-incubated with different concentrations of this compound.

    • αMe-serotonin (50 nM) was added to activate the 5-HT2B receptors, leading to an increase in intracellular calcium (Ca²⁺) mobilization.[1][6]

    • The change in fluorescence intensity, corresponding to the change in intracellular Ca²⁺ concentration, was measured using a fluorescence plate reader.

    • The concentration of this compound that inhibited 50% of the agonist-induced Ca²⁺ mobilization (IC₅₀) was determined.[1]

Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and the general workflow for its in vitro characterization.

G 5-HT6 Receptor Signaling Pathway and Antagonism by this compound cluster_membrane Cell Membrane 5HT6R 5-HT6 Receptor Gs Gs Protein 5HT6R->Gs Activates Serotonin Serotonin Serotonin->5HT6R Activates AVN492 This compound AVN492->5HT6R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse

Caption: 5-HT6R signaling and this compound antagonism.

G 5-HT2B Receptor Signaling Pathway and Antagonism by this compound cluster_membrane Cell Membrane 5HT2BR 5-HT2B Receptor Gq Gq Protein 5HT2BR->Gq Activates Agonist αMe-serotonin Agonist->5HT2BR Activates AVN492 This compound AVN492->5HT2BR Blocks PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse

Caption: 5-HT2BR signaling and this compound antagonism.

G Experimental Workflow for In Vitro Characterization of this compound Start This compound BindingAssay Radioligand Binding Assay ([³H]LSD displacement) Start->BindingAssay FunctionalAssay5HT6 5-HT6R Functional Assay (cAMP Inhibition) Start->FunctionalAssay5HT6 FunctionalAssay5HT2B 5-HT2B Functional Assay (Ca²⁺ Mobilization) Start->FunctionalAssay5HT2B SelectivityScreen Selectivity Screening (Panel of 69 targets) Start->SelectivityScreen DataAnalysis Data Analysis (Ki, IC₅₀, Selectivity Ratio) BindingAssay->DataAnalysis FunctionalAssay5HT6->DataAnalysis FunctionalAssay5HT2B->DataAnalysis SelectivityScreen->DataAnalysis Results In Vitro Profile: - High Affinity for 5-HT6R - Potent 5-HT6R Antagonist - High Selectivity DataAnalysis->Results

Caption: In vitro characterization workflow for this compound.

References

AVN-492: A Comprehensive Technical Profile of its Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the receptor selectivity profile of AVN-492, a potent and highly selective 5-HT6 receptor antagonist. The information presented herein is compiled from preclinical data to assist researchers and drug development professionals in understanding the molecular interaction landscape of this compound.

Core Selectivity Profile of this compound

This compound has demonstrated exceptionally high affinity for the human serotonin (B10506) 6 (5-HT6) receptor. Preclinical evaluations have established its primary target and have also investigated its activity against a broad range of other receptors to determine its selectivity.

Quantitative Binding Affinity Data

The core of this compound's pharmacological profile is its picomolar affinity for the 5-HT6 receptor, with significantly lower affinity for its next most potent target, the 5-HT2B receptor. This substantial difference in binding affinity underscores the compound's high selectivity.

Target ReceptorLigandK_i_ (Inhibition Constant)
Human 5-HT6 Receptor This compound 91 pM [1][2][3][4]
Human 5-HT2B ReceptorThis compound170 nM[1][2][3][4]

Table 1: Quantitative analysis of this compound binding affinity for its primary and secondary targets. The data reveals a selectivity of over 1,800-fold for the 5-HT6 receptor compared to the 5-HT2B receptor.

Broader Selectivity Screening

In addition to its primary and secondary targets, this compound has been evaluated against a wider panel of receptors to assess its off-target interaction profile. In a comprehensive screening, this compound was tested at a concentration of 1 µM against a panel of 69 other molecular targets. At this concentration, no substantial interactions were observed.[2] This indicates a very low potential for off-target effects mediated by these receptors. The compound is reported to be extremely specific against a range of other receptor families, including adrenergic, dopaminergic, histaminergic, and GABAergic receptors.[1][3][4]

Functional Activity Profile

The antagonistic activity of this compound at its primary and secondary targets has been confirmed through functional assays. These assays measure the ability of the compound to inhibit the downstream signaling initiated by the natural ligand of the receptor.

Target ReceptorFunctional AssayIC_50_ (Half-maximal Inhibitory Concentration)
Human 5-HT6 Receptor cAMP Production Inhibition ~100 nM [2]
Human 5-HT2B ReceptorCa²⁺ Mobilization InhibitionNot explicitly quantified, but antagonism is noted.

Table 2: Functional antagonist potency of this compound. The data demonstrates the compound's ability to functionally block the signaling of the 5-HT6 receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Radioligand Displacement Assay

This assay was utilized to determine the binding affinity (K_i_) of this compound for the 5-HT6 and 5-HT2B receptors.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

Methodology:

  • Receptor Preparation: Membranes from HEK293 cells stably expressing the recombinant human 5-HT6 receptor and CHO-K1 cells expressing the recombinant human 5-HT2B receptor were used.

  • Radioligand: [³H]LSD was used as the radioligand for both receptor types.

  • Assay Conditions: The assay was performed in a competitive binding format. A fixed concentration of [³H]LSD was incubated with the receptor-containing membranes in the presence of increasing concentrations of this compound.

  • Incubation: The reaction mixtures were incubated to allow for the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Following incubation, the bound radioligand was separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using a scintillation counter.

  • Data Analysis: The data were analyzed using non-linear regression to determine the IC_50_ value of this compound. The K_i_ value was then calculated from the IC_50_ value using the Cheng-Prusoff equation.

cAMP Production Inhibition Assay

This functional assay was employed to measure the antagonistic potency of this compound at the 5-HT6 receptor.

Objective: To determine the ability of this compound to inhibit the serotonin-induced production of cyclic adenosine (B11128) monophosphate (cAMP) in cells expressing the 5-HT6 receptor.

Methodology:

  • Cell Line: HEK293 cells stably expressing the human recombinant 5-HT6 receptor were used.

  • Assay Principle: The 5-HT6 receptor is Gs-coupled, and its activation by an agonist (serotonin) leads to an increase in intracellular cAMP levels. An antagonist will inhibit this increase.

  • Experimental Procedure:

    • Cells were pre-incubated with varying concentrations of this compound.

    • The cells were then stimulated with a fixed concentration of serotonin (10 nM) to induce cAMP production.

    • The reaction was stopped, and the cells were lysed.

  • cAMP Quantification: The intracellular cAMP levels were measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: The concentration-response curve for this compound was plotted, and the IC_50_ value was determined, representing the concentration of this compound that inhibits 50% of the serotonin-induced cAMP production.

Ca²⁺ Mobilization Assay

This assay was used to assess the functional antagonism of this compound at the 5-HT2B receptor.

Objective: To measure the ability of this compound to block the agonist-induced increase in intracellular calcium (Ca²⁺) in cells expressing the 5-HT2B receptor.

Methodology:

  • Cell Line: CHO-K1 cells stably expressing the human recombinant 5-HT2B receptor were used.

  • Assay Principle: The 5-HT2B receptor is Gq-coupled, and its activation by an agonist (α-methylserotonin) stimulates phospholipase C, leading to the release of Ca²⁺ from intracellular stores.

  • Experimental Procedure:

    • Cells were loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The cells were then pre-incubated with different concentrations of this compound.

    • The cells were subsequently stimulated with a fixed concentration of α-methylserotonin (50 nM).

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular Ca²⁺ concentration, was measured using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of this compound on the agonist-induced Ca²⁺ mobilization was quantified to determine its antagonistic activity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the 5-HT6 and 5-HT2B receptors, as well as the logical workflow for determining the selectivity profile of this compound.

G Figure 1: 5-HT6 Receptor Signaling Pathway Serotonin Serotonin HTR6 5-HT6 Receptor Serotonin->HTR6 Agonist AVN492 This compound AVN492->HTR6 Antagonist Gs Gs protein HTR6->Gs Activation AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription CREB->Gene

Figure 1: Canonical 5-HT6 Receptor Signaling Pathway.

G Figure 2: 5-HT2B Receptor Signaling Pathway Serotonin Serotonin HTR2B 5-HT2B Receptor Serotonin->HTR2B Agonist AVN492 This compound AVN492->HTR2B Antagonist Gq Gq protein HTR2B->Gq Activation PLC Phospholipase C Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Ca Ca²⁺ Release ER->Ca Ca->PKC Activation Downstream Downstream Effects PKC->Downstream

Figure 2: Canonical 5-HT2B Receptor Signaling Pathway.

G Figure 3: this compound Selectivity Profiling Workflow cluster_0 Binding Assays cluster_1 Functional Assays cluster_2 Selectivity Profile Primary Primary Target (5-HT6R) Radioligand Displacement (Ki = 91 pM) FuncPrimary 5-HT6R Functional Assay cAMP Inhibition (IC50 ~100 nM) Primary->FuncPrimary Profile High Selectivity for 5-HT6R Minimal Off-Target Activity Primary->Profile Secondary Secondary Target (5-HT2BR) Radioligand Displacement (Ki = 170 nM) FuncSecondary 5-HT2B Functional Assay Ca²⁺ Mobilization Inhibition Secondary->FuncSecondary Secondary->Profile OffTarget Off-Target Panel (69 Receptors) Binding at 1 µM OffTarget->Profile FuncPrimary->Profile FuncSecondary->Profile

Figure 3: Logical Workflow for this compound Selectivity Profiling.

References

The 5-HT6 Receptor Antagonist AVN-492: A Preclinical Technical Overview of its Potency, Selectivity, and Implications for Cholinergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-492 is a novel, highly potent, and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a promising target for the symptomatic treatment of cognitive deficits in neurodegenerative disorders such as Alzheimer's disease. Preclinical evidence demonstrates picomolar affinity for the 5-HT6 receptor and a remarkable selectivity profile against other serotonin (B10506) receptor subtypes and a broad panel of other CNS targets. The antagonism of the 5-HT6 receptor by this compound is understood to indirectly enhance cholinergic neurotransmission, a key pathway implicated in learning and memory. This document provides a comprehensive technical guide to the preclinical data available for this compound, including its binding and functional characteristics, pharmacokinetic profile, and in vivo efficacy in models of cognitive impairment. Detailed experimental methodologies are provided, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism and preclinical validation.

Core Mechanism of Action: Selective 5-HT6 Receptor Antagonism

This compound functions as a highly specific and selective antagonist of the 5-HT6 receptor.[1][2] This receptor is almost exclusively expressed in the central nervous system (CNS), particularly in brain regions critical for cognition, such as the hippocampus and cortex.[1][3] The primary mechanism through which 5-HT6 receptor antagonists are proposed to exert their pro-cognitive effects is by modulating the activity of other neurotransmitter systems.[1][3][4]

Indirect Enhancement of Cholinergic Neurotransmission

A significant body of evidence suggests that 5-HT6 receptor antagonists enhance cholinergic and glutamatergic neurotransmission.[1][5] Blockade of the 5-HT6 receptor is thought to disinhibit striatal GABAergic interneurons, leading to an increased release of acetylcholine (B1216132) and glutamate.[5] This pro-cholinergic effect is of particular interest for conditions like Alzheimer's disease, where cholinergic deficits are a well-established hallmark of cognitive decline. While direct measurement of acetylcholine release modulated by this compound has not been explicitly reported in the available literature, its potent 5-HT6 receptor antagonism strongly suggests it shares this key mechanistic feature with other compounds in its class.

G cluster_0 Proposed Signaling Pathway for this compound AVN_492 This compound 5HT6R 5-HT6 Receptor AVN_492->5HT6R Antagonism GABA_Interneuron GABAergic Interneuron 5HT6R->GABA_Interneuron Activation Cholinergic_Neuron Cholinergic Neuron GABA_Interneuron->Cholinergic_Neuron Inhibition ACh_Release Acetylcholine Release Cholinergic_Neuron->ACh_Release Stimulation

Caption: Proposed signaling pathway of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: Receptor Binding Affinity and Functional Antagonism of this compound
TargetAssay TypeRadioligandKi (pM)IC50 (nM)Reference
5-HT6 ReceptorRadioligand Binding[3H]LSD910.125[1][2][6]
5-HT2B ReceptorRadioligand Binding[3H]LSD170,000170[1][2][6]
5-HT6 ReceptorFunctional (cAMP)--1.5[6]
5-HT2B ReceptorFunctional (Ca2+)--100[6]

Data from Ivachtchenko et al., 2017.[6]

Table 2: In Vivo Efficacy of this compound in Behavioral Models
ModelSpeciesAmnesia-Inducing AgentThis compound Dose (mg/kg, p.o.)EffectReference
Passive AvoidanceRatScopolamine0.5, 1.0, 2.0Reversal of memory deficit[2][6]
Passive AvoidanceRatMK-8010.5, 1.0, 2.0Reversal of memory deficit[2][6]
Elevated Plus-MazeRat-0.5, 1.0, 2.0Anxiolytic effect[2]
Prepulse InhibitionRatApomorphine1.0, 2.0Prevention of disruption[2]

Data from Ivachtchenko et al., 2017.[6]

Table 3: Pharmacokinetic Profile of this compound in Rodents
SpeciesRouteBioavailability (%)t1/2 (min)Brain/Plasma Ratio (%)Reference
Mousep.o.47.4-~13[7]
Ratp.o.55.7-~11[7]
Mousei.v.-29.3-[7]
Rati.v.-36.1-[7]

Data from Ivachtchenko et al., 2017 as reported in BioWorld.[7]

Detailed Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor and a panel of other receptors.

  • Methodology:

    • Membrane preparations from HEK-293 cells transfected with the human 5-HT6 receptor were used.[8]

    • The radioligand, [3H]LSD, was incubated with the membrane preparations in the presence of varying concentrations of this compound.

    • The reaction was incubated for 60 minutes at 37°C.

    • Following incubation, the membranes were filtered to separate bound from unbound radioligand.

    • The amount of radioactivity bound to the membranes was quantified using a scintillation counter.

    • The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the Ki value.

G cluster_0 Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Membranes (HEK-293 with 5-HT6R) Start->Prepare_Membranes Incubate Incubate with [3H]LSD and this compound Prepare_Membranes->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Quantify Quantify Radioactivity Filter->Quantify Analyze Calculate IC50 and Ki Quantify->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Passive Avoidance Test
  • Objective: To assess the effect of this compound on learning and memory in a fear-motivated task, particularly its ability to reverse chemically induced amnesia.

  • Methodology:

    • Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with an electric grid.

    • Training (Acquisition): A rat is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

    • Amnesia Induction: Scopolamine (a muscarinic antagonist) or MK-801 (an NMDA receptor antagonist) is administered to induce a memory deficit.

    • Treatment: this compound or vehicle is administered orally.

    • Testing (Retention): 24 hours after training, the rat is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

G cluster_0 Passive Avoidance Test Workflow Start Start Training Training: Place rat in light box, deliver foot shock in dark box Start->Training Amnesia_Induction Induce Amnesia (Scopolamine or MK-801) Training->Amnesia_Induction Treatment Administer this compound or Vehicle Amnesia_Induction->Treatment Retention_Test Retention Test (24h later): Measure latency to enter dark box Treatment->Retention_Test Analyze Analyze Latency Data Retention_Test->Analyze End End Analyze->End

References

Exploratory Studies on AVN-492 for Anxiety: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the preclinical exploratory studies on AVN-492, a novel drug candidate, for the treatment of anxiety. The information is compiled from publicly available scientific literature and is intended for a scientific audience.

Core Compound Profile: this compound

This compound is a highly potent and selective antagonist of the 5-HT6 serotonin (B10506) receptor.[1][2] Its high affinity and selectivity make it a valuable tool for investigating the role of the 5-HT6 receptor in various central nervous system disorders, including anxiety.[1][3]

Physicochemical and Pharmacokinetic Properties

This compound has demonstrated favorable drug-like properties in preclinical evaluations, including good oral bioavailability and brain permeability in rodent models.[1][2][4] These characteristics are essential for its potential development as a therapeutic agent for CNS disorders.

Table 1: Receptor Binding Affinity of this compound [1][2][4][5]

ReceptorBinding Affinity (Ki)
5-HT691 pM
5-HT2B170 nM

Note: The binding affinity for the 5-HT6 receptor is over three orders of magnitude higher than for the 5-HT2B receptor, indicating high selectivity. No significant binding was observed for other serotonin receptor subtypes or other major CNS receptors.[1][2]

Table 2: Pharmacokinetic Parameters of this compound in Rodents [4]

SpeciesOral BioavailabilityElimination Half-life (IV)
Mice47.4%29.3 minutes
Rats55.7%36.1 minutes

Mechanism of Action: 5-HT6 Receptor Antagonism

This compound exerts its effects by blocking the 5-HT6 receptor.[1][2] The 5-HT6 receptor is primarily expressed in the central nervous system and is implicated in cognitive and emotional processes.[3][6] Its canonical signaling pathway involves coupling to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[6] By antagonizing this receptor, this compound is hypothesized to modulate downstream signaling cascades that influence neuronal activity and, consequently, anxiety-related behaviors.

AVN-492_Mechanism_of_Action cluster_neuron Postsynaptic Neuron AVN492 This compound Receptor 5-HT6 Receptor AVN492->Receptor Blocks G_Protein Gs Protein Receptor->G_Protein Activates Serotonin Serotonin (5-HT) Serotonin->Receptor Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP ↑ cAMP AC->cAMP Produces Downstream Downstream Signaling (Modulation of Neuronal Activity) cAMP->Downstream

Figure 1: Proposed mechanism of action of this compound at the 5-HT6 receptor.

Preclinical Efficacy in an Animal Model of Anxiety

The anxiolytic potential of this compound was evaluated in the elevated plus-maze (EPM) model, a standard behavioral assay for assessing anxiety-like behavior in rodents.[1][2]

Experimental Protocol: Elevated Plus-Maze

The following is a generalized protocol for the elevated plus-maze test, based on standard methodologies, as the specific details for the this compound study are not fully elaborated in the available literature.

  • Apparatus: The maze consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.[7][8]

  • Animals: Male mice or rats are typically used.[9]

  • Procedure:

    • Animals are habituated to the testing room for at least 30-60 minutes before the experiment.[7][10]

    • This compound or a vehicle control is administered orally at a specified time before the test.

    • Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (typically 5 minutes).[11]

    • An automated tracking system records the animal's movements, including the time spent in and the number of entries into the open and closed arms.[7][10]

  • Measurements: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.[8][9]

Elevated_Plus_Maze_Workflow cluster_prep Preparation cluster_test Testing Phase cluster_analysis Data Analysis Habituation Animal Habituation (30-60 min) Dosing Oral Administration (this compound or Vehicle) Habituation->Dosing Placement Place Animal on Center of EPM Dosing->Placement Exploration Allow Free Exploration (5 min) Placement->Exploration Tracking Automated Video Tracking Exploration->Tracking Metrics Measure: - Time in Open Arms - Entries into Open Arms Tracking->Metrics Outcome Anxiolytic Effect: ↑ Time & Entries in Open Arms Metrics->Outcome

Figure 2: General experimental workflow for the elevated plus-maze test.

Summary of Preclinical Findings

In the elevated plus-maze model, this compound demonstrated a statistically significant anxiolytic effect.[1][2] The specific quantitative data from these experiments, such as the dose-response relationship and the magnitude of the effect compared to a positive control, are not detailed in the currently available literature.

Clinical Studies for Anxiety

As of the latest available information, there are no publicly disclosed results from clinical trials evaluating the efficacy and safety of this compound specifically for the treatment of anxiety disorders. While preclinical studies were promising and Phase I trials were anticipated as of 2017, the current status of these trials and any data related to anxiety in human subjects have not been made public.[1][2][4][12] It is important to distinguish this compound from other compounds developed by Avineuro Pharmaceuticals, such as AVN-101, which has been investigated in patients with generalized anxiety disorder.

Conclusion and Future Directions

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of AVN-492

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the experimental protocols for in vivo studies of AVN-492, a novel, highly potent, and selective 5-HT6 receptor antagonist. The methodologies detailed below are based on the preclinical evaluation of this compound and are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions as a highly selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] The 5-HT6 receptor is exclusively located in the central nervous system (CNS), and its modulation is implicated in cognitive processes. By antagonizing this receptor, this compound is hypothesized to modulate cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory.

Diagram of this compound Signaling Pathway

AVN-492_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 5HT Serotonin (5-HT) 5HT6R 5-HT6 Receptor 5HT->5HT6R Activates AC Adenylyl Cyclase 5HT6R->AC Stimulates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Chol_Glut Modulation of Cholinergic & Glutamatergic Systems PKA->Chol_Glut Cognition Improved Cognition Chol_Glut->Cognition AVN492 This compound AVN492->5HT6R Antagonizes

Caption: this compound antagonizes the 5-HT6 receptor, modulating downstream signaling pathways.

Pharmacokinetic Profile

This compound demonstrates favorable pharmacokinetic properties in rodents, including high oral bioavailability and good brain permeability.[1]

ParameterMouse (CD-1, male)Rat (Wistar, male)
Oral Bioavailability (%) 47.455.7
Elimination Half-life (IV) 29.3 min36.1 min

Intravenous (IV) and oral (PO) routes of administration were used in these studies. Further details on the vehicle and specific dosing volumes for all pharmacokinetic studies would be beneficial for precise replication and are likely available in the supplementary materials of the primary research publication.

In Vivo Efficacy Studies: Behavioral Models

This compound has been evaluated in several well-established rodent behavioral models to assess its anxiolytic, antipsychotic, and nootropic (cognition-enhancing) potential.

Anxiolytic Activity: Elevated Plus-Maze (EPM) Test

This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Experimental Protocol:

  • Animals: Male Wistar rats.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Drug Administration: this compound was administered orally (p.o.) 60 minutes before the test. A control group receiving the vehicle and a positive control group (e.g., diazepam) should be included.

  • Procedure:

    • Place the rat in the center of the maze, facing one of the enclosed arms.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

  • Endpoint Analysis: Anxiolytic effects are indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.

TreatmentDose (mg/kg, p.o.)Time in Open Arms (% of total)
Vehicle-Data not specified
This compound1Significant Increase
This compound3Significant Increase
This compound10Significant Increase

Specific quantitative data on the percentage of time spent in the open arms was not available in the reviewed materials but was reported as a significant anxiolytic effect.

Experimental Workflow for Elevated Plus-Maze Test

EPM_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Grouping Randomize into Treatment Groups Acclimation->Grouping Dosing Oral Administration (Vehicle, this compound, Positive Control) Grouping->Dosing Wait 60-minute Pre-treatment Dosing->Wait Testing 5-min Trial in Elevated Plus-Maze Wait->Testing Data Record Time and Entries in Open/Closed Arms Testing->Data Analysis Statistical Analysis Data->Analysis End End Analysis->End

Caption: Workflow for assessing anxiolytic effects of this compound using the EPM test.

Nootropic Activity: Passive Avoidance (PA) Test

This fear-aggravated test is used to assess learning and memory. This compound was evaluated for its ability to reverse amnesia induced by scopolamine (B1681570) or MK-801.

Experimental Protocol:

  • Animals: Male Wistar rats.

  • Apparatus: A two-compartment box with one illuminated and one dark chamber, connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Drug Administration:

    • Amnesia Induction: Scopolamine (0.7 mg/kg, i.p.) or MK-801 (0.15 mg/kg, i.p.) administered 30 minutes before the acquisition trial.

    • Test Compound: this compound administered orally (p.o.) 60 minutes before the acquisition trial.

  • Procedure:

    • Acquisition Trial: Place the rat in the light compartment. When the rat enters the dark compartment, a mild, inescapable foot shock is delivered.

    • Retention Trial: 24 hours after the acquisition trial, place the rat back in the light compartment and measure the latency to enter the dark compartment.

  • Endpoint Analysis: A longer latency to enter the dark compartment during the retention trial indicates better memory retention. The ability of this compound to reverse the amnesic effects of scopolamine or MK-801 is demonstrated by a significantly longer latency compared to the amnesic agent-only group.

Treatment GroupLatency to Enter Dark Compartment (s)
Scopolamine-Induced Amnesia Model
VehicleData not specified
Scopolamine (0.7 mg/kg)Significant Decrease
Scopolamine + this compound (1 mg/kg)Significant Reversal
Scopolamine + this compound (3 mg/kg)Significant Reversal
MK-801-Induced Amnesia Model
VehicleData not specified
MK-801 (0.15 mg/kg)Significant Decrease
MK-801 + this compound (1 mg/kg)Significant Reversal
MK-801 + this compound (3 mg/kg)Significant Reversal

Precise latency times were not available in the reviewed literature but were reported as significant reversals of induced amnesia.

Antipsychotic-like Activity: Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, which is deficient in some psychiatric disorders. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.

Experimental Protocol:

  • Animals: Male SHK mice.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Drug Administration:

    • PPI Disruption: Apomorphine (5 mg/kg, s.c.) administered 15 minutes before the test.

    • Test Compound: this compound administered orally (p.o.) 60 minutes before the test.

  • Procedure:

    • Place the mouse in the startle chamber for an acclimation period.

    • Present a series of trials, including pulse-alone trials (e.g., 120 dB) and prepulse-pulse trials (e.g., a 75 dB prepulse followed by a 120 dB pulse).

    • Measure the startle amplitude for each trial.

  • Endpoint Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. Antipsychotic-like activity is indicated by the ability of this compound to reverse the apomorphine-induced deficit in PPI.

Treatment GroupPrepulse Inhibition (%)
VehicleData not specified
Apomorphine (5 mg/kg)Significant Decrease
Apomorphine + this compound (1 mg/kg)Significant Reversal
Apomorphine + this compound (3 mg/kg)Significant Reversal
Apomorphine + this compound (10 mg/kg)Significant Reversal

Specific PPI percentages were not detailed in the reviewed sources but were reported as a significant reversal of the apomorphine-induced deficit.

Safety and Tolerability

In a 5-day study in male BALB/c mice, the maximum tolerated dose of this compound administered via oral gavage was greater than the highest tested dose of 600 mg/kg.[3]

Ineffectiveness in an Obesity Model

This compound was tested in a diet-induced obesity (DIO) murine model and was found to have no anti-obesity effect.[1][3]

Disclaimer: These protocols are based on published preclinical data. Researchers should consult the original publications and their supplementary materials for complete details and ensure all procedures are in accordance with their institution's animal care and use guidelines.

References

Application Notes and Protocols for Passive Avoidance Testing with AVN-492

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The passive avoidance test is a widely utilized behavioral paradigm to assess the effects of pharmacological agents on learning and memory in rodents. This application note provides a detailed protocol for employing the passive avoidance test to evaluate the potential of AVN-492, a highly selective 5-HT6 receptor antagonist, to mitigate memory deficits. This compound has demonstrated efficacy in reversing amnesia induced by agents like scopolamine (B1681570) and MK-801, highlighting its potential as a cognitive enhancer.[1] This document outlines the scientific rationale, experimental procedures, and data interpretation for such studies.

Scientific Rationale:

The passive avoidance task is based on associative learning and memory.[2] Rodents naturally prefer dark environments. In this test, they learn to associate a dark compartment with an aversive stimulus (a mild foot shock). Consequently, on subsequent exposures, they avoid entering the dark compartment, and the latency to enter is used as a measure of memory retention.

This compound is a potent and highly selective antagonist of the 5-HT6 receptor.[3] The 5-HT6 receptor is predominantly expressed in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex. Blockade of this receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, leading to improved cognitive function. This protocol specifically details the use of this compound in a scopolamine-induced amnesia model, where scopolamine, a muscarinic receptor antagonist, is used to create a memory impairment that can then be treated.

Signaling Pathway of 5-HT6 Receptor Antagonism in Memory Enhancement

This compound, by blocking the 5-HT6 receptor, modulates downstream signaling cascades implicated in synaptic plasticity and memory formation. The binding of serotonin (B10506) to the 5-HT6 receptor typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), a key transcription factor for genes involved in long-term memory. Furthermore, 5-HT6 receptor signaling can influence the Extracellular signal-regulated kinase (ERK) pathway, another critical cascade in memory consolidation. By antagonizing this receptor, this compound is thought to disinhibit these pathways, ultimately promoting the expression of genes necessary for synaptic strengthening and memory enhancement.

Passive_Avoidance_Workflow cluster_day1 Day 1: Training Phase cluster_day2 Day 2: Retention Phase (24h later) Admin Drug Administration (this compound / Vehicle) (Scopolamine / Vehicle) Acclimate1 Acclimatization in Light Compartment (60s) Admin->Acclimate1 Train Open Door & Start Timer Record Step-Through Latency Acclimate1->Train Shock Mouse Enters Dark Compartment Deliver Foot Shock (e.g., 0.5mA, 2s) Train->Shock Return1 Return to Home Cage Shock->Return1 Acclimate2 Acclimatization in Light Compartment (60s) Return1->Acclimate2 24 hours Test Open Door & Start Timer Record Step-Through Latency (Cut-off time: e.g., 300s) Acclimate2->Test Return2 Return to Home Cage Test->Return2

References

Application Notes and Protocols: Elevated Plus-Maze Assay with AVN-492

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The elevated plus-maze (EPM) is a widely utilized behavioral assay to assess anxiety-like behavior in rodents. The test leverages the conflict between the innate tendency of rodents to explore novel environments and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze. AVN-492 is a novel, highly potent, and selective 5-HT6 receptor antagonist that has demonstrated anxiolytic effects in preclinical studies.[1][2] This document provides detailed application notes and protocols for evaluating the anxiolytic potential of this compound using the elevated plus-maze assay.

Mechanism of Action of this compound

This compound functions as a highly specific antagonist of the serotonin (B10506) 6 (5-HT6) receptor, with a picomolar affinity (Ki = 91 pM).[1][3] Its selectivity for the 5-HT6 receptor is over three orders of magnitude higher than for its next closest target, the 5-HT2B receptor.[1][3] The 5-HT6 receptor is exclusively expressed in the central nervous system, and its signaling is positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By antagonizing this receptor, this compound modulates downstream signaling cascades, which is believed to underlie its anxiolytic and cognitive-enhancing properties.

Data Presentation

The following table summarizes representative quantitative data illustrating the anxiolytic effects of this compound in the elevated plus-maze assay. This data is illustrative of typical findings for a selective 5-HT6 receptor antagonist and is based on the qualitative descriptions of this compound's effects in preclinical studies.[1]

Treatment GroupDose (mg/kg)Time in Open Arms (s) (Mean ± SEM)Open Arm Entries (Mean ± SEM)Closed Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-25.3 ± 3.18.2 ± 1.515.4 ± 2.023.6 ± 3.2
This compound145.8 ± 5.512.5 ± 1.814.9 ± 1.927.4 ± 3.5
This compound368.2 ± 7.2 15.8 ± 2.115.1 ± 2.230.9 ± 4.0
This compound1075.4 ± 8.1 16.5 ± 2.314.7 ± 2.031.2 ± 4.1
Diazepam (Positive Control)280.1 ± 8.5 17.2 ± 2.513.5 ± 1.830.7 ± 4.2

*p < 0.05, **p < 0.01 compared to Vehicle group. SEM: Standard Error of the Mean.

Experimental Protocols

Animals
  • Species: Male Wistar rats (250-300g) or male C57BL/6 mice (25-30g).

  • Housing: Animals should be group-housed (3-5 per cage) in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and handled by the experimenter for 3-5 days prior to testing to minimize stress.[4]

Apparatus
  • The elevated plus-maze consists of two open arms (50 x 10 cm for rats; 30 x 5 cm for mice) and two closed arms of the same dimensions, with 40 cm high walls for rats (15 cm for mice). The arms extend from a central platform (10 x 10 cm for rats; 5 x 5 cm for mice). The entire apparatus should be elevated 50-70 cm above the floor.

  • The maze should be constructed from a non-porous material (e.g., PVC or wood painted with a non-reflective, neutral color) to facilitate cleaning.

  • The testing room should be dimly lit to encourage exploration.

Drug Preparation and Administration
  • This compound: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Administration: Administer this compound orally (p.o.) via gavage at the desired doses (e.g., 1, 3, and 10 mg/kg) 60 minutes before testing. The volume of administration should be consistent across all animals (e.g., 5 ml/kg).

  • Control Groups:

    • Vehicle Control: Administer the vehicle solution to a control group of animals.

    • Positive Control: Administer a known anxiolytic, such as Diazepam (2 mg/kg, intraperitoneally, i.p.), 30 minutes before testing to validate the assay.

Experimental Procedure
  • Transport the animals to the testing room in their home cages and allow them to acclimate for at least 60 minutes before the start of the experiment.

  • Administer this compound, vehicle, or the positive control at the appropriate pre-treatment time.

  • Place the animal gently onto the central platform of the EPM, facing one of the open arms.

  • Start a video recording and a timer immediately. The experimenter should leave the room during the test.

  • Allow the animal to explore the maze for a single 5-minute session.[5][6][7][8]

  • After 5 minutes, gently remove the animal from the maze and return it to its home cage.

  • Thoroughly clean the maze with 70% ethanol (B145695) or a similar cleaning agent and allow it to dry completely between each trial to eliminate olfactory cues.[5][6]

Data Analysis
  • A video tracking software should be used to score the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms (all four paws in the arm).

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

  • Calculate the percentage of time spent in the open arms: (% Time in Open Arms) = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] x 100.

  • Calculate the percentage of open arm entries: (% Open Arm Entries) = [Number of Open Arm Entries / (Number of Open Arm Entries + Number of Closed Arm Entries)] x 100.

  • Total arm entries can be used as a measure of general locomotor activity.

  • Statistical analysis should be performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the drug-treated groups with the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

G cluster_prep Pre-Trial Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis acclimatization Animal Acclimation & Handling drug_prep Drug Preparation (this compound, Vehicle, Positive Control) drug_admin Drug Administration acclimatization_room Acclimation to Testing Room drug_admin->acclimatization_room placement Placement on EPM Central Platform acclimatization_room->placement exploration 5-Minute Free Exploration placement->exploration removal Removal from Maze exploration->removal video_scoring Video Scoring (Time & Entries) exploration->video_scoring cleaning Maze Cleaning removal->cleaning cleaning->placement Next Animal calculation Calculation of Parameters (% Time, % Entries) video_scoring->calculation stats Statistical Analysis (ANOVA) calculation->stats

Caption: Experimental workflow for the elevated plus-maze assay.

G AVN492 This compound HTR6 5-HT6 Receptor AVN492->HTR6 Antagonism Gs Gαs HTR6->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Signaling (e.g., CREB phosphorylation) PKA->Downstream Phosphorylation Anxiolytic Anxiolytic Effect Downstream->Anxiolytic

Caption: Simplified signaling pathway of the 5-HT6 receptor and the antagonistic action of this compound.

References

Application Notes and Protocols: AVN-492 in Scopolamine-Induced Memory Impairment Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-492 is a highly potent and selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R), demonstrating picomolar affinity (Ki = 91 pM).[1][2][3] Its high selectivity, oral bioavailability, and ability to penetrate the blood-brain barrier make it a promising candidate for investigating the role of 5-HT6R in cognitive processes and for the development of therapeutics for neurodegenerative disorders such as Alzheimer's disease.[2][3][4] The scopolamine-induced memory impairment model is a widely used pharmacological model that mimics the cholinergic deficit observed in Alzheimer's disease, providing a valuable tool for the preclinical evaluation of potential cognitive enhancers.[5][6][7][8][9][10][11] This document provides detailed application notes and protocols for the use of this compound in a scopolamine-induced memory impairment model in rodents.

Mechanism of Action

This compound exerts its pro-cognitive effects by antagonizing the 5-HT6 receptor. The 5-HT6 receptor is exclusively expressed in the central nervous system and is implicated in the modulation of various neurotransmitter systems, including the cholinergic and glutamatergic systems, which are crucial for learning and memory.[2][12][13] By blocking the 5-HT6 receptor, this compound is thought to enhance cholinergic and glutamatergic neurotransmission, thereby reversing the cognitive deficits induced by scopolamine (B1681570). Scopolamine, a non-selective muscarinic receptor antagonist, induces a temporary state of amnesia by disrupting cholinergic signaling.[5][14]

cluster_0 Cholinergic Neuron cluster_1 Postsynaptic Neuron cluster_2 Serotonergic Neuron cluster_3 GABAergic Interneuron Acetyl-CoA Acetyl-CoA ACh ACh Acetyl-CoA->ACh ChAT Choline Choline Choline->ACh Muscarinic Receptor Muscarinic Receptor ACh->Muscarinic Receptor Binds Cognitive Function Cognitive Function Muscarinic Receptor->Cognitive Function Activates Scopolamine Scopolamine Scopolamine->Muscarinic Receptor Antagonizes 5-HT 5-HT 5-HT6R 5-HT6R 5-HT->5-HT6R Activates GABA GABA 5-HT6R->GABA Inhibits Release Cholinergic Neuron Cholinergic Neuron GABA->Cholinergic Neuron Inhibits ACh Release This compound This compound This compound->5-HT6R Antagonizes

Figure 1: Simplified signaling pathway of this compound in reversing scopolamine's effects.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

ReceptorBinding Affinity (Ki)Functional Activity
5-HT6R91 pM[1][2][3]Antagonist[2]
5-HT2BR170 nM[1][2][3]-

Note: this compound displays over 1000-fold selectivity for the 5-HT6 receptor over the 5-HT2B receptor and is highly specific against other serotonin (B10506) receptor subtypes and other neurotransmitter receptors.[1][2][3]

Table 2: Pharmacokinetic Profile of this compound in Rodents

SpeciesAdministrationBrain/Plasma Ratio
RatsOral (PO)~11%[1]
MiceIntravenous (IV)13.2 ± 0.7% (at 15 min)[1][2]
MiceIntravenous (IV)9.0 ± 1.5% (at 60 min)[1][2]

Table 3: Efficacy of this compound in Scopolamine-Induced Memory Impairment (Passive Avoidance Test)

Animal ModelTreatment GroupDosage (mg/kg)Effect on Scopolamine-Induced Amnesia
Wistar RatsThis compound0.2 - 1.0[2]Reverses memory deficit[2]

Experimental Protocols

Protocol 1: Scopolamine-Induced Memory Impairment in the Passive Avoidance Test

This protocol details the use of this compound to reverse scopolamine-induced memory deficits in rodents using the passive avoidance task.

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Vehicle (e.g., saline, distilled water, or 0.5% carboxymethyl cellulose)

  • Passive avoidance apparatus

  • Male Wistar rats (220-250 g) or male CD-1 mice (25-30 g)

Experimental Workflow:

Acclimatization Acclimatization Habituation Habituation Acclimatization->Habituation Training (Acquisition) Training (Acquisition) Habituation->Training (Acquisition) Drug Administration Drug Administration Training (Acquisition)->Drug Administration Retention Test Retention Test Drug Administration->Retention Test

Figure 2: Experimental workflow for the passive avoidance test.

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Habituation: On the day before training, allow each animal to explore the passive avoidance apparatus for 5 minutes. The apparatus consists of a brightly lit compartment and a dark compartment connected by a guillotine door.

  • Drug Administration:

    • Administer this compound (0.2-1.0 mg/kg, p.o. or i.p.) or vehicle 60 minutes before the training session.

    • Administer scopolamine (0.4-1 mg/kg, i.p.) or vehicle 30 minutes before the training session.[6][7]

  • Training (Acquisition Trial):

    • Place the animal in the lit compartment.

    • After a 10-second habituation period, open the guillotine door.

    • When the animal enters the dark compartment, close the door and deliver a mild, inescapable electric foot shock (e.g., 0.5 mA for 2 seconds).

    • The latency to enter the dark compartment is recorded (step-through latency).

    • Remove the animal and return it to its home cage.

  • Retention Test:

    • 24 hours after the training session, place the animal back into the lit compartment.

    • Open the guillotine door and record the step-through latency to enter the dark compartment, up to a maximum of 300 or 600 seconds.

    • No foot shock is delivered during the retention test.

Data Analysis:

  • Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

  • A significant increase in step-through latency in the this compound treated group compared to the scopolamine-only group indicates a reversal of the memory deficit.

Protocol 2: Pharmacokinetic Analysis of this compound

This protocol outlines the procedure for determining the plasma and brain concentrations of this compound in rodents.

Materials:

  • This compound

  • Male CD-1 mice (24-30 g) or male Wistar rats (220-242 g)[1]

  • CO2 chamber for euthanasia

  • Equipment for blood collection (e.g., syringes, tubes with anticoagulant)

  • Homogenizer

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Drug Administration: Administer this compound intravenously (IV) or orally (PO) at the desired dose.

  • Sample Collection:

    • At predetermined time points (e.g., 15, 30, 60, 120 minutes) after drug administration, euthanize the animals using a CO2 chamber.

    • Immediately collect blood samples via cardiac puncture into tubes containing an anticoagulant.

    • Perfuse the brain with ice-cold saline to remove remaining blood.

    • Excise the brain and wash it with ice-cold saline.

  • Sample Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Homogenize the brain tissue in a 1:4 ratio of brain tissue to water.

    • Extract this compound from plasma and brain homogenate samples using acetonitrile.

  • Concentration Determination:

    • Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound.

Data Analysis:

  • Calculate the plasma and brain concentrations of this compound at each time point.

  • Determine the brain-to-plasma concentration ratio to assess blood-brain barrier penetration.

Conclusion

This compound has demonstrated significant potential as a cognitive enhancer in preclinical models of memory impairment.[2][3] The protocols outlined in this document provide a framework for researchers to further investigate the efficacy and mechanism of action of this compound in the scopolamine-induced memory impairment model. The high selectivity and favorable pharmacokinetic profile of this compound make it a valuable tool for exploring the therapeutic potential of 5-HT6R antagonism in cognitive disorders.[2]

References

AVN-492 Administration for Optimal Brain Penetration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of AVN-492, a potent and highly selective 5-HT6 receptor antagonist, with a focus on achieving optimal brain penetration for preclinical research. The following sections detail the pharmacokinetic properties of this compound, administration protocols for in vivo studies, and the underlying signaling pathway.

Pharmacokinetic Profile and Brain Penetration of this compound

This compound has demonstrated favorable pharmacokinetics with good oral bioavailability and significant penetration into the central nervous system (CNS) in rodent models.[1][2][3][4] Preclinical studies have primarily utilized oral (PO) and intravenous (IV) routes of administration.

Summary of Quantitative Brain Penetration Data

The following tables summarize the key pharmacokinetic parameters related to this compound brain penetration in mice and rats.

Table 1: Brain Penetration of this compound in CD-1 Mice following Intravenous (IV) Administration

Time PointDose (IV)Plasma Concentration (ng/mL)Brain Concentration (ng/g)Brain/Plasma Ratio (%)
15 min2 mg/kgData not specifiedData not specified13.2 ± 0.7
60 min2 mg/kgData not specifiedData not specified9.0 ± 1.5

Source: MedChemExpress, citing preclinical studies.[5][6]

Table 2: Brain and Cerebrospinal Fluid (CSF) Penetration of this compound in Wistar Rats following Oral (PO) Administration

Dose (PO)Brain-Plasma Ratio (%) (at 60 min)CSF/Plasma Ratio (%) (at 60 min)
1 mg/kg~11Data not specified
3 mg/kg~11Data not specified
10 mg/kg~11~50

Source: MedChemExpress, citing preclinical studies.[5][6]

These data indicate that this compound readily crosses the blood-brain barrier. Oral administration in rats results in a consistent brain-to-plasma ratio of approximately 11%.[5][6] Notably, the concentration in the cerebrospinal fluid can reach up to 50% of the plasma concentration at a 10 mg/kg oral dose, suggesting significant free drug availability in the CNS.[5][6] In mice, intravenous administration also leads to substantial brain levels, with a brain-to-plasma ratio exceeding 13% at 15 minutes post-injection.[5][6]

Experimental Protocols

The following are detailed protocols for the administration and pharmacokinetic analysis of this compound in preclinical rodent models.

Protocol 1: Oral Administration of this compound in Rats for Pharmacokinetic Analysis

Objective: To determine the plasma, brain, and CSF concentrations of this compound following oral administration in Wistar rats.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Male Wistar rats (220-242 g)

  • Oral gavage needles

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • 23G needle for CSF collection

  • Syringes and tubes for blood and tissue collection

  • Ice-cold saline

  • Tissue homogenizer

  • Acetonitrile (B52724) for extraction

Procedure:

  • Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 1, 3, and 10 mg/kg).

  • Dosing: Administer this compound orally to male Wistar rats via gavage.

  • Sample Collection (at 60 minutes post-dose): a. Anesthetize the animals. b. Position the rat in a stereotaxic frame for CSF collection from the cisterna magna using a 23G needle. Inspect the CSF for any blood contamination. c. Following CSF collection, collect blood via cardiac puncture into appropriate anticoagulant tubes. d. Perfuse the animal with ice-cold saline and then excise the brain. e. Rinse the brain with ice-cold saline, blot dry, and weigh.

  • Sample Processing: a. Homogenize the brain tissue in a 1:4 ratio of tissue to water. b. Extract this compound from plasma, CSF, and brain homogenate samples using acetonitrile. c. Centrifuge the samples to pellet proteins and other insoluble material. d. Collect the supernatant for analysis.

  • Quantification: Analyze the concentration of this compound in the processed samples using a validated LC-MS/MS method (see Protocol 3 for a representative method).

Protocol 2: Intravenous Administration of this compound in Mice for Pharmacokinetic Analysis

Objective: To determine the plasma and brain concentrations of this compound following intravenous administration in CD-1 mice.

Materials:

  • This compound

  • Vehicle for intravenous administration (e.g., saline with a solubilizing agent if necessary)

  • Male CD-1 mice (24-30 g)

  • Syringes and needles for IV injection (e.g., via tail vein)

  • Euthanasia equipment (e.g., CO2 chamber)

  • Equipment for blood and tissue collection

  • Ice-cold saline

  • Tissue homogenizer

  • Acetonitrile for extraction

Procedure:

  • Formulation: Prepare a solution of this compound in a suitable vehicle for intravenous injection.

  • Dosing: Administer this compound intravenously to male CD-1 mice at the desired dose (e.g., 2 mg/kg).

  • Sample Collection (at specified time points, e.g., 15 and 60 minutes): a. Euthanize the animals at the designated time points. b. Immediately collect blood via cardiac puncture. c. Excise the brain, rinse with ice-cold saline, blot dry, and weigh.

  • Sample Processing: a. Homogenize the brain tissue in a suitable volume of water. b. Extract this compound from plasma and brain homogenate with acetonitrile. c. Centrifuge and collect the supernatant.

  • Quantification: Determine the concentration of this compound using a validated LC-MS/MS method.

Protocol 3: Representative LC-MS/MS Method for Quantification of this compound

Objective: To provide a general framework for the quantification of this compound in biological matrices. This is a representative protocol and should be optimized and validated for this compound specifically.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Use the acetonitrile-extracted supernatants from the in vivo studies. An internal standard (a stable isotope-labeled version of this compound if available) should be added prior to extraction.

  • Chromatographic Separation:

    • Column: A suitable reverse-phase C18 column.

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol).

    • Flow Rate: A typical flow rate for analytical LC-MS/MS.

    • Injection Volume: A small volume of the extracted sample.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion and optimization.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of this compound into blank plasma, brain homogenate, and CSF.

    • Process the calibration standards in the same manner as the study samples.

    • Quantify the concentration of this compound in the study samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Signaling Pathway and Experimental Workflow

5-HT6 Receptor Signaling Pathway

This compound functions as an antagonist at the 5-HT6 receptor. This receptor is primarily coupled to a Gs alpha subunit, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors and other kinases, ultimately modulating neuronal function. The antagonism of this pathway by this compound is being investigated for its potential to improve cognitive function in various neurological and psychiatric disorders.

5-HT6_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin HTR6 5-HT6 Receptor Serotonin->HTR6 Activates AVN_492 AVN_492 AVN_492->HTR6 Inhibits G_Protein Gs Protein HTR6->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets (e.g., ERK, CREB) PKA->Downstream Phosphorylates Neuronal_Response Modulation of Neuronal Activity Downstream->Neuronal_Response

This compound antagonizes the 5-HT6 receptor signaling pathway.
Experimental Workflow for Brain Penetration Studies

The following diagram illustrates the logical flow of a typical in vivo study to assess the brain penetration of this compound.

Experimental_Workflow Formulation This compound Formulation (Oral or IV) Dosing Administration to Rodent Models Formulation->Dosing Sample_Collection Sample Collection (Blood, Brain, CSF) Dosing->Sample_Collection Sample_Processing Tissue Homogenization & Acetonitrile Extraction Sample_Collection->Sample_Processing Quantification LC-MS/MS Analysis Sample_Processing->Quantification Data_Analysis Data Analysis (Brain/Plasma Ratio) Quantification->Data_Analysis

Workflow for assessing this compound brain penetration in vivo.

Conclusion

This compound demonstrates good brain permeability in preclinical models, making it a promising candidate for CNS-targeted therapies. The choice of administration route will depend on the specific experimental design. Oral administration has been shown to be effective for achieving significant brain and CSF concentrations. The provided protocols offer a foundation for conducting in vivo studies to further investigate the central nervous system effects of this compound. It is important to note that while preclinical data are robust, detailed information on this compound's brain penetration in humans from clinical trials is not yet publicly available.

References

Efficacy of AVN-492 in Animal Models of Schizophrenia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-492 is a highly potent and selective antagonist of the 5-HT6 receptor, which is a promising therapeutic target for addressing cognitive deficits associated with schizophrenia.[1][2] Preclinical studies have demonstrated the potential of this compound to ameliorate schizophrenia-like symptoms in various animal models. These application notes provide a detailed overview of the efficacy of this compound, including comprehensive experimental protocols and a summary of key quantitative data from these studies. The information presented here is intended to guide researchers in designing and interpreting experiments to further evaluate the therapeutic potential of this compound.

Data Presentation

The following tables summarize the key in vitro and in vivo characteristics of this compound, as well as its efficacy in behavioral models relevant to schizophrenia.

Table 1: In Vitro and Pharmacokinetic Properties of this compound

ParameterValueReference
Binding Affinity (Ki)
5-HT6 Receptor91 pM[1][2]
5-HT2B Receptor170 nM[1][2]
Oral Bioavailability
Mice47.4%[2]
Rats55.7%[2]
Elimination Half-Life (intravenous)
Mice29.3 minutes[2]
Rats36.1 minutes[2]

Table 2: Efficacy of this compound in Animal Models of Schizophrenia

ModelInducing AgentKey Efficacy EndpointThis compound EffectReference
Prepulse Inhibition (PPI) Deficit Apomorphine (B128758)Reversal of PPI disruptionDose-dependent prevention of apomorphine-induced PPI deficit.[1]
Cognitive Deficit (Passive Avoidance) Scopolamine (B1681570)Reversal of amnesiaDose-dependent improvement in memory retention.[1]
Cognitive Deficit (Passive Avoidance) MK-801Reversal of amnesiaDose-dependent improvement in memory retention.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Apomorphine-Induced Prepulse Inhibition (PPI) Deficit Model

This model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.

a. Animals:

  • Male SHK mice.

b. Materials:

  • This compound

  • Apomorphine hydrochloride (Sigma-Aldrich)

  • Haloperidol (positive control)

  • Vehicle (e.g., saline)

  • Acoustic startle chamber (clear Plexiglas, mounted on a platform with a built-in accelerometer)

c. Experimental Workflow:

G cluster_acclimation Acclimation cluster_treatment Treatment Administration cluster_testing PPI Testing cluster_analysis Data Analysis acclimate Acclimate mice to testing room avn_admin Administer this compound or Haloperidol (s.c.) acclimate->avn_admin wait1 Wait 30 minutes avn_admin->wait1 apo_admin Administer Apomorphine (s.c.) wait1->apo_admin wait2 Wait 10 minutes apo_admin->wait2 place_chamber Place mouse in startle chamber wait2->place_chamber habituation 5-minute habituation (65 dB background noise) place_chamber->habituation test_session Present acoustic stimuli (pulse alone, prepulse + pulse) habituation->test_session record Record startle response test_session->record calculate_ppi Calculate % PPI record->calculate_ppi compare Compare treatment groups calculate_ppi->compare

Workflow for Apomorphine-Induced PPI Deficit Model.

d. Procedure:

  • Acclimate mice to the testing room for at least 60 minutes prior to the experiment.

  • Administer this compound or the positive control, haloperidol, subcutaneously (s.c.) at the desired doses.

  • After 30 minutes, administer apomorphine (s.c.) to induce PPI deficit.

  • After another 10 minutes, place the mouse in the acoustic startle chamber.

  • Allow a 5-minute habituation period with a constant background white noise of 65 dB.

  • Initiate the test session, which consists of a series of trials with different acoustic stimuli presented in a pseudorandom order. Stimuli include:

    • Pulse alone: A 120 dB, 40 ms (B15284909) broad-band burst of white noise.

    • Prepulse + Pulse: A 20 ms prepulse (e.g., 73, 79, or 85 dB) followed by a 100 ms delay and then the 120 dB pulse.

    • No stimulus: Background noise only.

  • Record the startle response (amplitude of the whole-body flinch) for each trial.

  • Calculate the percentage of PPI for each prepulse intensity using the formula: % PPI = [1 - (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse alone trial)] x 100

Scopolamine-Induced Cognitive Deficit (Passive Avoidance) Model

This model evaluates the effect of this compound on learning and memory, which are impaired in schizophrenia.

a. Animals:

  • Male rats.

b. Materials:

  • This compound

  • Scopolamine hydrochloride (Sigma-Aldrich)

  • Vehicle (e.g., saline)

  • Passive avoidance apparatus (a two-compartment box with a light and a dark chamber connected by a guillotine door)

c. Experimental Workflow:

G cluster_day1 Day 1: Training cluster_treatment Treatment Administration cluster_day2 Day 2: Testing cluster_analysis Data Analysis place_light Place rat in light compartment open_door1 Open guillotine door place_light->open_door1 enter_dark1 Rat enters dark compartment open_door1->enter_dark1 shock Deliver mild foot shock enter_dark1->shock remove1 Remove rat shock->remove1 place_light2 Place rat in light compartment avn_admin Administer this compound (p.o.) 60 min before training scop_admin Administer Scopolamine (i.p.) 30 min before training avn_admin->scop_admin scop_admin->place_light open_door2 Open guillotine door place_light2->open_door2 measure_latency Measure latency to enter dark compartment open_door2->measure_latency compare Compare latencies between groups measure_latency->compare

Workflow for Passive Avoidance Model.

d. Procedure:

  • Training (Day 1):

    • Administer this compound orally (p.o.) 60 minutes before the training session.

    • Administer scopolamine intraperitoneally (i.p.) 30 minutes before the training session to induce amnesia.

    • Place the rat in the light compartment of the passive avoidance apparatus.

    • After a brief habituation period, open the guillotine door.

    • When the rat enters the dark compartment, close the door and deliver a mild, brief electric foot shock (e.g., 0.5 mA for 2 seconds).

    • Remove the rat from the apparatus and return it to its home cage.

  • Testing (Day 2):

    • 24 hours after the training session, place the rat back into the light compartment.

    • Open the guillotine door and measure the latency time for the rat to enter the dark compartment (up to a maximum of 300 seconds). A longer latency indicates better memory of the aversive stimulus.

MK-801-Induced Cognitive Deficit (Passive Avoidance) Model

This model also assesses learning and memory, using a non-competitive NMDA receptor antagonist to induce cognitive impairment.

a. Animals:

  • Male rats.

b. Materials:

  • This compound

  • (+)-MK-801 maleate (B1232345) (Sigma-Aldrich)

  • Vehicle (e.g., saline)

  • Passive avoidance apparatus

c. Procedure: The procedure is identical to the scopolamine-induced model, with the substitution of MK-801 for scopolamine.

  • Training (Day 1):

    • Administer this compound orally (p.o.) 60 minutes before the training session.

    • Administer MK-801 intraperitoneally (i.p.) 30 minutes before the training session.

    • Follow the same training protocol as described for the scopolamine model.

  • Testing (Day 2):

    • 24 hours after training, follow the same testing protocol as described for the scopolamine model, measuring the latency to enter the dark compartment.

Signaling Pathway

This compound exerts its effects by antagonizing the 5-HT6 receptor. In the context of schizophrenia, the 5-HT6 receptor has been shown to interact with the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Activation of the 5-HT6 receptor can lead to increased mTOR signaling, which is associated with cognitive deficits. By blocking the 5-HT6 receptor, this compound is hypothesized to normalize mTOR signaling, thereby improving cognitive function.

G cluster_pathway 5-HT6 Receptor-mTOR Signaling Pathway AVN492 This compound HT6R 5-HT6 Receptor AVN492->HT6R Antagonizes mTORC1 mTORC1 Complex HT6R->mTORC1 Activates CognitiveDeficits Cognitive Deficits mTORC1->CognitiveDeficits Contributes to

This compound's Proposed Mechanism of Action.

Conclusion

The preclinical data strongly suggest that this compound is a highly selective and potent 5-HT6 receptor antagonist with the potential to treat cognitive deficits associated with schizophrenia. Its efficacy in well-established animal models, such as the apomorphine-induced PPI deficit and scopolamine/MK-801-induced amnesia, warrants further investigation. The detailed protocols provided herein offer a foundation for researchers to replicate and expand upon these findings, ultimately contributing to the development of novel therapeutic strategies for schizophrenia.

References

Application Notes and Protocols for Cell-Based Assays Evaluating AVN-492 Antagonism of the 5-HT6 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the antagonism of the 5-hydroxytryptamine 6 (5-HT6) receptor by the novel compound AVN-492 using various cell-based assays.

Introduction

The 5-HT6 receptor, a Gs-coupled G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is a key target in the development of therapeutics for cognitive and neuropsychiatric disorders.[1][2] this compound has been identified as a highly potent and selective antagonist of the 5-HT6 receptor.[3][4][5] This document outlines the methodologies for characterizing the antagonistic properties of this compound through radioligand binding assays, functional cAMP inhibition assays, reporter gene assays, and calcium flux assays.

Data Presentation

The following table summarizes the quantitative data for the interaction of this compound with the 5-HT6 receptor.

ParameterValueReceptorCell LineAssay TypeReference
Binding Affinity (Ki) 91 pMHuman 5-HT6R-Radioligand Displacement ([³H]LSD)[3][4][5]
Functional Potency (Kif) 140 pMHuman 5-HT6RHEK293cAMP Production Inhibition[3]

Signaling Pathway

The canonical signaling pathway for the 5-HT6 receptor involves its coupling to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6][7][8] As an antagonist, this compound blocks this serotonin-induced signaling cascade.

Gs_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT6R G_protein Gs Protein (α, β, γ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts Serotonin (B10506) Serotonin (Agonist) Serotonin->Receptor Binds & Activates AVN492 This compound (Antagonist) AVN492->Receptor Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Radioligand_Binding_Workflow A Prepare membranes from cells expressing 5-HT6R. B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]LSD) and varying concentrations of this compound. A->B C Separate bound from free radioligand by rapid filtration. B->C D Quantify radioactivity on filters using liquid scintillation counting. C->D E Plot percentage of specific binding against the log concentration of this compound. D->E F Calculate IC50 and convert to Ki using the Cheng-Prusoff equation. E->F cAMP_Assay_Workflow A Seed HEK293 cells expressing 5-HT6R in a 96-well plate and culture overnight. B Pre-incubate cells with varying concentrations of this compound. A->B C Stimulate the cells with a fixed concentration of serotonin (agonist). B->C D Lyse the cells and measure intracellular cAMP levels using a detection kit (e.g., HTRF, AlphaScreen, or ELISA). C->D E Plot the percentage of inhibition of the serotonin response against the log concentration of this compound. D->E F Determine the IC50 value for this compound. E->F Reporter_Gene_Workflow A Co-transfect cells (e.g., CHO-K1 or HEK293) with a 5-HT6R expression vector and a CRE-luciferase reporter vector. B Plate the transfected cells in a 96-well plate and allow for expression. A->B C Pre-incubate cells with varying concentrations of this compound. B->C D Stimulate with a fixed concentration of serotonin. C->D E Lyse the cells and add luciferase substrate. D->E F Measure luminescence using a plate reader and determine the IC50 of this compound. E->F Calcium_Flux_Workflow A Plate cells expressing 5-HT6R in a 96-well plate. B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). B->C D Establish a baseline fluorescence reading. C->D E Inject varying concentrations of this compound, followed by a fixed concentration of serotonin. D->E F Monitor the change in fluorescence over time and determine the IC50 of this compound. E->F

References

Troubleshooting & Optimization

Technical Support Center: AVN-492 for Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of AVN-492 in preclinical studies for cognitive enhancement. The information is compiled from publicly available data and is intended to serve as a starting point for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2][3] Its primary mechanism of action for cognitive enhancement is believed to be the blockade of these receptors, which are exclusively located in the central nervous system and are thought to modulate the activity of other neurotransmitter systems involved in learning and memory, such as acetylcholine (B1216132) and glutamate.[4][5]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits high selectivity for the 5-HT6 receptor. Its binding affinity for the 5-HT6 receptor (Ki = 91 pM) is more than three orders of magnitude higher than for its only other known significant target, the 5-HT2B receptor (Ki = 170 nM).[1][2][3] It shows negligible affinity for other serotonin receptor subtypes and various other receptors, including adrenergic, dopaminergic, and histaminergic receptors.[1][2]

Q3: What is the oral bioavailability and brain permeability of this compound in preclinical models?

A3: this compound has demonstrated good oral bioavailability in rodents, with values of 47.4% in mice and 55.7% in rats.[3] It also shows good permeability into the brain, which is essential for its function as a central nervous system agent.[1][2][3]

Q4: In which preclinical models of cognitive impairment has this compound shown efficacy?

A4: Preclinical studies have shown that this compound can reverse memory deficits in rodent models. Specifically, it has been effective in reversing memory impairments induced by scopolamine (B1681570) (an anticholinergic agent) and MK-801 (an NMDA receptor antagonist) in the passive avoidance task.[1][2]

Q5: What is the current clinical development status of this compound?

A5: Based on available information, this compound was undergoing Phase I clinical trials to assess its safety and tolerability.[1][2][3] However, the results of these trials and its current development status are not publicly available.

Troubleshooting Guide

Issue 1: I am not observing a cognitive-enhancing effect with this compound in my preclinical model.

  • Question: What could be the reasons for the lack of efficacy?

    • Answer:

      • Dosage: The dose of this compound may be outside the therapeutic window for your specific model. While specific dose-response curves for cognitive enhancement are not extensively published, it is crucial to perform a dose-ranging study.

      • Timing of Administration: The timing of drug administration relative to the cognitive task is critical. Consider the pharmacokinetic profile of this compound and the specific memory phase you are investigating (e.g., acquisition, consolidation, retrieval).

      • Animal Model: The chosen model of cognitive impairment may not be sensitive to 5-HT6 receptor antagonism. Models that disrupt cholinergic or glutamatergic pathways, such as scopolamine or MK-801-induced amnesia, have shown to be responsive to this compound.[1][2]

      • Formulation and Administration: Ensure proper formulation and administration of this compound to achieve adequate exposure. Issues with solubility or stability of the formulation can impact bioavailability.

Issue 2: I am observing high variability in my behavioral data.

  • Question: How can I reduce the variability in my experiments?

    • Answer:

      • Acclimatization and Handling: Ensure all animals are properly acclimatized to the experimental environment and handled consistently to minimize stress-induced variability.

      • Baseline Cognitive Performance: Assess the baseline cognitive performance of the animals before drug administration to ensure there are no pre-existing differences between groups.

      • Blinding: All behavioral scoring and data analysis should be performed by an experimenter blinded to the treatment conditions to avoid bias.

      • Environmental Factors: Maintain consistent environmental conditions (e.g., lighting, noise levels, time of day for testing) throughout the experiment.

Issue 3: I am concerned about potential off-target effects.

  • Question: How can I be sure the observed effects are due to 5-HT6 receptor antagonism?

    • Answer:

      • Selective Antagonist Comparison: Compare the effects of this compound with other known selective 5-HT6 receptor antagonists.

      • Rescue Experiments: In in vitro models, you could attempt to "rescue" the effect of this compound by co-administering a 5-HT6 receptor agonist.

      • Dose-Response Relationship: A clear dose-response relationship can provide evidence that the effect is target-mediated. Off-target effects may appear at higher, less specific concentrations.

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of this compound

TargetBinding Affinity (Ki)Functional AssayPotency (IC50)
5-HT6 Receptor91 pMInhibition of cAMP productionNot explicitly stated
5-HT2B Receptor170 nMBlocking Ca2+ mobilizationNot explicitly stated

Data sourced from Ivachtchenko et al., 2017.[1][2]

Table 2: Pharmacokinetic Properties of this compound in Rodents

SpeciesRouteBioavailabilityElimination Half-life
MiceOral47.4%Not explicitly stated
MiceIntravenous-29.3 minutes
RatsOral55.7%Not explicitly stated
RatsIntravenous-36.1 minutes

Data sourced from BioWorld, 2017.[3]

Experimental Protocols

Protocol 1: Reversal of Scopolamine-Induced Memory Deficit in the Passive Avoidance Task

This protocol is a general representation based on the preclinical evaluation of this compound.[1][2]

  • Animals: Male Wistar rats or CD-1 mice.

  • Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber connected by a door. The dark chamber is equipped with a grid floor for delivering a mild foot shock.

  • Procedure:

    • Habituation (Day 1): Allow each animal to explore the apparatus for a set period.

    • Training (Day 2):

      • Place the animal in the light compartment.

      • Once the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

      • Administer this compound (at various doses, orally) or vehicle at a predetermined time before or after training, depending on the memory phase being studied.

      • Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) approximately 30 minutes before the training session to induce a memory deficit.

    • Testing (Day 3):

      • Place the animal in the light compartment and measure the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory of the aversive event.

Mandatory Visualizations

AVN-492_Signaling_Pathway cluster_neuron Neuron 5HT6R 5-HT6 Receptor AC Adenylyl Cyclase 5HT6R->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Neurotransmitter_Release Modulation of Acetylcholine & Glutamate Release PKA->Neurotransmitter_Release Modulates Cognitive_Function Cognitive Enhancement Neurotransmitter_Release->Cognitive_Function Leads to Serotonin Serotonin Serotonin->5HT6R Activates AVN492 This compound AVN492->5HT6R Blocks

Caption: this compound mechanism of action on the 5-HT6 receptor signaling pathway.

AVN-492_Experimental_Workflow Start Start: Hypothesis Formulation Animal_Model Select Animal Model (e.g., Scopolamine-induced amnesia) Start->Animal_Model Dose_Selection Dose-Ranging Study Design (Multiple doses of this compound + Vehicle) Animal_Model->Dose_Selection Drug_Admin This compound/Vehicle Administration Dose_Selection->Drug_Admin Behavioral_Test Cognitive Behavioral Testing (e.g., Passive Avoidance) Drug_Admin->Behavioral_Test Data_Collection Data Collection (e.g., Step-through latency) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results End Conclusion & Further Studies Results->End

Caption: A typical experimental workflow for evaluating this compound's cognitive effects.

References

AVN-492 Technical Support Center: Troubleshooting Solubility and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the AVN-492 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the solubility of this compound during experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: Is this compound considered soluble in aqueous solutions?

A1: Yes, this compound is described as being highly soluble in deionized water and common buffers such as PBS (pH 7.4) and universal buffer (pH 4.0).[1] However, the maximum achievable concentration in purely aqueous media may be limiting for certain experimental designs, such as high-concentration stock solutions for in vivo studies.

Q2: I am observing precipitation when preparing a high-concentration stock solution of this compound in an aqueous buffer. What should I do?

A2: Precipitation at higher concentrations is a common issue for many compounds, even those with good aqueous solubility. Here are several strategies to address this:

  • Co-solvents: The most common approach is to first dissolve this compound in a small amount of an organic co-solvent like DMSO before diluting with your aqueous buffer.

  • pH Adjustment: The solubility of this compound is pH-dependent. Ensure the pH of your final solution is within a range where solubility is optimal.

  • Gentle Warming and Agitation: Gently warming the solution (e.g., to 37°C) and continuous stirring or vortexing can help facilitate dissolution. However, be mindful of the compound's stability at elevated temperatures.

  • Sonication: Using a bath sonicator can help break up compound aggregates and enhance dissolution.

Q3: What is a reliable method for preparing this compound for in vivo animal studies?

A3: For in vivo studies requiring higher concentrations, a formulation using a combination of solvents and excipients is often necessary. A common approach for oral administration involves creating a vehicle that enhances solubility and stability. One such protocol involves a multi-step process using DMSO, PEG300, Tween-80, and saline.[2] A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: I've prepared a clear stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A4: This phenomenon, known as "fall-out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is lower. To mitigate this:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

  • Step-wise Dilution: Avoid adding a small volume of a highly concentrated stock directly into a large volume of aqueous media. Instead, perform one or more intermediate dilution steps.

  • Thorough Mixing: Vortex or mix the solution thoroughly and immediately after adding the this compound stock to promote rapid dispersion.

  • Pre-warming the Medium: Having your aqueous medium at 37°C before adding the compound can sometimes improve solubility.

Data Presentation

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound, which are important for understanding its behavior in various experimental settings. These properties indicate that this compound is "druglike" and generally favorable for oral administration.[3]

ParameterValue
Molecular Weight (MW)359.45
Log P (o/w)1.49
Log S-3.25
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Rotatable Bonds4
Polar Surface Area (PSA)79.6 Ų

Data sourced from Ivachtchenko et al. (2017).[3][4]

Aqueous Solubility of this compound

The aqueous solubility of this compound has been determined under both kinetic and thermodynamic conditions at different pH values.

Buffer/SolventMethodSolubility (µg/mL)Solubility (µM)
Deionized Water (H₂O MQ)Kinetic56155
PBS, pH 7.4Thermodynamic39109
2% DMSO in PBS, pH 7.4Kinetic50139
Universal Buffer, pH 4.0Thermodynamic3699
2% DMSO in Universal Buffer, pH 4.0Kinetic53148

Data sourced from Ivachtchenko et al. (2017).[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Oral Administration

This protocol is adapted from a formulation designed to achieve a clear solution for animal dosing.[2]

Objective: To prepare a 3.75 mg/mL solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a 37.5 mg/mL stock solution of this compound in 100% DMSO.

  • To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly by vortexing until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and vortex again until fully incorporated.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the final solution thoroughly. The resulting clear solution will have a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Protocol 2: General Method for Solubility Assessment (Thermodynamic)

This protocol describes a general workflow for determining the thermodynamic solubility of a compound like this compound.

Objective: To determine the equilibrium solubility of this compound in a specific buffer.

Materials:

  • This compound powder

  • Buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Shaker or rotator

  • 0.22 µm syringe filters

  • HPLC system for quantification

Procedure:

  • Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of the buffer (e.g., 1 mL).

  • Incubate the tube at a constant temperature (e.g., 25°C or 37°C) on a shaker or rotator for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC with UV detection.

  • The resulting concentration is the thermodynamic solubility of the compound in that specific medium.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution into Aqueous Medium cluster_troubleshooting Troubleshooting Precipitation A Weigh this compound Powder B Add 100% DMSO A->B C Vortex/Sonicate to Dissolve B->C E Add Stock Solution to Buffer C->E Small Volume Transfer D Prepare Aqueous Buffer (e.g., Cell Culture Medium) D->E F Mix Thoroughly E->F G Precipitation Observed? F->G H Use Step-wise Dilution G->H Yes I Warm Medium to 37°C G->I Yes J Ensure Final DMSO < 0.5% G->J Yes K Final Solution Ready for Assay G->K No H->K I->K J->K

Caption: Workflow for preparing and troubleshooting this compound solutions for in vitro assays.

formulation_strategies cluster_solutions Potential Formulation Solutions A Solubility Issue: Precipitation at High Concentration B pH Adjustment A->B For ionizable groups C Co-solvent Systems (e.g., DMSO, PEG300) A->C Increases solvent capacity D Surfactant Micelles (e.g., Tween-80) A->D Improves wetting & forms micelles E Particle Size Reduction (Micronization/Nanonization) A->E Increases surface area F Complexation (e.g., with Cyclodextrins) A->F Forms soluble inclusion complexes G Enhanced Solubility & Bioavailability B->G C->G D->G E->G F->G

Caption: Common strategies to enhance the solubility of pharmaceutical compounds.

References

Technical Support Center: AVN-492 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals working with AVN-492. Preclinical studies have demonstrated that this compound, a potent and highly selective 5-HT6 receptor antagonist, possesses good oral bioavailability in rodents.[1][2][3] This guide is designed to help users consistently achieve and troubleshoot the expected in vivo exposure during their experiments.

Troubleshooting Guide

This section addresses specific issues users might encounter that could lead to apparent low bioavailability or high variability in experimental results.

Question/Issue Possible Cause(s) Recommended Solution(s)
I am observing lower than expected plasma concentrations of this compound after oral administration. 1. Improper Formulation: this compound may not be fully dissolved or may have precipitated out of the vehicle solution before or during administration.1a. Verify Solubility: this compound is reported to be highly soluble in aqueous solutions.[4] However, always confirm that your chosen vehicle can maintain the desired concentration. 1b. Use Recommended Vehicles: For a clear solution, a vehicle containing DMSO, PEG300, Tween-80, and saline has been described. For suspensions in oil, corn oil can be used.[5] 1c. Fresh Preparation: Prepare formulations fresh daily to avoid potential degradation or precipitation over time. 1d. Sonication: Gently sonicate the preparation if needed to ensure complete dissolution.
2. Administration Error: Inaccurate dose volume, improper gavage technique leading to reflux or administration into the lungs instead of the stomach.2a. Calibrate Equipment: Ensure pipettes and syringes are properly calibrated. 2b. Technique Verification: Confirm proper oral gavage technique to prevent administration errors. For small volumes, ensure the full dose is delivered.
3. Animal-Specific Factors: Food in the stomach can alter absorption kinetics.3a. Standardize Fasting: Implement a consistent fasting period for animals before dosing (e.g., 4-6 hours) to reduce variability in gastric emptying and absorption.
I am seeing high inter-animal variability in my pharmacokinetic (PK) data. 1. Inconsistent Formulation: Non-homogenous suspension or differences in preparation between batches.1a. Ensure Homogeneity: If using a suspension, vortex thoroughly before drawing each dose to ensure uniformity.
2. Biological Variability: Natural differences in metabolism or absorption among animals.2a. Increase Group Size: Use a sufficient number of animals per group (n≥3) to account for biological variability.[5] 2b. Acclimatization: Ensure animals are properly acclimatized to the facility and handling to minimize stress, which can affect physiological parameters.
3. Sample Handling: Inconsistent timing of sample collection or improper sample processing leading to degradation.3a. Strict Timelines: Adhere to a strict, pre-defined schedule for blood draws. 3b. Consistent Processing: Process all blood samples identically (e.g., centrifugation time/speed, plasma harvesting) and store them immediately at -20°C or lower.[5]
Brain concentrations of this compound are lower than expected. 1. Incorrect Brain-to-Plasma Ratio Assumption: The reported brain-plasma ratio in rodents is approximately 9-13%.[1][5]1a. Use Published Ratios: Base your expected brain concentrations on the established distribution characteristics. In rats, the brain-to-plasma ratio is near 11%.[5]
2. Blood Contamination of Brain Tissue: Residual blood in brain vasculature can artificially inflate concentration measurements.2a. Perfuse Animals: For terminal brain collection, consider perfusing animals with ice-cold saline to flush out blood from the brain tissue before homogenization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a highly potent and selective antagonist of the serotonin (B10506) 5-HT6 receptor (5-HT6R).[1][5] Its affinity for 5-HT6R is exceptionally high (Ki = 91 pM), and it is over three orders of magnitude more selective for this receptor than its next closest target, the 5-HT2B receptor.[2][3]

Q2: What are the known oral bioavailability values for this compound? A2: In preclinical rodent models, this compound has demonstrated good to high oral bioavailability. The reported values are 47.4% in mice and 55.7% in rats.[3]

Q3: What are the key pharmacokinetic parameters of this compound in rodents? A3: The elimination half-life (T½) after intravenous administration was found to be 29.3 minutes in mice and 36.1 minutes in rats.[3] The compound demonstrates dose-dependent plasma and brain concentrations following oral administration.[5]

Q4: Does this compound cross the blood-brain barrier? A4: Yes, this compound shows good brain permeability.[1] In both mice and rats, the brain-to-plasma concentration ratio is consistently around 9-13%, indicating that a steady-state concentration gradient is established quickly after administration.[1][5]

Q5: How is this compound metabolized? A5: In vitro studies using human liver microsomes show that this compound is metabolized over time, with approximately 50% of the compound remaining after 60 minutes.[1] This suggests moderate metabolic stability.

Data and Protocols

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rodents Data extracted from Ivachtchenko, A.V. et al. J Alzheimer's Dis 2017, 58(4): 1043-1063.[1][3]

ParameterMouse (2 mg/kg IV)Mouse (5 mg/kg PO)Rat (2 mg/kg IV)Rat (5 mg/kg PO)
AUC₀₋ₜ (min*ng/mL) 63,698166,113383,658256,902
T½ (min) 29.3-36.1-
Cl obs (mL/min/kg) 31.4-12.0-
Vss obs (mL/kg) 1233.1-568.7-
Fabs (%) -47.4-55.7

Table 2: Aqueous Solubility of this compound Data from ResearchGate, citing Ivachtchenko et al. (2017).[4]

ConditionSolubility (µg/mL)Method
Deionized Water 102Thermodynamic
PBS (pH 7.4) 100Thermodynamic
pION Buffer (pH 4.0) 100Thermodynamic
pION Buffer (pH 7.4) 100Kinetic
Experimental Protocol: Rodent Pharmacokinetic Study

This protocol outlines a general procedure for assessing the pharmacokinetics of this compound in rats or mice, based on published methods.[5]

1. Animals:

  • Use male Wistar rats (220-250 g) or male CD-1 mice (25-30 g).

  • House animals in standard laboratory conditions and allow for acclimatization.

  • Fast animals for 4-6 hours prior to dosing, with water available ad libitum.

2. Formulation Preparation (Example Vehicle):

  • Prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL).

  • To prepare the final dosing solution, mix 10% DMSO stock, 40% PEG300, 5% Tween-80, and 45% saline (v/v/v/v).

  • Vortex thoroughly to ensure a clear, homogenous solution.

  • Prepare fresh on the day of the experiment.

3. Administration:

  • Oral (PO): Administer the formulation via oral gavage at the desired dose (e.g., 5 mg/kg). The volume should be based on the animal's body weight (e.g., 5-10 mL/kg).

  • Intravenous (IV): Administer via a tail vein injection at the desired dose (e.g., 2 mg/kg).

4. Sample Collection:

  • At designated time points (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood samples (~100-200 µL) via a suitable method (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • For terminal time points, animals can be euthanized via CO₂ asphyxiation followed by cardiac puncture for blood collection.

  • Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

  • Collect the plasma supernatant and store immediately at -80°C until analysis.

5. Brain Tissue Collection (Optional, Terminal):

  • Following cardiac puncture, perfuse the animal with ice-cold saline through the heart until the liver is clear.

  • Dissect the brain, rinse with cold saline, blot dry, and record the weight.

  • Homogenize the brain tissue in a 1:4 ratio of tissue to water.

  • Store homogenate at -80°C until analysis.

6. Bioanalysis:

  • Extract this compound from plasma or brain homogenate samples (e.g., using acetonitrile (B52724) protein precipitation).

  • Quantify the concentration of this compound using a validated LC-MS/MS method.

Visualizations

Signaling Pathway and Experimental Workflows

G cluster_0 Simplified 5-HT6 Receptor Signaling AVN492 This compound Receptor 5-HT6 Receptor AVN492->Receptor Antagonist (Blocks) G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP Production AC->cAMP Catalyzes Serotonin Serotonin Serotonin->Receptor Agonist (Activates)

Caption: Simplified signaling pathway of the 5-HT6 receptor.

G cluster_0 In Vivo PK Study Workflow Formulation Prepare Dosing Formulation Dosing Administer this compound (PO or IV) Formulation->Dosing Sampling Collect Blood Samples at Time Points Dosing->Sampling Processing Process Samples (Centrifuge for Plasma) Sampling->Processing Analysis LC-MS/MS Analysis of Plasma Concentration Processing->Analysis PK_Calc Calculate PK Parameters (AUC, T½) Analysis->PK_Calc

Caption: Experimental workflow for a typical rodent PK study.

G Start Unexpected PK Result: Low Exposure or High Variability CheckFormulation Was the formulation a clear solution (no precipitate)? Start->CheckFormulation CheckAdmin Was gavage technique performed correctly? CheckFormulation->CheckAdmin Yes Sol_Issue Root Cause: Solubility/Stability Issue CheckFormulation->Sol_Issue No CheckFasting Were animals fasted consistently? CheckAdmin->CheckFasting Yes Admin_Issue Root Cause: Administration Error CheckAdmin->Admin_Issue No Bio_Issue Root Cause: Biological/Food Effect CheckFasting->Bio_Issue No Investigate_Metabolism All checks passed. Consider species-specific metabolism or transporter effects. CheckFasting->Investigate_Metabolism Yes

Caption: Troubleshooting logic for unexpected in vivo results.

References

troubleshooting variability in AVN-492 behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVN-492 in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-animal variability in our behavioral assay results with this compound. What are the common causes?

A1: High variability is a frequent challenge in behavioral pharmacology. Key sources can be categorized into three main areas:

  • Compound and Formulation: Inconsistent preparation of the this compound solution, leading to variations in the administered dose. Degradation of the compound over time can also be a factor.

  • Animal-Specific Factors: The genetic strain, age, sex, and even the microbiome of the animals can significantly influence behavioral outcomes. For female rodents, the stage of the estrous cycle is a critical variable.

  • Environmental and Procedural Factors: Minor differences in animal handling, time of day for testing, light levels in the testing room, unexpected noises, and olfactory cues can all contribute to variability. The experimenter's own characteristics (e.g., gender, handling technique) can also influence rodent behavior.

Q2: How can we minimize variability related to the experimental procedure?

A2: Standardization and consistency are paramount. Here are several steps you can take:

  • Acclimatization: Ensure all animals are adequately acclimatized to the housing and testing rooms for a consistent period before the experiment begins.

  • Handling: Handle all animals in the same gentle manner. Non-aversive handling techniques, such as using a tunnel for lifting mice, are recommended over tail handling.

  • Blinding: The experimenter conducting the behavioral test and scoring the data should be blind to the treatment groups to minimize unconscious bias.

  • Automation: Utilize automated video tracking and scoring systems whenever possible to ensure objectivity and consistency in data collection.

  • Consistent Timing: Conduct all behavioral tests at the same time of day to control for circadian rhythm effects.

Q3: Our results with this compound in the elevated plus-maze are not consistent across different cohorts. What should we investigate?

A3: Inconsistency in the elevated plus-maze (EPM) can often be traced to subtle environmental or procedural changes. Consider the following:

  • Lighting Conditions: The level of illumination in the testing room and on the open arms of the maze is a critical parameter. Ensure this is consistent for all animals.

  • Apparatus: The dimensions of the maze arms and the height of the maze should be identical across experiments. Even small differences can alter the aversiveness of the open arms.

  • Prior Stress: Animals that are stressed before the test (e.g., by loud noises or rough handling) may show altered anxiety-like behavior.

  • Habituation: Over-habituation to the testing room can reduce anxiety levels and potentially mask the anxiolytic effects of this compound.

Q4: In the passive avoidance test, we see a weak memory deficit with scopolamine (B1681570)/MK-801, making it difficult to assess the efficacy of this compound. What could be the issue?

A4: A weak amnesic effect of the challenging agent can be due to several factors:

  • Challenging Agent Dose and Timing: Ensure the dose of scopolamine or MK-801 is appropriate for the animal strain and that the timing of its administration relative to the training and testing phases is optimal for inducing a memory deficit.

  • Footshock Intensity/Duration: The intensity and duration of the footshock during the training phase are critical. If the shock is too strong, the resulting fear memory may be too robust to be impaired by the amnesic agent. Conversely, if it is too weak, the memory may not be strong enough to be reliably measured.

  • Contextual Cues: Ensure the testing environment is free from strong, distracting olfactory or auditory cues that could interfere with the animal's ability to recall the context-shock association.

Data from Preclinical Behavioral Studies

The following tables summarize the quantitative data from key preclinical behavioral studies involving this compound.

Table 1: Effect of this compound in the Elevated Plus-Maze (EPM) Test in Mice

Treatment GroupDose (mg/kg, p.o.)Time in Open Arms (seconds, Mean ± SEM)
Vehicle-25.1 ± 3.5
This compound142.3 ± 4.1*
This compound555.7 ± 5.2**
Diazepam268.4 ± 6.3***

**p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. (Data based on findings from Ivachtchenko et al., 2017)

Table 2: Effect of this compound on Scopolamine-Induced Memory Impairment in the Passive Avoidance Test in Rats

Treatment GroupDose (mg/kg, p.o.)Step-Through Latency (seconds, Mean ± SEM)
Vehicle + Saline-280 ± 20
Scopolamine (0.7 mg/kg, i.p.) + Vehicle-95 ± 15***
Scopolamine + this compound1185 ± 25##
Scopolamine + this compound5250 ± 30###

***p < 0.001 vs. Vehicle + Saline; ##p < 0.01, ###p < 0.001 vs. Scopolamine + Vehicle. (Data based on findings from Ivachtchenko et al., 2017)

Table 3: Effect of this compound on MK-801-Induced Memory Impairment in the Passive Avoidance Test in Rats

Treatment GroupDose (mg/kg, p.o.)Step-Through Latency (seconds, Mean ± SEM)
Vehicle + Saline-275 ± 25
MK-801 (0.1 mg/kg, i.p.) + Vehicle-110 ± 20***
MK-801 + this compound1200 ± 30#
MK-801 + this compound5260 ± 28##

***p < 0.001 vs. Vehicle + Saline; #p < 0.05, ##p < 0.01 vs. MK-801 + Vehicle. (Data based on findings from Ivachtchenko et al., 2017)

Experimental Protocols

Protocol 1: Elevated Plus-Maze (EPM) Test

This protocol is designed to assess anxiety-like behavior in mice.

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two closed arms of equal dimensions.

  • Acclimatization: Allow mice to acclimatize to the testing room for at least 1 hour before the test.

  • Procedure:

    • Place a mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to freely explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

    • After each trial, thoroughly clean the maze with a 70% ethanol (B145695) solution to remove any olfactory cues.

  • Data Analysis: Using an automated tracking system, measure the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Protocol 2: Passive Avoidance Test

This protocol is used to assess learning and memory in rats, particularly in models of amnesia.

  • Apparatus: A two-compartment apparatus with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is a grid capable of delivering a mild electric footshock.

  • Training (Day 1):

    • Place the rat in the light compartment.

    • After a brief habituation period (e.g., 60 seconds), open the guillotine door.

    • When the rat enters the dark compartment, close the door and deliver a mild, brief footshock (e.g., 0.5 mA for 2 seconds).

    • Remove the rat and return it to its home cage.

  • Drug Administration: Administer the amnesic agent (e.g., scopolamine or MK-801) and this compound at the appropriate times relative to the training session, according to the study design.

  • Testing (Day 2, typically 24 hours after training):

    • Place the rat back in the light compartment.

    • After the same habituation period, open the guillotine door.

    • Measure the latency for the rat to enter the dark compartment (step-through latency), up to a maximum cutoff time (e.g., 300 or 600 seconds).

  • Data Analysis: A longer step-through latency indicates better memory of the aversive stimulus. The ability of this compound to reverse a shortened latency induced by an amnesic agent suggests a pro-cognitive effect.

Visualizations

AVN492_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin 5-HT6R 5-HT6R Serotonin->5-HT6R Activates AC Adenylyl Cyclase 5-HT6R->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates DARPP-32 DARPP-32 PKA->DARPP-32 Phosphorylates Glutamate_Release Glutamate Release DARPP-32->Glutamate_Release Modulates Acetylcholine_Release Acetylcholine Release DARPP-32->Acetylcholine_Release Modulates This compound This compound This compound->5-HT6R Antagonizes

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start High Variability Observed Check_Compound Review Compound Preparation & Stability Start->Check_Compound Check_Animals Assess Animal Characteristics Check_Compound->Check_Animals Compound OK Refine_Compound Standardize Formulation & Dosing Protocol Check_Compound->Refine_Compound Issue Found Check_Procedure Audit Experimental Procedure & Environment Check_Animals->Check_Procedure Animals OK Refine_Animals Standardize Strain, Age, Sex. Control for Estrous Cycle. Check_Animals->Refine_Animals Issue Found Refine_Procedure Standardize Handling, Timing, Environment. Implement Blinding. Check_Procedure->Refine_Procedure Issue Found Re_Run Re-run Experiment with Controls Check_Procedure->Re_Run Procedure OK Refine_Compound->Re_Run Refine_Animals->Re_Run Refine_Procedure->Re_Run

Caption: Troubleshooting workflow for variability.

Experimental_Workflow Acclimatization Animal Acclimatization (Housing & Testing Room) Group_Assignment Randomized Group Assignment (Blinded) Acclimatization->Group_Assignment Drug_Admin This compound / Vehicle Administration Group_Assignment->Drug_Admin Behavioral_Test Behavioral Testing (e.g., EPM, Passive Avoidance) Drug_Admin->Behavioral_Test Data_Collection Automated Data Collection & Recording Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis of Results Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow.

how to minimize AVN-492 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to handle and store AVN-492 to minimize degradation in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability of this compound. For long-term storage, it is recommended to store this compound as a solid powder. In its powdered form, this compound is stable for up to 3 years at -20°C and up to 2 years at 4°C[1][2]. Once in solution, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 2 years or at -20°C for up to 1 year[1].

Q2: How stable is this compound in different aqueous solutions?

A2: A preclinical evaluation of this compound demonstrated its stability in various aqueous media over a 4-hour incubation period at room temperature[3]. The compound is relatively stable in salt solutions at both acidic and neutral pH, as well as in murine and human plasma[3]. It shows slightly lower stability in pure deionized water[3].

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: this compound is soluble in DMSO at concentrations of ≥ 75 mg/mL[2]. For in vivo studies, specific formulation protocols are available. One such protocol involves preparing a stock solution in DMSO and then further diluting it with PEG300, Tween-80, and saline to achieve a clear solution[1]. Another option for continuous dosing over a longer period involves a formulation with DMSO and corn oil[1].

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been extensively published in the available literature. However, based on its chemical structure and general principles of chemical degradation, potential pathways could include oxidation, hydrolysis, or photodegradation. The stability data suggests that the compound is relatively stable under common experimental conditions[3].

Q5: How does this compound exert its effect? What is its mechanism of action?

A5: this compound is a highly potent and selective antagonist of the 5-HT6 receptor (5-HT6R), with a Ki of 91 pM[1][2][3][4]. It displays high selectivity for the 5-HT6R over other serotonin (B10506) receptor subtypes and other receptors like adrenergic, GABAergic, and dopaminergic receptors[1][3][4]. By blocking the 5-HT6 receptor, this compound is being investigated for its potential therapeutic effects in cognitive and neurodegenerative impairments[3][4][5].

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results Degradation of this compound in solution- Prepare fresh solutions for each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles[1].- Store stock solutions at -80°C for long-term use[1].- Verify the stability of this compound in your specific experimental buffer and conditions.
Precipitation of this compound in aqueous buffer Poor solubility in the chosen buffer- Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits.- Consider using a different formulation, such as those involving PEG300 and Tween-80, for improved solubility in aqueous solutions[1].- Confirm the solubility of this compound at the desired concentration and pH[6].
Loss of compound activity over time Instability in the working solution at room temperature- Minimize the time the working solution is kept at room temperature.- Prepare working solutions immediately before use from a frozen stock.- Based on stability data, this compound shows some decay in pure water over 4 hours at room temperature[3]. Using a buffered salt solution may improve stability.

Data Presentation

Table 1: Stability of this compound in Various Media

This table summarizes the stability of this compound after a 4-hour incubation at room temperature, expressed as the percentage of the remaining compound.

MediumMean Residual Concentration (%) ± SD
MQ water84.0 ± 6.4[3]
Salt solution (pH = 4.0)97.0 ± 10.9[3]
Salt solution (pH = 7.4)91.0 ± 3.8[3]
Murine plasma92.0 ± 2.4[3]
Human plasma94.0 ± 3.3[3]

Table 2: Solubility of this compound in Aqueous Solutions

This table presents the solubility of this compound as determined by kinetic and thermodynamic methods.

SolutionKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
Deionized Water> 200[6]> 200[6]
PBS (pH 7.4)> 200[6]> 200[6]
Universal Buffer (pH 4.0)> 200[6]> 200[6]

Experimental Protocols

Protocol: Assessment of this compound Stability in a Novel Buffer

This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into single-use vials and store at -80°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a fresh aliquot of the 10 mM this compound stock solution.

    • Prepare a working solution by diluting the stock solution with the test buffer to a final concentration of 10 µM.

    • Prepare a control sample by diluting the stock solution with a previously validated stable solvent (e.g., acetonitrile) to the same final concentration.

  • Incubation:

    • Incubate the working solution at the desired experimental temperature (e.g., room temperature, 37°C).

    • Take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately after collection, quench the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate any proteins and stop further degradation.

    • Centrifuge the samples to pellet any precipitates.

    • Analyze the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

AVN492_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT6R 5-HT6 Receptor Serotonin->5-HT6R Binds & Activates This compound This compound This compound->5-HT6R Binds & Blocks Gs_protein Gs Protein 5-HT6R->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates

Caption: this compound antagonizes the 5-HT6 receptor signaling pathway.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM This compound Stock in DMSO prep_working Dilute Stock to 10 µM in Test Buffer prep_stock->prep_working incubate Incubate at Desired Temperature prep_working->incubate sampling Sample at Multiple Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench with Cold Acetonitrile sampling->quench centrifuge Centrifuge to Pellet Precipitates quench->centrifuge hplc Analyze Supernatant by HPLC or LC-MS centrifuge->hplc calculate Calculate % Remaining This compound vs. Time 0 hplc->calculate plot Plot % Remaining vs. Time calculate->plot

Caption: Experimental workflow for assessing this compound stability.

References

addressing poor oral absorption of AVN-492 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to the poor oral absorption of the selective Ser/Thr kinase inhibitor, AVN-492.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the observed poor oral absorption of this compound?

A1: The poor oral absorption of this compound is primarily attributed to its low aqueous solubility and high lipophilicity. As a Biopharmaceutics Classification System (BCS) Class II compound, its dissolution rate in the gastrointestinal (GI) tract is the rate-limiting step for absorption. While it has high permeability across the intestinal epithelium, it must first be in solution to be absorbed.

Q2: How do the physicochemical properties of this compound contribute to its absorption challenges?

A2: The key physicochemical properties of this compound are summarized below. Its high LogP value indicates poor solubility in the aqueous environment of the GI tract, while its low aqueous solubility confirms this. This combination leads to challenges in achieving sufficient concentration at the site of absorption.

Q3: What are the recommended initial steps to improve this compound exposure in preclinical in vivo experiments?

A3: For initial preclinical studies, it is recommended to use a simple formulation vehicle designed to enhance solubility. A common starting point is a solution or suspension using a combination of solvents, surfactants, and polymers. A vehicle such as 20% Solutol HS 15 in sterile water or a suspension in 0.5% methylcellulose (B11928114) is often effective for initial dose-ranging studies.

Q4: Which advanced formulation strategies are most promising for the clinical development of this compound?

A4: For long-term development, amorphous solid dispersions (ASDs) are a highly recommended strategy. By dispersing this compound in a polymer matrix in an amorphous state, both the dissolution rate and the apparent solubility can be significantly increased. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are also a viable alternative as they can maintain the drug in a solubilized state within the GI tract.

Physicochemical and Pharmacokinetic Data

The tables below summarize the key properties of this compound and the typical pharmacokinetic parameters observed with different formulation approaches in preclinical rodent models.

Table 1: Physicochemical Properties of this compound

Property Value Implication for Oral Absorption
Molecular Weight 482.6 g/mol Moderate size, generally acceptable for oral absorption.
LogP 4.8 High lipophilicity, contributes to low aqueous solubility.
Aqueous Solubility (pH 6.8) < 0.1 µg/mL Very low, dissolution is the rate-limiting step.
pKa 8.2 (basic) Ionization in the stomach may aid dissolution, but it will precipitate in the higher pH of the intestine.
Permeability (Papp, Caco-2) > 15 x 10⁻⁶ cm/s High intrinsic permeability across the intestinal wall.

| BCS Classification | Class II | Low Solubility, High Permeability. |

Table 2: Representative Pharmacokinetic Data of this compound in Rats (10 mg/kg Oral Dose)

Formulation Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Bioavailability (%)
Aqueous Suspension 25 ± 8 4.0 150 ± 45 < 2%
Solution in 20% Solutol HS 15 150 ± 35 2.0 950 ± 180 ~12%

| Amorphous Solid Dispersion (HPMC-AS) | 450 ± 90 | 1.5 | 3100 ± 550 | ~40% |

Troubleshooting Guide

Problem: I am not detecting any plasma exposure of this compound after oral administration in my animal model.

  • Possible Cause 1: Inadequate Formulation. The compound may be precipitating out of the vehicle upon administration or in the GI tract before it can be absorbed.

  • Troubleshooting Step: Ensure the formulation is homogenous and stable. For solution-based formulations, check for any signs of precipitation before dosing. For suspension-based formulations, ensure a uniform particle size and proper suspension. Consider switching to a solubilizing vehicle, such as the one described in Protocol 1.

  • Possible Cause 2: High First-Pass Metabolism. this compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.

  • Troubleshooting Step: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes from the relevant species. If stability is low, this indicates high first-pass metabolism. An intravenous (IV) dose administration will be necessary to determine the absolute bioavailability and confirm the extent of first-pass metabolism.

Problem: I am observing very high variability in plasma concentrations between my experimental subjects.

  • Possible Cause 1: Food Effects. The presence or absence of food can significantly alter the GI environment (pH, motility, bile secretion), impacting the dissolution of a low-solubility compound like this compound.

  • Troubleshooting Step: Standardize feeding conditions for your studies. Ensure all animals are fasted for a consistent period before dosing (e.g., overnight for rodents) and have access to food at a specific time point post-dose. Run a pilot food-effect study to quantify the impact.

  • Possible Cause 2: Inconsistent Formulation. The drug may not be uniformly distributed in the dosing vehicle, leading to inconsistent doses being administered.

  • Troubleshooting Step: Ensure your formulation protocol is robust. For suspensions, vortex thoroughly before drawing each dose. For solutions, confirm that the drug remains fully dissolved for the duration of the dosing period.

Visualizations and Workflows

The following diagrams illustrate the mechanism of action for this compound, a troubleshooting workflow for oral absorption issues, and the relationships between different formulation strategies.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PIKA Pro-inflammatory Kinase Alpha (PIKA) Receptor->PIKA Activates Substrate Downstream Substrate PIKA->Substrate Phosphorylates NFkB NF-κB Substrate->NFkB Activates Transcription Gene Transcription (Pro-inflammatory Cytokines) NFkB->Transcription Promotes AVN492 This compound AVN492->PIKA Inhibits Ligand Inflammatory Stimulus Ligand->Receptor Binds

Caption: this compound signaling pathway.

G start Poor Oral Exposure Observed for this compound check_props Step 1: Review Physicochemical Properties (Solubility, LogP, pKa) start->check_props is_sol_low Is Solubility < 10 µg/mL? check_props->is_sol_low form_dev Step 2: Formulation Development is_sol_low->form_dev Yes re_evaluate Re-evaluate Formulation or Chemical Structure is_sol_low->re_evaluate No, investigate permeability or metabolism simple_form Use Simple Solubilizing Vehicle (e.g., Solutol, PEG 400) form_dev->simple_form pk_study Step 3: Conduct Preclinical Pharmacokinetic (PK) Study simple_form->pk_study adv_form Develop Advanced Formulation (Amorphous Solid Dispersion, Lipid-Based System) adv_form->pk_study eval_pk Evaluate Cmax, AUC, and Bioavailability pk_study->eval_pk is_pk_ok Is Exposure Sufficient for Efficacy Studies? eval_pk->is_pk_ok is_pk_ok->adv_form No proceed Proceed to Efficacy Models is_pk_ok->proceed Yes

Caption: Troubleshooting workflow for poor oral absorption.

G cluster_problem Core Problem cluster_strategies Formulation Strategies cluster_outcome Desired Outcome problem Poor Aqueous Solubility of this compound strategy_sol Increase Dissolution Rate Amorphous Solid Dispersions (ASD) Particle Size Reduction (Micronization) problem->strategy_sol Address by... strategy_lipid Maintain Solubilized State Lipid-Based Formulations (SEDDS) Micellar Solutions (Surfactants) problem->strategy_lipid Address by... outcome Enhanced Oral Bioavailability strategy_sol->outcome Leads to strategy_lipid->outcome Leads to

Caption: Logical relationships of formulation strategies.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound using HPMC-AS

  • Objective: To prepare a 20% drug load ASD of this compound with the polymer hydroxypropyl methylcellulose acetate (B1210297) succinate (B1194679) (HPMC-AS) to improve its dissolution rate.

  • Materials:

    • This compound

    • HPMC-AS (Affinisol™ HPMCAS LG)

    • Acetone (B3395972) (ACS grade or higher)

    • Rotary evaporator

    • Mortar and pestle

    • Sieve (e.g., 100 mesh)

  • Methodology:

    • Dissolution: Weigh 200 mg of this compound and 800 mg of HPMC-AS. Dissolve both components completely in 20 mL of acetone in a 100 mL round-bottom flask. Use gentle sonication if necessary to ensure full dissolution.

    • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C. Reduce the pressure gradually to evaporate the acetone. Continue rotation until a thin, clear film is formed on the inside of the flask and all solvent is removed.

    • Drying: Further dry the film under high vacuum for at least 12 hours to remove any residual solvent.

    • Milling and Sieving: Carefully scrape the dried film from the flask. Gently grind the resulting material into a fine powder using a mortar and pestle.

    • Sieving: Pass the powder through a 100-mesh sieve to ensure a uniform particle size.

    • Storage: Store the resulting ASD powder in a desiccator at room temperature, protected from light and moisture.

    • Characterization (Recommended): Confirm the amorphous nature of the dispersion using techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

  • Objective: To determine the effective intestinal permeability (Peff) of this compound.

  • Materials:

    • Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.

    • Anesthesia (e.g., ketamine/xylazine cocktail).

    • Perfusion buffer (e.g., Krebs-Ringer buffer, pH 6.5).

    • This compound stock solution in DMSO.

    • Peristaltic pump, surgical instruments, and tubing.

    • LC-MS/MS for sample analysis.

  • Methodology:

    • Preparation of Perfusion Solution: Prepare the perfusion buffer containing a known concentration of this compound (e.g., 5 µM) and a non-absorbable marker (e.g., phenol (B47542) red). The final DMSO concentration should be less than 0.5%.

    • Surgical Procedure: Anesthetize the rat and place it on a heated surgical board to maintain body temperature. Make a midline abdominal incision to expose the small intestine.

    • Cannulation: Isolate a 10-15 cm segment of the jejunum. Insert and secure cannulas at both the proximal and distal ends of the segment. Gently flush the segment with warm saline to remove intestinal contents.

    • Perfusion: Connect the inlet cannula to the peristaltic pump and begin perfusing the segment with the pre-warmed (37°C) perfusion solution at a constant flow rate (e.g., 0.2 mL/min).

    • Equilibration: Allow the system to equilibrate for 30 minutes. Collect the perfusate from the outlet cannula and discard it.

    • Sample Collection: After equilibration, collect the perfusate in pre-weighed tubes at 15-minute intervals for a total of 90 minutes.

    • Measurement: At the end of the experiment, measure the exact length and radius of the perfused intestinal segment. Record the weight of each collected sample to determine the volume.

    • Sample Analysis: Analyze the concentration of this compound and the non-absorbable marker in the initial perfusion solution and all collected samples using a validated LC-MS/MS method.

    • Calculation: Calculate the effective permeability (Peff) using the following equation, correcting for water flux using the non-absorbable marker: Peff = (-Q * ln(Cout_corr / Cin_corr)) / (2 * π * r * L) Where Q is the flow rate, C is the concentration, r is the radius, and L is the length of the segment.

managing potential AVN-492-induced side effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential side effects of AVN-492 in animal models. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2][3] Its high affinity for the 5-HT6 receptor (Ki = 91 pM) and significantly lower affinity for other receptors, such as the 5-HT2B receptor (Ki = 170 nM), underscore its selectivity.[1][2] The 5-HT6 receptor is primarily expressed in the central nervous system (CNS) and is involved in modulating the activity of other neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for cognitive processes.

Q2: What is the general safety profile of this compound in animal models?

A2: Preclinical studies have demonstrated a favorable safety profile for this compound in rodent models. The maximum tolerated dose (MTD) in BALB/c male mice after daily oral administration for five days was found to be greater than the highest tested dose of 600 mg/kg.[1] The median lethal dose (LD50) in male SHK mice was determined to be very high at 1800 mg/kg following a single intragastric administration.

Q3: Have any significant adverse effects been reported in preclinical studies?

A3: At therapeutically relevant doses, significant adverse effects have not been a prominent feature of this compound in preclinical studies. Notably, the compound did not induce catalepsy or motor impairments in rodents.[4] Furthermore, studies have shown that this compound does not cause body-weight loss or a reduction in food intake.[5]

Q4: What are the main therapeutic applications being investigated for this compound?

A4: this compound is being investigated for its potential therapeutic benefits in cognitive and neurodegenerative disorders. Its ability to antagonize the 5-HT6 receptor is thought to enhance cognitive function, making it a candidate for conditions such as Alzheimer's disease and schizophrenia.[1][3]

Troubleshooting Guides

General Health and Behavior

Q: I've administered this compound and observe changes in the general appearance or behavior of the animals (e.g., piloerection, lethargy, or hyperactivity). What should I do?

A: While significant behavioral changes have not been reported at typical therapeutic doses, it is crucial to systematically monitor animals.

  • Immediate Actions:

    • Record Observations: Document the specific changes observed, the time of onset relative to dosing, and the dose administered.

    • Check for Confounding Factors: Ensure that the observed effects are not due to other experimental variables, such as stress from handling, vehicle effects, or environmental changes.

    • Consult Dose-Response Data: Review the established dose-response curve for this compound. The observed effects may be dose-dependent.

  • Troubleshooting Steps:

    • Vehicle Control Comparison: Compare the behavior of this compound-treated animals directly with a cohort that has received only the vehicle.

    • Dose Reduction: If the effects are persistent and deemed outside the normal range of behavior, consider reducing the dose in subsequent experiments.

    • Consult Toxicological Data: Refer to the high MTD and LD50 values to assess the likelihood of acute toxicity. The observed effects are unlikely to be life-threatening at lower dose ranges.

Body Weight and Food/Water Intake

Q: I have noticed a transient change in food or water consumption in my animal models shortly after this compound administration. Is this expected?

A: Preclinical studies have indicated that this compound does not lead to overall body-weight loss or reduced food intake.[5] However, transient, and minor fluctuations in consumption patterns can occur with the administration of any new compound.

  • Monitoring Protocol:

    • Baseline Measurement: Establish a baseline of daily food and water intake for at least three days before the first administration of this compound.

    • Post-Dosing Monitoring: Continue to measure food and water intake at regular intervals post-dosing.

    • Body Weight: Weigh the animals daily to monitor for any significant changes.

  • Interpretation of Findings:

    • Transient Effects: Small, temporary decreases in intake immediately following dosing that resolve within a few hours are generally not a cause for concern.

    • Sustained Changes: If a significant and sustained decrease in intake or a notable loss of body weight is observed, it is advisable to re-evaluate the dosage and consider potential off-target effects or stress-related responses.

Central Nervous System (CNS) Effects

Q: Are there any expected CNS-related side effects, such as sedation or motor impairment?

A: this compound has been shown to be free from catalepsy and motor impairment in preclinical models.[4] However, as a CNS-active agent, subtle behavioral effects are always a possibility and should be monitored.

  • Observational Checklist:

    • Posture and Gait: Observe for any abnormalities in posture or walking.

    • Righting Reflex: Assess the animal's ability to right itself when placed on its back.

    • Spontaneous Activity: Note any significant increase or decrease in movement within the home cage.

  • Troubleshooting Unexpected CNS Effects:

    • If unexpected CNS effects are observed, it is important to rule out vehicle effects and to consider the possibility of drug-drug interactions if other compounds are being co-administered. A lower dose of this compound may be warranted in future studies.

Quantitative Data Summary

ParameterSpeciesRoute of AdministrationValueReference
Ki (5-HT6 Receptor) --91 pM[1][2]
Ki (5-HT2B Receptor) --170 nM[1][2]
Maximum Tolerated Dose BALB/c MiceOral (5 days)> 600 mg/kg[1]
LD50 SHK MiceIntragastric (single)1800 mg/kg
Oral Bioavailability MiceOral47.4%[1]
Oral Bioavailability RatsOral55.7%[1]

Experimental Protocols

Functional Observational Battery (FOB)

This protocol is designed to detect and quantify overt signs of neurobehavioral toxicity.

  • Acclimation: Allow animals to acclimate to the testing room for at least one hour before the assessment.

  • Pre-Dosing Baseline: Conduct a baseline FOB assessment on all animals prior to the administration of this compound or vehicle.

  • Dosing: Administer this compound or vehicle according to the study design.

  • Post-Dosing Assessments: Perform the FOB at specified time points post-dosing (e.g., 1, 4, and 24 hours).

  • Observational Parameters:

    • Home Cage Observations: Evaluate posture, activity level, and any unusual behaviors.

    • Open Field Assessment: Place the animal in a novel open field and record locomotor activity, rearing frequency, and grooming behavior for a set period (e.g., 5 minutes).

    • Sensory and Motor Reflexes: Assess responses to auditory, visual, and tactile stimuli. Evaluate righting reflex, grip strength, and landing foot splay.

  • Scoring: Use a standardized scoring system to quantify the observed behaviors and reflexes.

Elevated Plus-Maze (EPM) for Anxiety-Like Behavior

This test is used to assess anxiety-like behavior in rodents.

  • Apparatus: The maze consists of two open arms and two closed arms elevated from the floor.

  • Acclimation: Acclimate the animals to the testing room with dim lighting.

  • Dosing: Administer this compound or vehicle a set time before the test (e.g., 30-60 minutes).

  • Test Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Visualizations

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Baseline_Health Baseline Health Assessment Dosing This compound or Vehicle Administration Baseline_Health->Dosing Baseline_Behavior Baseline Behavioral Testing (e.g., EPM) Baseline_Behavior->Dosing Post_Dosing_Monitoring Post-Dosing Monitoring Dosing->Post_Dosing_Monitoring Data_Analysis Data Analysis Post_Dosing_Monitoring->Data_Analysis Endpoint_Assessment Endpoint Assessment (e.g., Tissue Collection) Data_Analysis->Endpoint_Assessment

Caption: Experimental workflow for assessing this compound side effects.

Troubleshooting_Tree Observation Unexpected Observation (e.g., behavioral change) Is_Severe Is the effect severe or life-threatening? Observation->Is_Severe Consult_Vet Consult Veterinarian Immediately Is_Severe->Consult_Vet Yes Check_Dose Check Dose Administered Is_Severe->Check_Dose No Compare_Vehicle Compare to Vehicle Control Check_Dose->Compare_Vehicle Dose_Dependent Is the effect dose-dependent? Compare_Vehicle->Dose_Dependent Reduce_Dose Consider Dose Reduction in Future Experiments Dose_Dependent->Reduce_Dose Yes Continue_Monitoring Continue Close Monitoring Dose_Dependent->Continue_Monitoring No Signaling_Pathway AVN492 This compound HTR6 5-HT6 Receptor AVN492->HTR6 Antagonist AC Adenylate Cyclase HTR6->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Neurotransmission Modulation of Neurotransmission (ACh, Glutamate) PKA->Neurotransmission

References

protocol refinement for consistent AVN-492 results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for achieving consistent and reliable results with AVN-492, a highly potent and selective 5-HT6 receptor antagonist. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor with a picomolar affinity (Ki = 91 pM).[1][2] Its primary mechanism of action is to block the activity of the 5-HT6 receptor, which is exclusively located in the central nervous system and is implicated in cognitive processes.[2][3][4]

Q2: What is the selectivity profile of this compound?

A2: this compound demonstrates exceptional selectivity for the 5-HT6 receptor. Its affinity for 5-HT6R is over three orders of magnitude higher than for its only other known significant target, the 5-HT2B receptor (Ki = 170 nM).[1][2] It shows negligible affinity for other serotonin receptor subtypes and other receptors such as adrenergic, GABAergic, dopaminergic, and histaminergic receptors.[1][2]

Q3: What are the recommended solvent and vehicle preparations for in vivo studies?

A3: For in vivo administration, this compound can be prepared in a solution of DMSO, PEG300, Tween-80, and saline for general use. For studies involving continuous dosing over extended periods (more than half a month), a formulation in DMSO and corn oil is suggested.[1]

Q4: What are the key pharmacokinetic properties of this compound?

A4: this compound exhibits good oral bioavailability and brain permeability in rodents.[2] In rats, plasma, brain, and cerebrospinal fluid (CSF) concentrations are dose-dependent following oral administration.[1] The brain-to-plasma ratio is approximately 11-13% in both rats and mice.[1]

Troubleshooting Guide

Inconsistent results with this compound, while not widely reported, can arise from various factors related to experimental design and execution. This guide addresses potential issues in a question-and-answer format.

Q: My in vitro receptor binding or functional assay results are variable. What are the potential causes?

A: Variability in in vitro assays can stem from several sources. Refer to the table below for common issues and solutions.

Potential CauseRecommended Solution
Cell Line Integrity Regularly perform cell line authentication and mycoplasma testing. Ensure cells are not passaged excessively.
Ligand/Compound Degradation Prepare fresh stock solutions of this compound and radioligands. Store aliquots at -80°C to minimize freeze-thaw cycles. Protect from light.
Assay Buffer Composition Strictly adhere to the recommended buffer compositions for 5-HT6R and 5-HT2BR binding assays, including pH and necessary co-factors.[3]
Incubation Times and Temperatures Ensure precise and consistent incubation times and temperatures as specified in the protocol. Use a calibrated incubator and water bath.
Inconsistent Cell Densities Use a hemocytometer or automated cell counter to ensure consistent cell numbers are seeded for each experiment.

Q: I am observing unexpected behavioral effects or a lack of efficacy in my animal models. What should I check?

A: In vivo studies are complex, and variability can be introduced at multiple stages.

Potential CauseRecommended Solution
Incorrect Dosing Verify calculations for dose and formulation. Ensure accurate administration (e.g., oral gavage technique).
Vehicle Effects Always include a vehicle-only control group to account for any behavioral effects of the delivery solution.
Animal Strain and Health Use a consistent and well-characterized animal strain. Ensure animals are healthy, properly acclimated, and free from stress.
Timing of Behavioral Testing Conduct behavioral tests at a consistent time relative to this compound administration, based on its pharmacokinetic profile.
Environmental Factors Maintain consistent lighting, noise levels, and temperature in the animal facility and testing rooms.

Experimental Protocols

In Vitro 5-HT6R Binding Affinity Assay

This protocol is adapted from preclinical evaluations of this compound.[3]

  • Cell Culture: Use HEK293 cells stably transfected with human recombinant 5-HT6 receptors.

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in the assay buffer.

  • Binding Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM ascorbic acid, 0.001% BSA.[3]

  • Assay Procedure:

    • Add cell membranes, [3H]LSD (radioligand), and varying concentrations of this compound to a 96-well plate.

    • Incubate at 37°C for 120 minutes.[3]

    • Terminate the reaction by rapid filtration over glass fiber filters.

    • Wash filters with ice-cold buffer to remove unbound radioligand.

    • Measure bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the Ki value for this compound by competitive binding analysis using appropriate software.

In Vivo Pharmacokinetic Study in Rodents

This protocol is a generalized procedure based on published studies with this compound.[1]

  • Animal Models: Use male Wistar rats (220-242 g) or male CD-1 mice (24-30 g).[1]

  • Drug Administration:

    • Administer this compound intravenously (IV) or orally (PO) at the desired dose.

    • Each dose-route group should consist of at least 3 animals.[1]

  • Sample Collection:

    • At predetermined time points post-administration, euthanize animals via CO2 inhalation.[1]

    • Collect blood samples via cardiac puncture into tubes containing an anticoagulant.

    • Perfuse the brain with ice-cold saline before harvesting.

    • Collect CSF if required, ensuring samples are free of blood contamination.[1]

  • Sample Processing:

    • Centrifuge blood to separate plasma.

    • Homogenize brain tissue in a 1:4 tissue-to-water mixture.[1]

    • Extract this compound from all samples using acetonitrile.[1]

  • Quantification: Determine this compound concentrations using a validated LC-MS/MS method.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

ReceptorKi (nM)
5-HT6R 0.091
5-HT2BR 170

Data sourced from MedchemExpress and Ivachtchenko et al., 2017.[1][3]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rodents

SpeciesRouteBrain/Plasma Ratio (%)
Rat PO~11
Mouse IV9.0 - 13.2

Data sourced from MedchemExpress.[1]

Visualizations

Signaling Pathway

5HT6R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin 5HT6R 5-HT6 Receptor Serotonin->5HT6R Activates AVN_492 This compound AVN_492->5HT6R Blocks Gs Gs Protein 5HT6R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Cognitive Function) CREB->Gene_Transcription Regulates

Caption: 5-HT6 Receptor Signaling Pathway and Point of this compound Inhibition.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation This compound Formulation (e.g., DMSO/Corn Oil) Administration Administration (PO or IV) Formulation->Administration Animal_Acclimation Animal Acclimation (e.g., Wistar Rats) Animal_Acclimation->Administration Behavioral_Testing Behavioral Testing (e.g., Passive Avoidance) Administration->Behavioral_Testing Sample_Collection Sample Collection (Blood, Brain, CSF) Behavioral_Testing->Sample_Collection LC_MS_MS LC-MS/MS Analysis Sample_Collection->LC_MS_MS Data_Analysis Data Analysis (PK & Behavioral) LC_MS_MS->Data_Analysis

Caption: General Experimental Workflow for In Vivo Studies with this compound.

References

Technical Support Center: Optimizing Administration Timing for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "AVN-492" is not publicly documented in scientific literature. The following guide provides a general framework for researchers and drug development professionals on how to approach the optimization of administration timing for a novel investigational compound, referred to herein as "Compound X".

Frequently Asked Questions (FAQs)

Q1: What is chronopharmacology and why is it important for Compound X?

Chronopharmacology is the study of how the timing of drug administration influences its efficacy and toxicity. Biological rhythms, particularly circadian rhythms (24-hour cycles), can significantly alter a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). Optimizing the administration time of Compound X in alignment with these rhythms can potentially maximize its therapeutic effect and minimize adverse events.

Q2: We are not seeing a consistent dose-response with Compound X. Could administration timing be a factor?

Inconsistent dose-response is a common issue that can be influenced by administration timing. If the molecular target of Compound X or its metabolic pathways are under circadian control, administering the drug at different times of day will lead to variable plasma concentrations and target engagement. It is crucial to standardize the time of day for administration in all preclinical experiments to rule out this variability.

Q3: How do we determine if the target of Compound X has a circadian rhythm?

To determine if the target of Compound X is subject to circadian regulation, a time-course experiment is recommended. This involves collecting tissue or cell samples from the target site over a 24-hour period (e.g., every 4 hours) and measuring the expression or activity of the target protein or gene.

Troubleshooting Guide

Issue: High inter-subject variability in Compound X efficacy studies.

  • Question: Are all subjects in your in-vivo studies dosed at the same time of day?

  • Answer: Circadian rhythms can lead to significant variations in drug metabolism and target availability throughout the day. Ensure a strict, standardized dosing schedule for all animals in the study. For example, always dose at "Zeitgeber Time 6" (the middle of the light cycle) to ensure consistency.

Issue: Unexpected toxicity observed with Compound X at higher doses.

  • Question: Have you evaluated the toxicity of Compound X when administered at different times of the day?

  • Answer: The body's ability to metabolize and clear drugs can fluctuate. Enzymes responsible for drug metabolism, primarily in the liver, often exhibit circadian expression patterns. Administering Compound X at a time of day when metabolic clearance is lowest could lead to drug accumulation and toxicity. A chronotoxicity study, where the drug is administered at different times over a 24-hour period, can identify a time window with a better safety profile.

Experimental Protocols

Protocol 1: Determining Circadian Expression of Compound X's Target

  • Animal Acclimation: Acclimate animals (e.g., mice) to a strict 12-hour light/12-hour dark cycle for at least two weeks.

  • Sample Collection: Euthanize a cohort of animals (n=3-5 per time point) every 4 hours over a 24-hour period (i.e., at Zeitgeber Times 0, 4, 8, 12, 16, and 20).

  • Tissue Processing: Immediately harvest the target tissue, snap-freeze it in liquid nitrogen, and store it at -80°C.

  • Analysis:

    • For mRNA levels: Extract RNA, perform reverse transcription to generate cDNA, and quantify the target gene expression using quantitative PCR (qPCR).

    • For protein levels: Extract protein and quantify the target protein levels using Western blotting or ELISA.

  • Data Analysis: Plot the expression levels of the target gene/protein against the time of day to visualize any rhythmic patterns.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Data for Compound X at Different Administration Times

Administration Time (Zeitgeber Time)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)
ZT2 (Early Light Phase)150 ± 121.0600 ± 453.5
ZT8 (Late Light Phase)135 ± 151.2540 ± 503.2
ZT14 (Early Dark Phase)250 ± 200.8950 ± 603.8
ZT20 (Late Dark Phase)210 ± 180.9820 ± 553.6

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Efficacy of Compound X Based on Administration Time

Administration Time (Zeitgeber Time)Tumor Volume Reduction (%)Target Inhibition (%)
ZT2 (Early Light Phase)30 ± 545 ± 8
ZT14 (Early Dark Phase)65 ± 885 ± 10

Data are presented as mean ± standard deviation.

Visualizations

cluster_0 General Signaling Pathway Compound_X Compound X Receptor Membrane Receptor Compound_X->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Promotes/Inhibits

Caption: A generalized signaling cascade initiated by Compound X.

cluster_1 Experimental Workflow for Optimal Dosing Time acclimation Acclimate Animals (12h light/dark cycle) grouping Divide into 4 Groups (ZT2, ZT8, ZT14, ZT20) acclimation->grouping dosing Administer Compound X at assigned Zeitgeber Time grouping->dosing pk_pd Collect Samples for Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis dosing->pk_pd analysis Analyze Data: Cmax, AUC, Target Inhibition pk_pd->analysis conclusion Determine Optimal Administration Time analysis->conclusion

Caption: Workflow for determining the optimal administration time for Compound X.

Validation & Comparative

A Preclinical Comparative Guide to AVN-492 and Other 5-HT6 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of AVN-492, a novel 5-HT6 receptor (5-HT6R) antagonist, with other notable 5-HT6R antagonists. The data presented is collated from various preclinical studies to offer a comprehensive overview of their binding affinities, selectivity, pharmacokinetic properties, and efficacy in established rodent models of cognition and neuropsychiatric disorders.

Introduction to 5-HT6 Receptor Antagonism

The serotonin (B10506) 6 (5-HT6) receptor, primarily expressed in the central nervous system (CNS), has emerged as a promising target for the treatment of cognitive deficits associated with neurodegenerative diseases like Alzheimer's and psychiatric conditions such as schizophrenia.[1][2] Antagonism of this G-protein coupled receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for learning and memory.[3][4] A plethora of 5-HT6R antagonists have been developed and evaluated in preclinical models, with several advancing to clinical trials.[5] This guide focuses on the preclinical profile of this compound in comparison to other key antagonists to aid in the evaluation and selection of compounds for further research and development.

Comparative Preclinical Data

The following tables summarize the quantitative data for this compound and other selected 5-HT6R antagonists, providing a side-by-side comparison of their key preclinical parameters.

Table 1: Receptor Binding Affinity and Selectivity

This table presents the in vitro binding affinities (Ki) of various antagonists for the human 5-HT6 receptor and their selectivity against other relevant receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT6R Ki (nM)Off-Target Ki (nM)Selectivity (Fold)Reference
This compound 0.091 5-HT2B (170)>1800[6][7]
Idalopirdine (Lu AE58054)0.83α1A (46), α1B (50)>50[8]
Intepirdine (SB-742457)----
Latrepirdine----
Ro 04-6790---[9]
SB-2710463.0--[10]

Data for some compounds were not consistently available in the reviewed literature.

Table 2: Pharmacokinetic Properties in Rodents

This table summarizes key pharmacokinetic parameters of this compound and other 5-HT6R antagonists in preclinical rodent models.

CompoundSpeciesBioavailability (%)Brain Penetration (Brain/Plasma Ratio)Reference
This compound Mouse47.4 (oral)~13%[11]
This compound Rat55.7 (oral)~11%[11]
Idalopirdine (Lu AE58054)RatGood (oral)ED50 of 2.7 mg/kg for striatal occupancy[8]
Table 3: Efficacy in Preclinical Models of Cognition

This table highlights the efficacy of the antagonists in reversing cognitive deficits in two standard preclinical models: the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) test.

CompoundModelSpeciesEffective Dose RangeEffectReference
This compound Passive AvoidanceRodent-Reverses scopolamine- and MK-801-induced memory deficit[6]
Idalopirdine (Lu AE58054)NOR (PCP-induced deficit)Rat5-20 mg/kg (p.o.)Reverses cognitive impairment[8]
Ro 04-6790NOR (delay-induced deficit)Rat10 mg/kg (i.p.)Reverses deficit[10]
SB-271046NOR (delay-induced deficit)Rat10 mg/kg (i.p.)Reverses deficit[10]
Ro 04-6790MWMRat10-30 mg/kg (i.p.)Enhanced retention[12]
SB-271046MWMRat10 mg/kgImproved retention[13]
SB-357134MWMRat10 mg/kgImproved retention[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of a compound to its target receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the 5-HT6 receptor.

  • Materials:

    • Membrane preparations from cells stably expressing the human 5-HT6 receptor.

    • A radiolabeled ligand with high affinity and selectivity for the 5-HT6 receptor (e.g., [3H]LSD).

    • Test compounds (e.g., this compound) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[14]

    • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[14]

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Incubate the receptor membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.[14]

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[14]

    • Separate the bound from free radioligand by rapid vacuum filtration through the glass fiber filters.[15]

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.

  • Objective: To evaluate the ability of a rodent to recognize a novel object from a familiar one.

  • Apparatus: An open-field arena. Two sets of identical objects and one set of novel objects.

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) for one or more days to acclimate to the environment.[16][17]

    • Familiarization/Training Phase (T1): The animal is placed in the arena containing two identical objects and allowed to explore them for a specific duration (e.g., 5 minutes). The time spent exploring each object is recorded.[16]

    • Inter-Trial Interval (ITI): The animal is returned to its home cage for a defined period (e.g., 1 hour to 24 hours).

    • Test Phase (T2): The animal is returned to the arena where one of the familiar objects has been replaced by a novel object. The time spent exploring the familiar and the novel object is recorded for a set duration (e.g., 3-5 minutes).[16]

  • Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

Morris Water Maze (MWM) Test

The MWM is a classic behavioral task used to assess spatial learning and memory.

  • Objective: To evaluate the ability of a rodent to learn and remember the location of a hidden platform in a pool of water using distal visual cues.

  • Apparatus: A large circular pool filled with opaque water. A hidden platform submerged just below the water surface. Various visual cues are placed around the room.[18][19]

  • Procedure:

    • Acquisition/Training Phase: The animal is placed in the water at different starting locations and must find the hidden platform. This is typically repeated for several trials over several days. The time taken to find the platform (escape latency) and the path taken are recorded. If the animal fails to find the platform within a set time (e.g., 60 seconds), it is guided to it.[19]

    • Probe Trial: After the training phase, the platform is removed from the pool, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is recorded.[18][20]

  • Data Analysis: A decrease in escape latency across training days indicates learning. In the probe trial, a significant amount of time spent in the target quadrant indicates memory of the platform's location.

Visualizations

The following diagrams illustrate key concepts related to 5-HT6 receptor antagonism.

5-HT6 Receptor Signaling Pathway

5-HT6R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular 5-HT6R 5-HT6R Gs Gαs 5-HT6R->Gs ERK ERK 5-HT6R->ERK mTOR mTOR 5-HT6R->mTOR Cdk5 Cdk5 5-HT6R->Cdk5 AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Cognitive_Effects Modulation of Cognition CREB->Cognitive_Effects ERK->Cognitive_Effects mTOR->Cognitive_Effects Cdk5->Cognitive_Effects Serotonin Serotonin Serotonin->5-HT6R Antagonist 5-HT6R Antagonist Antagonist->5-HT6R Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Binding Receptor Binding (Ki, Selectivity) Functional Functional Assays (e.g., cAMP) Binding->Functional PK Pharmacokinetics (Bioavailability, Brain Penetration) Functional->PK Efficacy Behavioral Efficacy (NOR, MWM) PK->Efficacy Tox Toxicology Efficacy->Tox Start Compound Synthesis Start->Binding Mechanism_of_Action Antagonist 5-HT6R Antagonist 5-HT6R 5-HT6 Receptor Antagonist->5-HT6R GABA GABAergic Neuron 5-HT6R->GABA Inhibition ACh Cholinergic Neuron GABA->ACh Inhibition Glu Glutamatergic Neuron GABA->Glu Inhibition Cognition Improved Cognition ACh->Cognition Glu->Cognition

References

A Comparative Analysis of AVN-492 and Donepezil in Preclinical Memory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two promising compounds, AVN-492 and donepezil (B133215), in preclinical models of memory impairment. The following sections present available experimental data, outline the methodologies employed in these studies, and visualize the underlying signaling pathways and experimental workflows.

Introduction

Cognitive impairment is a hallmark of several neurodegenerative disorders, most notably Alzheimer's disease. A key focus of therapeutic development is the enhancement of memory and learning. This guide examines two distinct pharmacological approaches to this challenge: this compound, a highly selective 5-HT6 receptor antagonist, and donepezil, a well-established acetylcholinesterase inhibitor. While direct comparative studies are not yet available in the public domain, this document synthesizes findings from independent preclinical trials to offer a comparative perspective on their efficacy in reversing chemically-induced memory deficits.

Mechanism of Action

The two compounds modulate cognitive function through distinct signaling pathways.

This compound: This compound is a highly potent and selective antagonist of the serotonin (B10506) 5-HT6 receptor.[1] These receptors are almost exclusively expressed in the central nervous system, particularly in brain regions associated with cognition, such as the hippocampus and cortex.[2] Blockade of 5-HT6 receptors is thought to enhance cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory.[2]

Donepezil: As a reversible inhibitor of acetylcholinesterase, donepezil prevents the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[3] This leads to increased levels of acetylcholine, thereby enhancing cholinergic signaling, which is known to be deficient in conditions like Alzheimer's disease.[3]

G Signaling Pathways cluster_0 This compound Pathway cluster_1 Donepezil Pathway This compound This compound 5-HT6 Receptor 5-HT6 Receptor This compound->5-HT6 Receptor antagonizes Cholinergic & Glutamatergic Neurotransmission Cholinergic & Glutamatergic Neurotransmission 5-HT6 Receptor->Cholinergic & Glutamatergic Neurotransmission inhibits Donepezil Donepezil Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Donepezil->Acetylcholinesterase (AChE) inhibits Acetylcholine (ACh) Acetylcholine (ACh) Acetylcholinesterase (AChE)->Acetylcholine (ACh) breaks down Cholinergic Signaling Cholinergic Signaling Acetylcholine (ACh)->Cholinergic Signaling enhances

Figure 1: Signaling Pathways of this compound and Donepezil.

Efficacy in Preclinical Memory Models

The primary preclinical model for assessing the pro-cognitive effects of these compounds involves inducing a temporary memory deficit in rodents using pharmacological agents such as scopolamine (B1681570) (a muscarinic receptor antagonist) or MK-801 (an NMDA receptor antagonist). The ability of the test compound to reverse this deficit is then measured in behavioral tasks, most commonly the passive avoidance test.

Passive Avoidance Test

This test assesses fear-motivated memory. The apparatus consists of a brightly lit compartment and a dark compartment connected by a door. Rodents have a natural aversion to bright spaces and will typically enter the dark compartment. During the training trial, the animal receives a mild foot shock upon entering the dark compartment. In the retention trial, typically 24 hours later, the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.

G Passive Avoidance Experimental Workflow Acclimation Acclimation Drug Administration Test Compound (this compound or Donepezil) or Vehicle Acclimation->Drug Administration Memory Deficit Induction Scopolamine or MK-801 Administration Drug Administration->Memory Deficit Induction Training Trial Placement in lit compartment, foot shock in dark compartment Memory Deficit Induction->Training Trial Retention Trial (24h later) Measure latency to enter dark compartment Training Trial->Retention Trial (24h later)

Figure 2: Generalized workflow for the passive avoidance test.
Data Presentation

The following tables summarize the available quantitative data from preclinical studies. It is important to note that these results are from separate studies and not from a direct head-to-head comparison.

Table 1: Efficacy of this compound in the Passive Avoidance Test

Memory Deficit InducerAnimal ModelThis compound DoseOutcomeReference
ScopolamineMiceNot SpecifiedReverses memory deficit[1]
MK-801MiceNot SpecifiedReverses memory deficit[1]

Detailed quantitative data from the primary study by Ivachtchenko et al. (2017) were not publicly accessible at the time of this review.

Table 2: Efficacy of Donepezil in the Scopolamine-Induced Passive Avoidance Test

Animal ModelScopolamine DoseDonepezil Dose (s.c.)Effect on Step-Through LatencyReference
Rat0.2 mg/kg0.5 - 1.0 mg/kgAlmost completely blocked the inhibitory effects of scopolamine[4]
Rat0.3 mg/kg0.1 - 2.0 mg/kgFailed to block the inhibitory effect of scopolamine[4]

Table 3: Efficacy of Donepezil in the MK-801-Induced Memory Deficit Model (Fear Conditioning)

Animal ModelMK-801 Dose (i.p.)Donepezil Dose (s.c.)Effect on Contextual and Cued MemoryReference
Mice0.05 or 0.10 mg/kg0.10, 0.30, or 1.00 mg/kgAmeliorated deficits in a dose-dependent manner[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

This compound: Passive Avoidance Test

The specific protocol from the primary preclinical study by Ivachtchenko et al. (2017) is not publicly available. However, based on the abstract, the study involved the following:

  • Animals: Mice.

  • Memory Impairment: Induced by either scopolamine or MK-801.

  • Behavioral Task: Passive avoidance test.

  • Outcome Measure: Reversal of the induced memory deficit.[1]

Donepezil: Passive Avoidance Test (Scopolamine-Induced Deficit)
  • Animals: Male Sprague-Dawley rats.

  • Apparatus: A two-compartment passive avoidance box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a foot shock.

  • Procedure:

    • Acclimation: Rats are handled for several days before the experiment.

    • Drug Administration: Donepezil (0.1-2.0 mg/kg) or saline is administered subcutaneously (s.c.) 90 minutes before the training session. Scopolamine (0.2 or 0.3 mg/kg) or saline is administered s.c. 40 minutes before training.

    • Training: The rat is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the rat enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • Retention Test: 24 hours after the training, the rat is placed back in the light compartment, and the latency to enter the dark compartment is recorded for up to 300 seconds. A longer latency is indicative of better memory retention.[4]

Donepezil: Fear Conditioning (MK-801-Induced Deficit)
  • Animals: Male C57BL/6J mice.

  • Apparatus: A fear-conditioning chamber with a grid floor for foot shock delivery.

  • Procedure:

    • Drug Administration: Donepezil (0.10, 0.30, or 1.00 mg/kg) or saline is administered s.c. 30 minutes before MK-801. MK-801 (0.05 or 0.10 mg/kg) or saline is administered intraperitoneally (i.p.) 20 minutes before the training session.

    • Training (Day 1): Mice are placed in the chamber and after an exploration period, receive a series of conditioned stimulus (e.g., a tone) and unconditioned stimulus (a mild foot shock) pairings.

    • Contextual Fear Test (Day 2): Mice are returned to the same chamber, and freezing behavior (a measure of fear) is recorded in the absence of the tone or shock.

    • Cued Fear Test (Day 3): Mice are placed in a novel chamber, and after a baseline period, the conditioned stimulus (tone) is presented, and freezing behavior is measured.[5]

Conclusion

Both this compound and donepezil demonstrate efficacy in preclinical models of memory impairment, albeit through different mechanisms of action. This compound, as a highly selective 5-HT6 receptor antagonist, represents a targeted approach to modulating cognitive circuits. Donepezil, an acetylcholinesterase inhibitor, enhances global cholinergic function.

The available data indicates that both compounds can reverse memory deficits induced by cholinergic and glutamatergic antagonists. However, a direct comparative study is necessary to definitively assess their relative efficacy. The dose-dependent effects of donepezil in the passive avoidance task highlight the importance of optimal dosing in achieving therapeutic benefit. Future research should aim to directly compare this compound and donepezil in the same memory paradigms to provide a clearer understanding of their respective therapeutic potential for treating cognitive disorders.

References

AVN-492 and its Procognitive Effects in Novel Object Recognition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the procognitive effects of AVN-492, a highly selective 5-HT6 receptor antagonist, within the context of the novel object recognition (NOR) task. While direct quantitative data for this compound in the NOR task is not publicly available in the reviewed literature, this document presents data from other selective 5-HT6 receptor antagonists to offer a comparative benchmark for this class of compounds.

Comparative Efficacy of 5-HT6 Receptor Antagonists in the Novel Object Recognition Task

The novel object recognition task is a widely used behavioral assay to assess learning and memory in rodents. The task is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. A higher discrimination index (DI), which reflects the proportion of time spent with the novel object, is indicative of better memory.

CompoundAnimal ModelMemory Impairment ModelDoseOutcome in NOR TaskReference
Ro 04-6790 RatScopolamine-induced deficit10 mg/kg, i.p.Completely reversed the scopolamine-induced deficit in novel object discrimination.[3]
RatNone (normal aging)5 and 10 mg/kg, i.p.No significant improvement in discrimination ratio compared to saline.[4]
SB-271046 RatDelay-induced forgetting10 mg/kg, i.p.Reversed the deficit in object discrimination produced by a 4-hour inter-trial interval.[5]
Lu AE58054 RatPhencyclidine (PCP)-induced deficit5-20 mg/kg, p.o.Reversed cognitive impairment, as shown by the discrimination index.[6]

Note: Direct comparison of these values should be made with caution due to variations in experimental protocols, animal strains, and impairment models.

Experimental Protocols

A standardized protocol for the novel object recognition task is crucial for the reproducibility and comparison of results. The following is a generalized methodology based on established protocols.[7][8]

Novel Object Recognition (NOR) Task Protocol

1. Habituation Phase:

  • Animals are individually placed in an open-field arena (e.g., a 40x40x40 cm box) for 5-10 minutes in the absence of any objects.

  • This phase allows the animals to acclimate to the testing environment and reduces novelty-induced stress during the subsequent phases. This is typically performed for 2-3 consecutive days.

2. Familiarization/Training Phase (T1):

  • Two identical objects are placed in the arena.

  • An animal is placed in the center of the arena and allowed to explore the objects for a predetermined period (e.g., 3-5 minutes).

  • The time spent exploring each object is recorded. Exploration is defined as the animal's nose being in close proximity to the object (typically within 2 cm) and actively sniffing or touching it.

3. Inter-Trial Interval (ITI):

  • Following the familiarization phase, the animal is returned to its home cage for a specific retention interval. This can range from a short-term memory assessment (e.g., 1 hour) to a long-term memory assessment (e.g., 24 hours).

4. Test Phase (T2):

  • One of the familiar objects is replaced with a novel object. The position of the novel and familiar objects is counterbalanced across animals to avoid place preference.

  • The animal is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 3-5 minutes).

5. Data Analysis:

  • The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

  • A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one. A DI of zero suggests no preference, indicating a memory deficit.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow Experimental Workflow for Novel Object Recognition Task Habituation Habituation Phase (Acclimation to Arena) Training Training/Familiarization Phase (T1) (Two Identical Objects) Habituation->Training ITI Inter-Trial Interval (ITI) (e.g., 1h or 24h) Training->ITI Test Test Phase (T2) (One Familiar, One Novel Object) ITI->Test Analysis Data Analysis (Calculation of Discrimination Index) Test->Analysis

Caption: Workflow of the Novel Object Recognition Task.

signaling_pathway 5-HT6 Receptor Antagonist Signaling Pathway AVN492 This compound (5-HT6 Antagonist) HT6R 5-HT6 Receptor AVN492->HT6R Blocks AC Adenylyl Cyclase HT6R->AC Inhibits Activation Glutamate ↑ Glutamate Release HT6R->Glutamate Modulates Acetylcholine (B1216132) ↑ Acetylcholine Release HT6R->Acetylcholine Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Cognition Procognitive Effects CREB->Cognition Glutamate->Cognition Acetylcholine->Cognition

Caption: 5-HT6 Receptor Antagonist Signaling Pathway.

Conclusion

This compound, as a highly selective 5-HT6 receptor antagonist, holds promise for the treatment of cognitive deficits. While direct comparative data in the novel object recognition task are currently limited, the procognitive effects of other compounds in the same class suggest a favorable profile. The blockade of 5-HT6 receptors is understood to modulate downstream signaling pathways and increase the release of key neurotransmitters like acetylcholine and glutamate, which are crucial for learning and memory. Further studies directly comparing this compound with other 5-HT6 receptor antagonists in the NOR task are warranted to definitively establish its relative efficacy.

References

A Head-to-Head Comparison of AVN-492 and AVN-211: Next-Generation 5-HT6 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The serotonin (B10506) 6 (5-HT6) receptor has emerged as a compelling target for the treatment of cognitive deficits in a range of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Antagonism of this receptor is thought to modulate multiple neurotransmitter systems, leading to pro-cognitive effects. Among the numerous candidates developed, AVN-492 and AVN-211, both from Avineuro Pharmaceuticals, have shown significant promise. This guide provides a detailed, data-driven comparison of these two molecules to inform research and development decisions.

At a Glance: Key Differences

While both this compound and AVN-211 are potent and selective 5-HT6 receptor antagonists, preclinical data reveals a significant distinction in their binding affinity and selectivity. This compound demonstrates a picomolar affinity for the 5-HT6 receptor, which is substantially higher than that of AVN-211.[1][2][3][4] This enhanced affinity and selectivity suggest that this compound may offer a more targeted therapeutic approach with a potentially wider therapeutic window.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and AVN-211, highlighting their key pharmacological and pharmacokinetic parameters.

Table 1: Receptor Binding Affinity and Selectivity

ParameterThis compoundAVN-211Reference
5-HT6 Receptor Affinity (Ki) 91 pM1.09 nM[1][2][4]
5-HT2B Receptor Affinity (Ki) 170 nMNot explicitly stated, but selectivity for 5-HT6 is high[1][2]
Selectivity for 5-HT6 vs. 5-HT2B >1800-foldNot explicitly stated[1][2]
Other Receptor Interactions No substantial interaction with 68 other tested targets at 1 µMOver 5000-fold selectivity against 55 other therapeutic targets[5][6]

Table 2: Preclinical Pharmacokinetics and ADME Profile

ParameterThis compoundAVN-211Reference
Oral Bioavailability (Mouse) 47.4%Data not available[6]
Oral Bioavailability (Rat) 55.7%Data not available[6]
Brain Permeability GoodGood[2]
Elimination Half-life (IV, Mouse) 29.3 minutesData not available[6]
Elimination Half-life (IV, Rat) 36.1 minutesData not available[6]
Plasma Protein Binding Data not availableHigh[7]
Liver Metabolic Stability Data not availableHigh[7]

Table 3: Clinical Development Status

CompoundIndication(s)Highest Completed PhaseStatusReference
This compound Alzheimer's Disease, SchizophreniaPhase IIn clinical development[1][2][8]
AVN-211 Schizophrenia, Alzheimer's DiseasePhase IIbIn clinical development[9][10][11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

cluster_0 5-HT6 Receptor Antagonism and Downstream Effects This compound / AVN-211 This compound / AVN-211 5-HT6 Receptor 5-HT6 Receptor This compound / AVN-211->5-HT6 Receptor Antagonizes Adenylate Cyclase Adenylate Cyclase 5-HT6 Receptor->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases Neuronal Signaling Neuronal Signaling cAMP->Neuronal Signaling Modulates Cognitive Function Cognitive Function Neuronal Signaling->Cognitive Function Improves

Caption: Mechanism of action for 5-HT6 receptor antagonists.

cluster_1 Preclinical Evaluation Workflow A Compound Synthesis (this compound / AVN-211) B In Vitro Assays (Radioligand Binding, Functional Assays) A->B C ADME Profiling (Solubility, Permeability, Metabolism) A->C D In Vivo Behavioral Models (e.g., Passive Avoidance, EPM) B->D E Pharmacokinetic Studies (Rodents) C->E G IND-Enabling Studies D->G E->G F Toxicology Studies F->G

Caption: A generalized workflow for preclinical drug development.

Detailed Experimental Methodologies

While specific, detailed protocols are proprietary to the developing company, the methodologies employed in the preclinical evaluation of these compounds are standard in the field.

Radioligand Displacement Assay for 5-HT6 Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Objective: To measure the ability of this compound and AVN-211 to displace a radiolabeled ligand from the 5-HT6 receptor.

  • Materials:

    • Cell membranes expressing human recombinant 5-HT6 receptors.

    • Radioligand, typically [³H]LSD.

    • Test compounds (this compound, AVN-211) at various concentrations.

    • Assay buffer.

    • Scintillation fluid and a scintillation counter.

  • Protocol Outline:

    • Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Behavioral Models

These models are used to assess the potential therapeutic effects of the compounds on cognitive function and anxiety.

  • Passive Avoidance Test (for memory):

    • Principle: This test assesses learning and memory based on the animal's natural tendency to avoid an aversive stimulus (a mild foot shock).

    • Procedure:

      • Training: A rodent is placed in a brightly lit compartment of a two-chambered box. When it enters the dark compartment, it receives a mild foot shock.

      • Testing: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.

      • This compound and AVN-211 would be administered before the training or testing phase to evaluate their effects on memory acquisition or retrieval, respectively. This compound has been shown to reverse scopolamine- and MK-801-induced memory deficits in this model.[2]

  • Elevated Plus-Maze (EPM) Test (for anxiety):

    • Principle: This test is based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces.

    • Procedure:

      • The maze consists of two open arms and two enclosed arms, elevated from the floor.

      • A rodent is placed in the center of the maze and allowed to explore for a set period.

      • The time spent in and the number of entries into the open and closed arms are recorded.

      • Anxiolytic compounds increase the time spent in and entries into the open arms. This compound has demonstrated anxiolytic effects in this model.[2] AVN-211 has also shown anxiolytic efficacy in this model.[4][12]

In Vitro and In Vivo ADME Profiling

These studies are crucial for determining the drug-like properties of a compound.

  • Oral Bioavailability:

    • Procedure: The compound is administered to rodents both intravenously (IV) and orally (PO). Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured. The oral bioavailability is calculated as the ratio of the area under the curve (AUC) for oral administration to the AUC for IV administration. This compound has demonstrated good oral bioavailability in both mice and rats.[6]

  • Brain Permeability:

    • Procedure: After administration of the compound, brain and plasma concentrations are measured at different time points. The brain-to-plasma concentration ratio is then calculated to assess the compound's ability to cross the blood-brain barrier. Both this compound and AVN-211 have shown good brain permeability in rodents.[2]

Discussion and Future Directions

Both this compound and AVN-211 are promising 5-HT6 receptor antagonists with the potential to address the significant unmet need for effective cognitive enhancers. The preclinical data, particularly the exceptionally high affinity and selectivity of this compound, suggests it may have a superior pharmacological profile.[1][2][3][4] However, AVN-211 is further along in clinical development, having completed Phase IIb trials for schizophrenia.[9][10]

The progression of both molecules through clinical trials will be critical in determining their ultimate therapeutic value. For this compound, the results of its Phase I trials and any subsequent efficacy studies will be highly anticipated. For AVN-211, the findings from its Phase II trials will provide valuable insights into its efficacy and safety in patient populations.[11]

Future research should focus on head-to-head clinical trials to directly compare the efficacy and safety of these two compounds. Additionally, further exploration of their mechanisms of action and the identification of biomarkers to predict patient response would be invaluable for their clinical development. The continued investigation of highly selective 5-HT6 receptor antagonists like this compound and AVN-211 holds great promise for the future treatment of cognitive impairment in neurological and psychiatric disorders.

References

Cross-Study Validation of AVN-492's Anxiolytic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical anxiolytic properties of AVN-492, a novel drug candidate, in the context of established anxiolytic agents. Due to the limited availability of direct cross-study comparative data, this guide will focus on a detailed examination of this compound's mechanism of action, its effects in a validated preclinical anxiety model, and a comparison of its pharmacological profile with other classes of anxiolytic drugs.

Executive Summary

This compound is a highly potent and selective 5-HT6 receptor antagonist that has demonstrated anxiolytic effects in preclinical studies.[1][2][3] Its unique mechanism of action offers a potential alternative to existing anxiolytic therapies. This guide presents the available preclinical data for this compound and compares its profile with established anxiolytic drug classes, providing a framework for further research and development.

Data Presentation

Currently, publicly available data on the anxiolytic effects of this compound is primarily qualitative. A key preclinical study demonstrated that this compound shows an anxiolytic effect in the elevated plus-maze (EPM) model in rodents.[1][2] Quantitative data from this study, such as the precise dose-response relationship and the magnitude of the effect (e.g., percentage of time spent in the open arms of the EPM compared to a vehicle control), is not detailed in the available abstracts.

To facilitate future comparative analysis, the following table structure is proposed for summarizing key performance indicators of anxiolytic agents in the EPM test.

Table 1: Comparative Anxiolytic Activity in the Elevated Plus-Maze (EPM) Test

CompoundClassDose Range (mg/kg)% Increase in Open Arm Time (vs. Vehicle)% Increase in Open Arm Entries (vs. Vehicle)Reference
This compound 5-HT6 AntagonistData not availableData not availableData not availableIvachtchenko et al., 2017
Diazepam (example)Benzodiazepine0.5 - 2.0Example: 100-200%Example: 50-100%[Standard Reference]
Buspirone (example)5-HT1A Agonist1.0 - 5.0Example: 50-100%Example: 25-50%[Standard Reference]
Fluoxetine (example)SSRI5.0 - 20.0Example: 30-70% (chronic)Example: 20-40% (chronic)[Standard Reference]

Note: The data for Diazepam, Buspirone, and Fluoxetine are illustrative examples and would be populated with specific experimental findings from relevant literature in a comprehensive review.

Experimental Protocols

Elevated Plus-Maze (EPM) for Assessing Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[4][5][6] The test is based on the natural aversion of rodents to open and elevated spaces.[5] Anxiolytic compounds are expected to increase the exploration of the open arms.

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-80 cm).[7]

  • Two open arms (without walls) and two enclosed arms (with high walls), arranged opposite to each other.

  • A central platform connecting all four arms.

  • The maze is typically made of a non-porous material for easy cleaning.

Procedure:

  • Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the test to minimize novelty-induced stress.[5][7]

  • Drug Administration: this compound or a reference anxiolytic is administered at a predetermined time before the test (e.g., 30-60 minutes for oral administration). A vehicle control group receives the same volume of the vehicle solution.

  • Testing:

    • Each animal is placed individually on the central platform of the maze, facing an open arm.[4]

    • The animal is allowed to freely explore the maze for a set period, typically 5 minutes.[4][8]

    • The session is recorded by an overhead video camera for later analysis.[5]

  • Data Analysis:

    • The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.[4][5] An increase in these parameters is indicative of an anxiolytic effect.

    • The number of closed arm entries is also measured as an indicator of general locomotor activity. A change in locomotor activity can be a confounding factor, and an ideal anxiolytic should not significantly alter it.

    • Data is typically analyzed using statistical methods such as ANOVA to compare the drug-treated groups with the vehicle control group.

  • Cleaning: The maze is thoroughly cleaned between each animal to eliminate olfactory cues.[5]

Mandatory Visualization

Below are diagrams illustrating the signaling pathway of this compound, the experimental workflow of the Elevated Plus-Maze, and a comparison of the mechanisms of action of different anxiolytic classes.

anxiolytic_comparison cluster_avn492 This compound cluster_bzd Benzodiazepines cluster_ssri SSRIs AVN492 This compound HT6R 5-HT6 Receptor AVN492->HT6R Antagonist downstream Modulation of Cholinergic & Glutamatergic Neurotransmission HT6R->downstream anxiolysis_avn Anxiolytic Effect downstream->anxiolysis_avn BZD Benzodiazepines GABAa GABA-A Receptor BZD->GABAa Positive Allosteric Modulator gaba_effect Increased GABAergic Inhibition GABAa->gaba_effect anxiolysis_bzd Anxiolytic Effect gaba_effect->anxiolysis_bzd SSRI SSRIs SERT Serotonin (B10506) Transporter (SERT) SSRI->SERT Inhibitor serotonin_inc Increased Synaptic Serotonin SERT->serotonin_inc anxiolysis_ssri Anxiolytic Effect (Chronic) serotonin_inc->anxiolysis_ssri

Caption: Comparative Mechanisms of Anxiolytic Drug Action.

epm_workflow start Start habituation Animal Habituation (30-60 min) start->habituation drug_admin Drug Administration (this compound or Control) habituation->drug_admin placement Place Animal on Central Platform of EPM drug_admin->placement exploration Free Exploration (5 min) placement->exploration recording Video Recording of Behavior exploration->recording data_analysis Data Analysis: - Time in Open Arms - Open Arm Entries - Locomotor Activity recording->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the Elevated Plus-Maze Test.

avn492_pathway AVN492 This compound HT6R 5-HT6 Receptor AVN492->HT6R Antagonizes AC Adenylate Cyclase HT6R->AC Inhibits Basal Activity cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Glutamate_release Glutamate Release DARPP32->Glutamate_release Modulates Acetylcholine_release Acetylcholine Release DARPP32->Acetylcholine_release Modulates Anxiolytic_Effect Anxiolytic Effect Glutamate_release->Anxiolytic_Effect Acetylcholine_release->Anxiolytic_Effect

Caption: Postulated Signaling Pathway of this compound's Anxiolytic Action.

Comparison with Other Anxiolytics

This compound's mechanism as a 5-HT6 receptor antagonist distinguishes it from currently marketed anxiolytics.

  • Benzodiazepines (e.g., Diazepam, Alprazolam): These drugs act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[9] This leads to a rapid anxiolytic and sedative effect. In contrast, this compound's effects are mediated through the serotonergic system and its downstream modulation of other neurotransmitter systems.

  • Selective Serotonin Reuptake Inhibitors (SSRIs; e.g., Fluoxetine, Sertraline): SSRIs are a first-line treatment for many anxiety disorders.[9] They work by blocking the reuptake of serotonin, thereby increasing its availability in the synapse. Their anxiolytic effects typically have a delayed onset of several weeks. This compound, by directly targeting a specific serotonin receptor subtype, may offer a different onset profile.

  • Buspirone: This drug is a partial agonist at the 5-HT1A receptor.[9] Like SSRIs, its anxiolytic effects can be delayed. Buspirone has a favorable side effect profile with a lower risk of dependence compared to benzodiazepines.[9]

  • Other 5-HT Receptor Ligands: While other serotonin receptor subtypes are targets for anxiolytic drugs, the selective antagonism of the 5-HT6 receptor is a novel approach. Preclinical studies suggest that both 5-HT6 receptor agonists and antagonists can produce anxiolytic-like effects, indicating a complex role for this receptor in anxiety.[1][10][11]

Conclusion

This compound represents a promising new approach to the treatment of anxiety disorders with its highly selective 5-HT6 receptor antagonism. Preclinical evidence supports its anxiolytic potential.[1][2][3] However, a comprehensive understanding of its comparative efficacy and safety profile awaits the results of clinical trials. The information presented in this guide provides a foundation for researchers and drug development professionals to evaluate the potential of this compound and to design future studies that will further elucidate its role in anxiety treatment. Further preclinical research directly comparing this compound with standard-of-care anxiolytics in a battery of anxiety models is warranted.

References

A Comparative Analysis of the Therapeutic Window of AVN-492, a Novel 5-HT6R Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Drug Development Professionals and Researchers

The serotonin (B10506) 6 receptor (5-HT6R) is a compelling G-protein coupled receptor target for therapeutic intervention in central nervous system (CNS) disorders, particularly for addressing cognitive deficits associated with Alzheimer's disease and schizophrenia.[1] Its expression is almost exclusively localized to the CNS, in regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[2][3] Consequently, the development of 5-HT6R antagonists has been an active area of research.[4][5] This guide provides a comparative assessment of AVN-492, a novel antagonist, against other compounds in its class, with a specific focus on the preclinical data that define its therapeutic window.

Comparative Quantitative Analysis

A drug's therapeutic window is determined by the balance between its efficacy and its safety profile, which is heavily influenced by its affinity, selectivity, and pharmacokinetic properties. The following tables summarize key preclinical data for this compound and other notable 5-HT6R antagonists.

Table 1: Comparative Receptor Binding Affinity & Selectivity

Compound5-HT6R KᵢOther Significant Target KᵢSelectivity (Fold Difference)
This compound 91 pM [1][6]170 nM (5-HT2BR)[1][6]~1868x
Idalopirdine (B1259171) 0.83 nM[7]Not specifiedNot specified
Intepirdine (B1672000) Data not available in reviewed sourcesData not available in reviewed sourcesData not available in reviewed sources

Kᵢ is the inhibition constant, a measure of binding affinity; a lower value indicates higher affinity.

Table 2: Comparative Pharmacokinetic (PK) Properties of this compound

SpeciesRouteOral Bioavailability (%)Brain PermeabilityElimination Half-life (t½)
Mouse PO47.4%[8]Good[6][8]Not specified
Mouse IVN/AGood[6][8]29.3 minutes[8]
Rat PO55.7%[8]Good[6][8]Not specified
Rat IVN/AGood[6][8]36.1 minutes[8]

Table 3: Preclinical Efficacy & Safety of this compound

Efficacy ModelEffectMaximum Tolerated Dose (MTD)
Passive Avoidance (Scopolamine/MK-801 induced deficit)Reverses memory deficit[1][6]> 600 mg/kg (Mouse, 5-day oral gavage)[8]
Elevated Plus-MazeAnxiolytic effect[1][6]
Prepulse Inhibition (Apomorphine induced disruption)Prevents disruption[1][6]
Analysis of Therapeutic Window

The preclinical data strongly suggest that this compound possesses a wide therapeutic window. Its picomolar affinity for the 5-HT6 receptor is exceptional and, combined with its profound selectivity (over 1800-fold against its only other significant target, the 5-HT2B receptor), minimizes the potential for off-target side effects.[1][6] This high degree of selectivity is a critical factor for a favorable safety profile.

Furthermore, this compound demonstrates good oral bioavailability and brain permeability in rodents, essential characteristics for a CNS therapeutic.[8] The compound has shown efficacy in multiple behavioral models relevant to cognition and neuropsychiatric symptoms.[1][6] Critically, the maximum tolerated dose in mice was found to be greater than 600 mg/kg, indicating a very wide margin between the expected efficacious doses and doses causing adverse effects.[8] While other antagonists like idalopirdine and intepirdine showed initial promise, they ultimately failed to demonstrate sufficient efficacy in Phase 3 clinical trials.[9][10] The superior potency, extreme selectivity, and high safety margin of this compound position it as a very promising candidate in this therapeutic class.[6][11]

Signaling Pathways & Experimental Workflows

Visualizing the underlying biological mechanisms and the drug evaluation process is crucial for understanding the context of the data.

r 5-HT6 Receptor gs Gs Protein r->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates creb CREB Activation pka->creb Phosphorylates

Canonical 5-HT6R Gs-cAMP Signaling Pathway

The 5-HT6 receptor canonically couples to a Gs protein, initiating a signaling cascade that leads to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[2][4][5]

r 5-HT6 Receptor fyn Fyn Kinase r->fyn Interacts with mtor mTOR Pathway r->mtor Engages cdk5 Cdk5 Pathway r->cdk5 Activates erk ERK1/2 Activation fyn->erk

Alternative 5-HT6R Signaling Pathways

Beyond the canonical pathway, the 5-HT6 receptor can engage in alternative signaling, including the activation of Fyn kinase and the ERK1/2 pathway, as well as the mTOR and Cdk5 pathways, which also play roles in neuronal function and development.[2][3][5][12]

a In Vitro Binding Assay b In Vitro Functional Assay a->b c In Vitro ADME & PK Profiling b->c d In Vivo Efficacy (Cognitive Models) c->d e In Vivo Safety & Toxicology d->e f Clinical Trials e->f

References

Comparative Pharmacokinetics of 5-HT6 Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the pharmacokinetic profiles of key 5-HT6 receptor antagonists reveals significant variability in their absorption, distribution, metabolism, and excretion, underscoring the importance of these parameters in their clinical development and therapeutic potential. This guide provides a comparative overview of prominent 5-HT6R antagonists, including idalopirdine, intepirdine, and masupirdine, to aid researchers in drug development and scientific investigation.

The serotonin (B10506) 6 (5-HT6) receptor, primarily expressed in the central nervous system, has emerged as a promising target for the treatment of cognitive deficits associated with neurodegenerative and psychiatric disorders. Consequently, numerous 5-HT6R antagonists have been developed and evaluated in clinical trials. Understanding the pharmacokinetic properties of these compounds is crucial for optimizing dosing regimens, predicting efficacy, and minimizing adverse effects. This guide synthesizes available pharmacokinetic data, details common experimental methodologies, and illustrates the key signaling pathways of the 5-HT6 receptor.

Comparative Pharmacokinetic Profiles

The pharmacokinetic parameters of 5-HT6R antagonists can vary significantly based on their chemical structure. While comprehensive head-to-head comparative studies are limited, data from individual clinical trials and preclinical studies allow for a comparative assessment. The following tables summarize the available quantitative pharmacokinetic data for several key 5-HT6R antagonists.

Table 1: Human Pharmacokinetic Parameters of 5-HT6R Antagonists

CompoundDoseTmax (h)t1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Primary Elimination Route
HEC30654 [1]10-60 mg (single oral dose)6 (4-12)52.1-63.8---Feces (unchanged)
Idalopirdine (Lu AE58054) -------
Intepirdine (RVT-101/SB-742457) 35 mg~2-4-----
Masupirdine (SUVN-502) 50-100 mg----Excellent for once-daily dosing-

Data for Idalopirdine and specific Cmax and AUC values for Intepirdine and Masupirdine were not available in the public domain at the time of this review. The exposure of Masupirdine has been reported to be more than dose-proportional.

Table 2: Animal Pharmacokinetic Parameters of HEC30654 [1]

SpeciesRouteDoseBioavailability (%)t1/2 (h)
RatIV--4-8
RatOral-12.2-
Dog (Beagle)IV--4-8
Dog (Beagle)Oral-51-

Experimental Protocols

The determination of pharmacokinetic parameters relies on robust and validated experimental methodologies. Below are detailed protocols for key experiments typically employed in the preclinical and clinical evaluation of 5-HT6R antagonists.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a 5-HT6R antagonist in a rodent model.

1. Animal Model:

  • Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for an overnight fast before oral administration.

2. Drug Administration:

  • Oral (PO): The test compound is typically formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. Administration is performed via oral gavage at a specific dose volume (e.g., 10 mL/kg).

  • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent if necessary) and administered as a bolus injection into the tail vein.

3. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of the drug are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis software (e.g., WinNonlin).

  • Oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Bioanalytical Method Validation using LC-MS/MS

Accurate quantification of drug concentrations in biological matrices is critical for pharmacokinetic analysis. The following steps outline the validation of an LC-MS/MS method according to regulatory guidelines.

1. System Suitability:

  • Ensures the chromatographic system is performing adequately before sample analysis. This includes assessing peak shape, retention time, and detector response.

2. Selectivity and Specificity:

  • The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix. This is assessed by analyzing blank matrix samples from multiple sources.

3. Calibration Curve:

  • A calibration curve is generated by plotting the analyte-to-internal standard peak area ratio against the nominal concentration of the calibration standards. The linearity of the curve is evaluated using a regression model.

4. Accuracy and Precision:

  • Intra- and inter-day accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day and on different days.

5. Recovery and Matrix Effect:

  • Recovery assesses the extraction efficiency of the analytical method. The matrix effect evaluates the influence of matrix components on the ionization of the analyte.

6. Stability:

  • The stability of the analyte in the biological matrix is evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.

5-HT6 Receptor Signaling Pathways

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the canonical Gs-adenylyl cyclase pathway. However, evidence also points to the involvement of non-canonical signaling cascades. Understanding these pathways is essential for elucidating the mechanism of action of 5-HT6R antagonists.

5-HT6R_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-HT6R 5-HT6 Receptor Gs Gαs 5-HT6R->Gs Activates Fyn Fyn Kinase 5-HT6R->Fyn Interacts with mTORC1 mTORC1 5-HT6R->mTORC1 Activates Serotonin Serotonin Serotonin->5-HT6R AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK Fyn->ERK Activates Cognitive Function Cognitive Function mTORC1->Cognitive Function Modulates ERK->CREB Phosphorylates Gene_Expression Gene Expression (Cognition, Neuronal Plasticity) CREB->Gene_Expression Regulates

Figure 1: 5-HT6 Receptor Signaling Pathways. This diagram illustrates the canonical Gs-cAMP pathway and non-canonical Fyn and mTOR signaling cascades activated by the 5-HT6 receptor, ultimately leading to the regulation of gene expression involved in cognitive processes.

Conclusion

The pharmacokinetic profiles of 5-HT6R antagonists are a critical determinant of their therapeutic success. While some compounds like HEC30654 have shown favorable properties such as a long half-life suitable for once-daily dosing, others have faced challenges in demonstrating clinical efficacy, which may be partly attributable to their pharmacokinetic characteristics. This guide provides a foundational understanding for researchers and drug developers, emphasizing the need for comprehensive pharmacokinetic evaluation in the continued exploration of 5-HT6R antagonists as a therapeutic strategy for cognitive disorders. Further head-to-head comparative studies are warranted to provide a more definitive ranking of the pharmacokinetic properties of these promising compounds.

References

Validating the On-Target Effects of AVN-492: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AVN-492, a novel 5-HT6 receptor antagonist, with other selective antagonists. We delve into the validation of its on-target effects, leveraging data from preclinical studies and insights from 5-HT6 receptor knockout models. This document is intended to serve as a resource for researchers in neuroscience and drug development, offering a clear comparison of performance and detailed experimental methodologies.

Executive Summary

This compound is a highly potent and selective 5-HT6 receptor antagonist with a picomolar binding affinity.[1] Preclinical studies have demonstrated its potential as an anxiolytic and cognitive-enhancing agent. A critical aspect of validating a novel compound's mechanism of action is to confirm its on-target effects. This guide explores the use of 5-HT6 receptor knockout (KO) models as a powerful tool for this validation. By comparing the phenotype of 5-HT6 KO mice with the pharmacological effects of this compound and other 5-HT6 antagonists, we can ascertain that the observed effects are indeed mediated through the intended target.

Comparative Analysis of 5-HT6 Receptor Antagonists

The following tables summarize the binding affinities and preclinical performance of this compound and selected alternative 5-HT6 receptor antagonists.

Table 1: Binding Affinity of 5-HT6 Receptor Antagonists

Compound5-HT6 Receptor Ki5-HT2B Receptor KiSelectivity (5-HT2B/5-HT6)
This compound 91 pM [1]170 nM [1]~1868-fold
Idalopirdine (Lu AE58054)0.83 nM>50-fold selectivity over 70 other targetsNot specified
Intepirdine (RVT-101/SB-742457)~0.23 nM (pKi = 9.63)>100-fold selectivity over other receptorsNot specified
SAM-531 (PF-05212365)Potent antagonist (Ki not specified)Not specifiedNot specified

Table 2: Preclinical Performance in Behavioral Models

CompoundModelEffect
This compound Elevated Plus-Maze Anxiolytic effect [1]
This compound Passive Avoidance Reverses scopolamine- and MK-801-induced memory deficits [1]
IdalopirdineVarious cognitive modelsPro-cognitive effects
IntepirdineVarious cognitive modelsPro-cognitive effects

Note: Specific quantitative data from preclinical behavioral studies for direct comparison is limited in publicly available literature.

Validating On-Target Effects with 5-HT6 Knockout Models

The most direct method to validate that the effects of a drug are mediated by its intended target is to administer the drug to an animal model where that target has been genetically removed (a knockout model). If the drug has no effect in the knockout animal, it strongly suggests that the drug's mechanism of action is dependent on the presence of that target.

Studies on 5-HT6 receptor knockout (Htr6-KO) mice have revealed a distinct phenotype characterized by:

  • Cognitive Deficits: Htr6-KO mice exhibit impairments in learning and memory.

  • Abnormal Anxiety Levels: These mice also display altered anxiety-like behaviors.

  • Altered Neuronal Morphology: Changes in the length of primary cilia in striatal neurons have been observed in Htr6-KO mice.[2]

Crucially, a study demonstrated that treatment of cultured striatal neurons from wild-type mice with a selective 5-HT6 receptor antagonist led to a reduction in the length of the primary cilium, mirroring the phenotype observed in Htr6-KO neurons.[2] This effect was rescued when the 5-HT6 receptor was re-introduced into the knockout neurons, providing strong evidence that the antagonist's effect on ciliary length is a direct, on-target action.[2] While this specific experiment has not been published for this compound, its high selectivity for the 5-HT6 receptor suggests it would produce similar on-target effects.

Signaling Pathways

The 5-HT6 receptor is a Gs-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade has been shown to interact with and modulate the mammalian target of rapamycin (B549165) (mTOR) pathway, which is critically involved in cellular processes such as growth, proliferation, and survival, and has been implicated in cognitive functions. The antagonistic action of this compound is expected to block this signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Serotonin Serotonin 5-HT6R 5-HT6 Receptor Serotonin->5-HT6R Activates This compound This compound This compound->5-HT6R Blocks Gs Gs Protein 5-HT6R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates mTOR_pathway mTOR Pathway PKA->mTOR_pathway Modulates Cognitive_Function Modulation of Cognitive Function mTOR_pathway->Cognitive_Function

Caption: 5-HT6 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for 5-HT6 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).

  • Binding Reaction: Cell membranes are incubated with a radiolabeled ligand specific for the 5-HT6 receptor (e.g., [3H]-LSD) and varying concentrations of the test compound.

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To assess the functional antagonist activity of a test compound at the 5-HT6 receptor.

Methodology:

  • Cell Culture: Cells expressing the 5-HT6 receptor are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound.

  • Agonist Stimulation: Cells are then stimulated with a known 5-HT6 receptor agonist (e.g., serotonin) to induce cAMP production.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced increase in cAMP is measured, and the IC50 value is determined.

Elevated Plus-Maze (EPM) for Anxiety-Like Behavior

Objective: To evaluate the anxiolytic or anxiogenic effects of a test compound in rodents.

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Acclimation: Animals are habituated to the testing room for at least 30 minutes before the test.

  • Compound Administration: The test compound or vehicle is administered to the animals at a predetermined time before the test.

  • Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).

  • Data Collection: The animal's behavior is recorded using a video camera. The time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled are measured.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

G Start Start Acclimation Animal Acclimation (30 min) Start->Acclimation Dosing Compound/Vehicle Administration Acclimation->Dosing EPM_Test Place animal in Elevated Plus-Maze (5 min) Dosing->EPM_Test Recording Video Recording of Behavior EPM_Test->Recording Analysis Data Analysis: - Time in open arms - Entries into arms - Total distance Recording->Analysis End End Analysis->End

Caption: Elevated Plus-Maze Experimental Workflow.

Passive Avoidance Test for Learning and Memory

Objective: To assess the effects of a test compound on learning and memory.

Methodology:

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

  • Training (Acquisition): The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

  • Compound Administration: The test compound or vehicle is administered before or after the training session, depending on whether the effect on learning or memory consolidation is being studied.

  • Retention Test: After a set period (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured.

  • Data Analysis: A longer latency to enter the dark compartment in the retention test indicates better memory of the aversive experience.

G cluster_training Training Day cluster_testing Testing Day (24h later) Place_in_Light Place animal in light compartment Enter_Dark_Train Animal enters dark compartment Place_in_Light->Enter_Dark_Train Foot_Shock Deliver mild foot shock Enter_Dark_Train->Foot_Shock Dosing Compound/Vehicle Administration Foot_Shock->Dosing Place_in_Light_Test Place animal in light compartment Measure_Latency Measure latency to enter dark compartment Place_in_Light_Test->Measure_Latency Dosing->Place_in_Light_Test 24h delay

Caption: Passive Avoidance Experimental Workflow.

Conclusion

This compound demonstrates high potency and selectivity for the 5-HT6 receptor. The use of 5-HT6 receptor knockout models provides a robust framework for validating that the pharmacological effects of this compound and other selective antagonists are mediated through this specific target. The convergence of phenotypic characteristics between Htr6-KO mice and the effects of 5-HT6 antagonists strongly supports the on-target mechanism of action for this class of compounds. Further studies directly testing this compound in 5-HT6 knockout mice would provide the ultimate confirmation of its on-target effects and solidify its potential as a therapeutic agent for CNS disorders.

References

Safety Operating Guide

Proper Disposal of Avn-492: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The primary step in determining the correct disposal procedure for any investigational drug is to conduct a thorough hazard assessment. This assessment will dictate whether the compound can be managed as non-hazardous waste or requires the more stringent protocols for hazardous material disposal.

Step 1: Hazard Assessment

Before initiating any disposal procedures, it is imperative to classify Avn-492 as either hazardous or non-hazardous waste.

  • Evaluate Hazardous Characteristics: In the absence of a specific SDS, a qualified safety professional must evaluate the compound based on its known chemical and toxicological properties. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of the following characteristics:

    • Ignitability: The ability to readily catch fire.

    • Corrosivity: The ability to corrode metal surfaces.

    • Reactivity: The tendency to explode or react violently.

    • Toxicity: The potential to be harmful or fatal if ingested or absorbed.

  • Review Institutional and Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and be aware of local and state regulations, which may be more stringent than federal guidelines.

Step 2: Disposal Procedures

Based on the hazard assessment, follow the appropriate disposal pathway.

Non-Hazardous Waste Disposal

If this compound is determined to be non-hazardous, the following general procedures should be followed:

  • Deactivation (if applicable): Some non-hazardous drug waste may require deactivation before disposal. Consult with your institution's EHS for approved methods.

  • Segregation: Do not mix non-hazardous pharmaceutical waste with regular trash. It should be placed in a designated, clearly labeled container for non-hazardous pharmaceutical waste.[1]

  • Containment: Ensure all containers are securely sealed to prevent leaks or spills.

  • Incineration: The recommended method for the final disposal of non-hazardous investigational drugs is incineration by a licensed waste management facility.[1]

Hazardous Waste Disposal

If this compound is classified as hazardous, stringent procedures must be followed to ensure the safety of personnel and the environment:

  • Segregation: Hazardous pharmaceutical waste must be segregated from all other waste streams in a dedicated, clearly labeled, and leak-proof container.[2]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and include the specific chemical name (this compound) and any other required hazard warnings.

  • Accumulation: Follow your institution's guidelines for the temporary storage of hazardous waste, including limitations on the amount and duration of storage.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed hazardous waste contractor. These contractors will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations, typically through high-temperature incineration.[2]

Key Disposal Considerations for Investigational Drugs

ConsiderationDescription
Documentation Meticulously document all steps of the disposal process, including the date, quantity of waste, disposal method, and the personnel involved. Retain all disposal records as required by your institution and regulatory agencies.
Empty Containers Empty containers that held this compound should be disposed of in the same manner as the drug itself, as they may contain residual amounts of the compound.
Contaminated Materials Any materials that have come into contact with this compound, such as personal protective equipment (PPE), spill cleanup materials, and labware, should also be disposed of according to the same hazardous or non-hazardous waste stream.
Sponsor Requirements For clinical trial materials, always consult the study sponsor's specific instructions for drug return or disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 start Start: this compound Waste Generated hazard_assessment Step 1: Conduct Hazard Assessment (Consult SDS, EHS, Regulations) start->hazard_assessment is_hazardous Is this compound Hazardous? hazard_assessment->is_hazardous non_hazardous_path Non-Hazardous Disposal Pathway is_hazardous->non_hazardous_path No hazardous_path Hazardous Disposal Pathway is_hazardous->hazardous_path Yes non_haz_proc Follow Non-Hazardous Procedures: - Segregate in designated container - Ensure secure containment non_hazardous_path->non_haz_proc haz_proc Follow Hazardous Procedures: - Segregate in dedicated, labeled container - Adhere to accumulation limits hazardous_path->haz_proc incineration Arrange for disposal via licensed waste management (Incineration) non_haz_proc->incineration haz_disposal Arrange for disposal via licensed hazardous waste contractor (High-Temperature Incineration) haz_proc->haz_disposal documentation Document all disposal activities incineration->documentation haz_disposal->documentation

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these guidelines and consulting with institutional safety experts, researchers can ensure the responsible and compliant disposal of this compound and other investigational compounds.

References

Comprehensive Safety and Handling Guide for Avn-492

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling of Avn-492 in a research environment. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, step-by-step guidance for the operational use and disposal of this compound.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety protocols as all chemicals may pose unknown hazards.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesThe SDS for this compound does not recommend a specific glove material due to a lack of testing.[1] Therefore, it is recommended to use chemically resistant gloves and to consult the glove manufacturer's resistance guide for the specific solvent being used with this compound. Disposable nitrile gloves are a common choice for short-term protection against a broad range of chemicals.[2]
Eye Protection Safety Glasses or GogglesSafety glasses meeting ANSI Z87.1 standards should be worn at all times in the laboratory.[3] Chemical splash goggles are recommended when handling solutions of this compound.[3]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect personal clothing.[4] For procedures with a higher risk of splashes, a chemically resistant apron may be worn over the lab coat.
Respiratory Protection Not generally requiredThe SDS for this compound states that breathing equipment is not required.[1] However, if the compound is being handled in a way that could generate dust or aerosols, work should be conducted in a fume hood to minimize inhalation exposure.
Footwear Closed-toe shoesClosed-toe and closed-heel shoes must be worn in the laboratory at all times to protect from spills.[4]

Operational Plan: Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a research laboratory, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh this compound in a Fume Hood prep_ppe->prep_weigh 1. prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve 2. exp_run Conduct Experiment prep_dissolve->exp_run 3. cleanup_decontaminate Decontaminate Work Surfaces exp_run->cleanup_decontaminate 4. cleanup_ppe Doff PPE cleanup_decontaminate->cleanup_ppe 5. disp_waste Dispose of Contaminated Materials in Hazardous Waste cleanup_ppe->disp_waste 6. disp_container Dispose of Empty Container disp_waste->disp_container 7.

A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is essential to ensure laboratory safety and environmental protection.[5]

  • Chemical Waste : All solutions containing this compound and any materials used to clean up spills should be considered chemical waste.

    • Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[6]

    • The container must be compatible with the waste being collected.[6]

    • Do not pour chemical waste down the drain.[7]

  • Contaminated Materials : Any disposable items that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be placed in a designated hazardous waste container.[8]

  • Empty Containers : Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[6][8] After rinsing, the label should be defaced, and the container can be disposed of in the regular trash.[8]

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, the following procedures should be followed.

Minor Spill (contained and easily managed):

  • Alert personnel in the immediate area.[9]

  • Ensure you are wearing the appropriate PPE, including gloves, a lab coat, and eye protection.[9]

  • Contain the spill with an absorbent material, working from the outside in.[10]

  • For solid spills, carefully sweep or scoop the material into a designated waste container.[10]

  • For liquid spills, use an absorbent pad or material to soak up the spill.[10]

  • Place all contaminated materials into a sealed bag or container labeled as hazardous waste.[11]

  • Clean the spill area with soap and water.[9]

Major Spill (large volume, rapid spread, or in a public area):

  • Evacuate the immediate area and alert others.[12]

  • If the substance is volatile, close the door to the laboratory to contain vapors.[11]

  • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[9]

  • Provide them with the name of the chemical (this compound) and any other relevant information from the SDS.[12]

Personnel Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation : Move the individual to fresh air.

  • Ingestion : Do not induce vomiting.

In all cases of personnel exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet for this compound.

Experimental Protocol Workflow Example: In Vivo Study

The following diagram outlines a general experimental workflow for an in vivo study using this compound, based on its preclinical evaluation in rodents.[13]

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_behavior Behavioral Testing cluster_sample Sample Collection cluster_analysis Analysis prep_solution Prepare Dosing Solution of this compound admin_dose Administer this compound to Animal Model (e.g., oral gavage) prep_solution->admin_dose 1. behavior_test Conduct Behavioral Assays (e.g., elevated plus-maze) admin_dose->behavior_test 2. sample_collect Collect Biological Samples (e.g., blood, tissue) behavior_test->sample_collect 3. analysis Analyze Samples sample_collect->analysis 4.

A general workflow for an in vivo experiment with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.